Benzene, 1,1',1''-methylidynetris[4-isocyanato-
Description
The exact mass of the compound Benzene, 1,1',1''-methylidynetris[4-isocyanato- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzene, 1,1',1''-methylidynetris[4-isocyanato- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1,1',1''-methylidynetris[4-isocyanato- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[bis(4-isocyanatophenyl)methyl]-4-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13N3O3/c26-13-23-19-7-1-16(2-8-19)22(17-3-9-20(10-4-17)24-14-27)18-5-11-21(12-6-18)25-15-28/h1-12,22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIKIBFTASQKMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)N=C=O)C3=CC=C(C=C3)N=C=O)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062401 | |
| Record name | Benzene, 1,1',1''-methylidynetris[4-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2422-91-5 | |
| Record name | 4,4′,4′′-Triphenylmethane triisocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2422-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,1',1''-methylidynetris(4-isocyanato- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002422915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1',1''-methylidynetris[4-isocyanato- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,1',1''-methylidynetris[4-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylidynetri-p-phenylene triisocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.593 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of Benzene, 1,1',1''-methylidynetris[4-isocyanato-]
Abstract
This technical guide provides a comprehensive analysis of Benzene, 1,1',1''-methylidynetris[4-isocyanato-], a trifunctional isocyanate pivotal to the advancement of polymer science. Commonly known in the industry as Triphenylmethane Triisocyanate (TTI), this molecule serves as a critical cross-linking agent in the formulation of high-performance polyurethanes and other polymeric materials. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its fundamental properties, synthesis, reactivity, and practical applications. The guide emphasizes the causal relationships behind experimental methodologies and provides actionable protocols, underpinned by authoritative references to ensure scientific integrity.
Introduction: The Significance of a Trifunctional Cross-linker
In the realm of polymer chemistry, the ability to create robust, three-dimensional networks is fundamental to achieving desirable material properties such as high thermal stability, mechanical strength, and chemical resistance. While difunctional isocyanates like Methylene Diphenyl Diisocyanate (MDI) are the workhorses of the polyurethane industry, trifunctional isocyanates such as Benzene, 1,1',1''-methylidynetris[4-isocyanato-] (TTI) offer a strategic advantage.[1] The presence of three isocyanate groups on a single triphenylmethane core allows for a higher cross-linking density compared to its difunctional counterparts.[1] This increased network formation leads to materials with enhanced durability and performance, making TTI an indispensable component in specialty applications where superior properties are paramount.[1][2] This guide will delve into the core attributes of this versatile molecule, providing the technical foundation necessary for its effective utilization in research and development.
Core Molecular and Physicochemical Properties
A thorough understanding of the fundamental properties of Benzene, 1,1',1''-methylidynetris[4-isocyanato-] is essential for its proper handling, application, and characterization.
Chemical Identity
The molecule is systematically named Benzene, 1,1',1''-methylidynetris[4-isocyanato-], with several common synonyms used in literature and commerce.[3]
| Identifier | Value | Source |
| CAS Number | 2422-91-5 | |
| Molecular Formula | C₂₂H₁₃N₃O₃ | |
| Molecular Weight | 367.36 g/mol | |
| IUPAC Name | 1-[bis(4-isocyanatophenyl)methyl]-4-isocyanatobenzene | |
| Common Synonyms | Triphenylmethane-4,4',4''-triisocyanate, TTI, Methylidynetri-p-phenylene triisocyanate | |
| InChI | InChI=1S/C22H13N3O3/c26-13-23-19-7-1-16(2-8-19)22(17-3-9-20(10-4-17)24-14-27)18-5-11-21(12-6-18)25-15-28/h1-12,22H | |
| SMILES | C1=CC(=CC=C1C(C2=CC=C(C=C2)N=C=O)C3=CC=C(C=C3)N=C=O)N=C=O |
Physicochemical Data
The physical properties of Benzene, 1,1',1''-methylidynetris[4-isocyanato-] dictate its storage, handling, and processing conditions. It is often supplied as a solution to improve its handling characteristics.[2]
| Property | Value | Source |
| Physical State | Typically supplied as a 25–35% solution in ethyl acetate. | |
| Boiling Point | 265 °C at 1.0-1.2 Torr | |
| Density | 1.19 g/cm³ | |
| Stability | Stable at room temperature. |
Synthesis and Manufacturing
The synthesis of Benzene, 1,1',1''-methylidynetris[4-isocyanato-] is a multi-step process that begins with the formation of its triamine precursor, tris(4-aminophenyl)methane, followed by conversion of the amino groups to isocyanates.
Synthesis of Tris(4-aminophenyl)methane
The precursor, tris(4-aminophenyl)methane, is typically synthesized from aniline and formaldehyde in the presence of an acid catalyst. The reaction proceeds via electrophilic substitution of the aniline rings.
Conversion to Tris(4-isocyanatophenyl)methane
The conversion of the triamine to the triisocyanate is most commonly achieved through phosgenation, a reaction with phosgene (COCl₂) or a phosgene equivalent like triphosgene. This reaction is hazardous and requires specialized equipment and stringent safety protocols.
Caption: Synthetic workflow for Benzene, 1,1',1''-methylidynetris[4-isocyanato-].
Experimental Protocol: Synthesis from Tris(4-aminophenyl)methane
Disclaimer: This protocol involves highly toxic reagents and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: In a three-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber, and a dropping funnel, a solution of tris(4-aminophenyl)methane in an inert solvent (e.g., dry toluene) is prepared.
-
Phosgenation: A solution of triphosgene in the same solvent is added dropwise to the stirred amine solution at a controlled temperature (typically 0-5 °C). The reaction is exothermic and the addition rate should be carefully managed.
-
Reaction Monitoring: The progress of the reaction can be monitored by infrared spectroscopy, observing the disappearance of the N-H stretching bands of the primary amine and the appearance of the characteristic strong absorption of the isocyanate group (-N=C=O) around 2270 cm⁻¹.
-
Work-up and Purification: After the reaction is complete, excess phosgene and solvent are removed under reduced pressure. The crude product is then purified, for example, by distillation under high vacuum or by recrystallization.
Reactivity and Mechanism of Action
The high reactivity of Benzene, 1,1',1''-methylidynetris[4-isocyanato-] is attributed to the three electrophilic isocyanate groups. These groups readily react with nucleophiles, most notably the hydroxyl groups of polyols, to form urethane linkages. This reaction is the cornerstone of polyurethane chemistry.
Caption: General reaction mechanism for urethane linkage formation.
The trifunctionality of this molecule allows for the formation of a dense, cross-linked polymer network, which is key to the enhanced properties of the resulting materials. The reaction kinetics can be influenced by catalysts, such as tertiary amines and organotin compounds, which are often used to control the curing process.
Spectroscopic Characterization
Accurate characterization of Benzene, 1,1',1''-methylidynetris[4-isocyanato-] is crucial for quality control and research purposes. Infrared and Nuclear Magnetic Resonance spectroscopy are primary analytical techniques.
Infrared (IR) Spectroscopy
The most prominent feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This peak typically appears in the range of 2250-2275 cm⁻¹ .[4][5] The absence of N-H stretching bands (around 3300-3500 cm⁻¹) from the precursor amine confirms the complete conversion to the isocyanate.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
In the ¹³C NMR spectrum, the carbon atom of the isocyanate group is highly deshielded and typically resonates in the region of 120-135 ppm . The aromatic carbons of the triphenylmethane core will appear in the range of 120-150 ppm, and the central methine carbon will have a characteristic chemical shift further upfield.
Applications in Materials Science
The primary application of Benzene, 1,1',1''-methylidynetris[4-isocyanato-] is as a cross-linking agent and adhesion promoter in various polymer systems.[2]
-
Polyurethane Foams, Elastomers, and Coatings: It is used to produce rigid and flexible foams, high-performance elastomers, and durable coatings with excellent mechanical properties and resistance to heat and chemicals.[2]
-
Adhesives: Its trifunctionality enhances the cohesive strength and adhesive properties of polyurethane-based adhesives.
-
Specialty Chemicals: It serves as a versatile building block for the synthesis of more complex molecules and polymers.
Experimental Protocol: Preparation of a Cross-linked Polyurethane Elastomer
This protocol provides a general procedure for the synthesis of a cross-linked polyurethane elastomer using Benzene, 1,1',1''-methylidynetris[4-isocyanato-] as the cross-linking agent.
-
Pre-polymer Formation (Optional but Recommended): In a reaction vessel, a diisocyanate (e.g., MDI) is reacted with a polyol (e.g., a polyester or polyether polyol) at an NCO/OH ratio greater than 1 to form an isocyanate-terminated prepolymer. This step helps to control the viscosity and reactivity of the system.
-
Component Mixing: The prepolymer is thoroughly mixed with a chain extender (a diol or diamine) and the calculated amount of Benzene, 1,1',1''-methylidynetris[4-isocyanato-] solution. A catalyst may also be added at this stage.
-
Casting and Curing: The mixture is quickly poured into a mold and cured at an elevated temperature. The curing time and temperature will depend on the specific formulation and catalyst used.
-
Post-Curing: After demolding, the elastomer is typically post-cured at a specific temperature for several hours to ensure the completion of all chemical reactions and to achieve optimal material properties.
Safety and Handling
Isocyanates are potent respiratory and skin sensitizers and require strict safety precautions during handling.
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a lab coat are mandatory. In case of inadequate ventilation, a respirator with an appropriate cartridge for organic vapors and isocyanates should be used.
-
Handling: Avoid contact with skin, eyes, and clothing. Prevent moisture contamination, as isocyanates react with water to form ureas and release carbon dioxide, which can lead to pressure buildup in sealed containers.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and amines.
Conclusion
Benzene, 1,1',1''-methylidynetris[4-isocyanato-] is a highly reactive, trifunctional isocyanate that plays a crucial role in the development of advanced polymeric materials. Its ability to form densely cross-linked networks imparts superior thermal, mechanical, and chemical resistance properties to polyurethanes and other polymers. A thorough understanding of its fundamental properties, synthesis, reactivity, and safe handling is essential for harnessing its full potential in research and industrial applications. This guide has provided a comprehensive overview of these core aspects to support scientists and professionals in their endeavors.
References
-
PubChem. Benzene, 1,1',1''-methylidynetris(4-isocyanato-. Available at: [Link]
-
PubChem. Benzene, 1,1',1''-methylidynetris(4-isocyanato- - Synonyms. Available at: [Link]
-
IOSR Journal of Applied Chemistry. Effect of Aliphatic Diisocyanate and Aromatic Diisocyanate on the Properties of Castor Oil-Based Polyurethanes. Available at: [Link]
-
AZoM. Quantification of Diisocyanates in Adhesives and Coatings with Transmission FTIR. Available at: [Link]
- IOSR Journal of Applied Chemistry. (2018). Effect Of Aliphatic Diisocyanate And Aromatic Diisocyanate On The Properties Of Castor Oil-Based Polyurethanes. 11(7), 52-59.
- AZoM. (2024).
Sources
- 1. EP0004116A1 - Process for the preparation of cross-linked polyurethanes - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzene, 1,1',1''-methylidynetris(4-isocyanato- | C22H13N3O3 | CID 75500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. iosrjournals.org [iosrjournals.org]
- 5. azom.com [azom.com]
An In-depth Technical Guide to Triphenylmethane Triisocyanate (TTI)
Prepared by: Gemini, Senior Application Scientist
Abstract
Triphenylmethane Triisocyanate (TTI), systematically named 1,1',1''-Methanetriyltris(4-isocyanatobenzene), is a non-planar, trifunctional aromatic isocyanate that serves as a highly effective crosslinking agent and building block in polymer synthesis. Its unique three-dimensional structure, stemming from the central sp³-hybridized carbon of the triphenylmethane core, allows for the formation of dense, three-dimensional polymeric networks. This guide provides a comprehensive technical overview of TTI, including its molecular structure, synthesis, chemical reactivity, and applications in high-performance materials. It is intended for researchers, scientists, and professionals in the fields of polymer chemistry, materials science, and drug development, offering field-proven insights into its utilization.
Molecular Structure and Physicochemical Properties
Triphenylmethane Triisocyanate is characterized by a central methane carbon atom bonded to three para-substituted isocyanatophenyl rings.[1] This arrangement results in a rigid, propeller-like three-dimensional structure. The three isocyanate (-N=C=O) groups are the primary sites of reactivity, making TTI a valuable crosslinker for polymers containing active hydrogen atoms, such as polyols, polyamines, and water.
The spatial orientation of the three phenyl rings introduces significant steric considerations that influence the reactivity of the isocyanate moieties. While all three groups are chemically equivalent, their accessibility for reaction can be influenced by the growing polymer network, a critical factor in controlling the final material properties.
Table 1: Physicochemical Properties of Triphenylmethane Triisocyanate
| Property | Value | Source(s) |
| CAS Number | 2422-91-5 | [1][2] |
| Molecular Formula | C₂₂H₁₃N₃O₃ | [1][2] |
| Molecular Weight | 367.36 g/mol | [1][2] |
| Appearance | Typically supplied as a solution; can be a white to off-white powder in pure form. | [3] |
| Solubility | Soluble in solvents like N,N-Dimethylformamide, methanol; practically insoluble in water. | [3] |
| Boiling Point | 265 °C at 1.0-1.2 Torr | [3] |
| Density | ~1.19 g/cm³ | [3] |
| NCO Content (Theoretical) | ~34.3% | Calculated |
| NCO Content (Commercial Solution) | Typically 9.3 ± 0.2% in a 27% solution | [2] |
// Central Carbon C_methane [label="C", pos="0,0!"];
// Phenyl Ring 1 C1_1 [label="C", pos="-2,0.5!"]; C1_2 [label="C", pos="-2.8,1.5!"]; C1_3 [label="C", pos="-4.2,1.5!"]; C1_4 [label="C", pos="-4.8,0.5!"]; C1_5 [label="C", pos="-4.2,-0.5!"]; C1_6 [label="C", pos="-2.8,-0.5!"]; N1 [label="N", pos="-6.2,0.5!"]; C1_iso [label="C", pos="-7.2,0.5!"]; O1_iso [label="O", pos="-8.2,0.5!"];
// Phenyl Ring 2 C2_1 [label="C", pos="1.5,1.5!"]; C2_2 [label="C", pos="2.5,2.5!"]; C2_3 [label="C", pos="3.5,2.5!"]; C2_4 [label="C", pos="4.5,1.5!"]; C2_5 [label="C", pos="3.5,0.5!"]; C2_6 [label="C", pos="2.5,0.5!"]; N2 [label="N", pos="5.9,1.5!"]; C2_iso [label="C", pos="6.9,1.5!"]; O2_iso [label="O", pos="7.9,1.5!"];
// Phenyl Ring 3 C3_1 [label="C", pos="1.5,-1.5!"]; C3_2 [label="C", pos="2.5,-2.5!"]; C3_3 [label="C", pos="3.5,-2.5!"]; C3_4 [label="C", pos="4.5,-1.5!"]; C3_5 [label="C", pos="3.5,-0.5!"]; C3_6 [label="C", pos="2.5,-0.5!"]; N3 [label="N", pos="5.9,-1.5!"]; C3_iso [label="C", pos="6.9,-1.5!"]; O3_iso [label="O", pos="7.9,-1.5!"];
// Methine Proton H_methane [label="H", pos="-0.5, -0.8!"];
// Bonds C_methane -- C1_1; C_methane -- C2_1; C_methane -- C3_1; C_methane -- H_methane;
// Ring 1 Bonds C1_1 -- C1_2; C1_2 -- C1_3; C1_3 -- C1_4; C1_4 -- C1_5; C1_5 -- C1_6; C1_6 -- C1_1; C1_4 -- N1; N1 -- C1_iso [style=double]; C1_iso -- O1_iso [style=double];
// Ring 2 Bonds C2_1 -- C2_2; C2_2 -- C2_3; C2_3 -- C2_4; C2_4 -- C2_5; C2_5 -- C2_6; C2_6 -- C2_1; C2_4 -- N2; N2 -- C2_iso [style=double]; C2_iso -- O2_iso [style=double];
// Ring 3 Bonds C3_1 -- C3_2; C3_2 -- C3_3; C3_3 -- C3_4; C3_4 -- C3_5; C3_5 -- C3_6; C3_6 -- C3_1; C3_4 -- N3; N3 -- C3_iso [style=double]; C3_iso -- O3_iso [style=double]; }
Figure 1: 2D representation of Triphenylmethane Triisocyanate (TTI) structure.
Spectroscopic Characterization
While a comprehensive, publicly available set of experimental spectra for pure Triphenylmethane Triisocyanate is limited, its structure can be confirmed by standard analytical techniques. The following represents expected spectroscopic features based on the known characteristics of aromatic isocyanates.
Infrared (IR) Spectroscopy: The most prominent and characteristic feature in the IR spectrum of TTI is the strong, sharp absorption band from the asymmetric stretching of the isocyanate (-N=C=O) group, typically appearing around 2250-2280 cm⁻¹ .[4] The absence of N-H stretching bands (around 3300-3500 cm⁻¹) and amide C=O bands (around 1630-1690 cm⁻¹) would confirm the complete conversion of the precursor amine groups to isocyanates. Aromatic C-H and C=C stretching vibrations would also be present.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would be characterized by signals in the aromatic region (typically 7.0-7.5 ppm). Due to the symmetry of the para-substituted rings, two sets of doublets would be expected for each ring, integrating to a total of 12 aromatic protons. A singlet corresponding to the single methine proton (-CH) at the central carbon would be expected further downfield, likely in the 5.5-6.0 ppm range.
-
¹³C NMR: The most characteristic signal would be from the carbonyl carbon of the isocyanate group, expected in the region of 120-130 ppm .[5] The central methine carbon would appear as a distinct signal, and the aromatic carbons would produce a set of signals in the aromatic region of the spectrum.
Synthesis of Triphenylmethane Triisocyanate
The synthesis of TTI is typically achieved via the phosgenation of its corresponding amine precursor, Tris(4-aminophenyl)methane. This reaction involves the conversion of the primary amine groups into highly reactive isocyanate functionalities.
Synthesis Workflow
The overall synthesis can be broken down into two major stages:
-
Formation of the Triamine Precursor: Synthesis of Tris(4-aminophenyl)methane.
-
Phosgenation: Conversion of the triamine to Triphenylmethane Triisocyanate.
Figure 2: General synthesis workflow for Triphenylmethane Triisocyanate (TTI).
Experimental Protocol: Phosgenation of Tris(4-aminophenyl)methane
This protocol is a representative procedure based on established methods for converting aromatic amines to isocyanates.[6][7] Causality: The use of phosgene (or a safer equivalent like triphosgene) is the standard industrial method for isocyanate synthesis due to its high reactivity and efficiency in converting amines. The reaction is typically performed in an inert, high-boiling solvent to manage the reaction temperature and facilitate the removal of the HCl byproduct.
WARNING: This reaction involves highly toxic materials, including phosgene (or its precursors) and the isocyanate product. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE) and engineering controls.
-
Reactor Setup: A multi-necked, dry, round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing a sodium hydroxide solution to neutralize HCl gas), a dropping funnel, and an inlet for inert gas (e.g., nitrogen or argon).
-
Solvent and Phosgene Addition: Anhydrous, inert solvent (e.g., chlorobenzene or o-dichlorobenzene) is added to the reactor. Phosgene gas is then bubbled through the solvent, or a solution of triphosgene in the same solvent is added, typically in a significant molar excess relative to the amine.[6]
-
Amine Addition: A solution or suspension of Tris(4-aminophenyl)methane in the same inert solvent is prepared. This is added dropwise to the stirred phosgene solution at a controlled temperature. The reaction is exothermic, and the addition rate should be managed to maintain the desired temperature.
-
Reaction Progression: After the addition is complete, the reaction mixture is gradually heated to reflux and maintained for several hours to ensure complete conversion. The progress can be monitored by the cessation of HCl evolution.[7]
-
Work-up and Purification:
-
The reaction mixture is cooled, and excess phosgene and solvent are removed by distillation under a stream of dry nitrogen.
-
The crude TTI product, often a solid or a viscous liquid, is then purified. This may involve recrystallization or distillation under high vacuum. Given that TTI is often used in solution, the final product may be dissolved in a suitable solvent like ethyl acetate to a specific concentration.[2]
-
-
Validation: The final product should be characterized by IR spectroscopy to confirm the presence of the strong isocyanate peak (~2270 cm⁻¹) and the disappearance of the amine N-H peaks. The isocyanate content should be determined by titration (e.g., ASTM D2572) to confirm purity and concentration.
Chemical Reactivity and Polymerization Mechanism
The utility of TTI is derived from the high reactivity of its three isocyanate groups. These groups readily react with nucleophiles, particularly compounds with active hydrogens like alcohols (-OH) and amines (-NH₂), to form urethane and urea linkages, respectively.
Mechanism Insight: Aromatic isocyanates, such as TTI, are generally more reactive than their aliphatic counterparts due to the electron-withdrawing nature of the phenyl ring, which increases the electrophilicity of the isocyanate's carbonyl carbon.[8]
When TTI is reacted with a di-functional or poly-functional alcohol (a polyol), it acts as a trifunctional node, leading to the formation of a highly cross-linked polyurethane network. This three-dimensional structure is responsible for the enhanced mechanical and thermal properties of the resulting material.
TTI [label=<
TriphenylmethaneTriisocyanate (TTI) N=C=O N=C=O N=C=O
];
Polyol [label=<
Polyol HO-R-OH
];
Network [label="Cross-linked\nPolyurethane Network", shape=box, style="rounded,filled", fillcolor="#E8F0FE", fontcolor="#1967D2"];
TTI:p1 -> Network [label="Urethane Linkage"]; TTI:p2 -> Network; TTI:p3 -> Network; Polyol:h1 -> Network [label="Urethane Linkage"];
{rank=same; TTI; Polyol;} }
Figure 3: TTI reacting with a polyol to form a cross-linked polyurethane network.
Applications in Materials Science
The trifunctional nature of TTI makes it an invaluable component in formulations where high crosslink density is desired to achieve superior material performance.
-
High-Performance Adhesives: TTI is used as a hardener or crosslinking agent in polyurethane and rubber-based adhesives.[2] It enhances the bonding strength, particularly for difficult-to-bond substrates like rubber-to-metal or plastics.[2] The formation of a rigid, cross-linked network at the interface improves heat stability, chemical resistance, and overall durability of the adhesive bond.[9]
-
Coatings and Elastomers: In coatings and elastomers, the incorporation of TTI leads to increased hardness, scratch resistance, and thermal stability. The dense network structure restricts polymer chain mobility, which translates to better mechanical properties.[8]
-
Polymer Networks: TTI is a key monomer for creating highly structured, three-dimensional polymer networks. These materials are investigated for applications in advanced composites, foams, and specialty polymers where a high glass transition temperature and excellent modulus are required.
Safety and Handling
Trustworthiness through Self-Validation: Adherence to stringent safety protocols is a self-validating system for ensuring researcher safety and experimental integrity.
Triphenylmethane Triisocyanate, like all isocyanates, is a hazardous chemical that requires careful handling. It is classified as a skin and respiratory sensitizer and can cause severe irritation upon contact.[10]
Table 2: GHS Hazard Classifications for Aromatic Isocyanates
| Hazard | Classification | Precautionary Measures |
| Acute Toxicity, Inhalation | Category 2 | Do not breathe dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[10] |
| Skin Corrosion/Irritation | Category 2 | Wear protective gloves and clothing. Wash skin thoroughly after handling.[10] |
| Eye Irritation | Category 2 | Wear eye and face protection. |
| Respiratory Sensitization | Category 1 | In case of inadequate ventilation, wear respiratory protection. |
| Skin Sensitization | Category 1 | Contaminated work clothing should not be allowed out of the workplace. |
-
Engineering Controls: All work with TTI, especially when heating or creating aerosols, must be conducted in a certified chemical fume hood to prevent inhalation exposure.
-
Personal Protective Equipment (PPE): Wear nitrile or butyl rubber gloves, a chemically resistant lab coat, and chemical safety goggles with a face shield.
-
Handling: TTI is moisture-sensitive.[9] Contact with water will lead to the formation of insoluble urea compounds and the release of CO₂ gas, which can cause pressure buildup in sealed containers. Handle under an inert atmosphere (e.g., nitrogen or argon) and store in tightly sealed containers in a cool, dry place.
-
Spills and Disposal: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Decontaminate the spill area with a solution of sodium carbonate (5-10%) and detergent in water. Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
Triphenylmethane Triisocyanate is a specialized trifunctional monomer whose unique three-dimensional structure provides a powerful tool for polymer chemists and materials scientists. Its ability to form dense, highly cross-linked networks makes it an essential component for enhancing the thermal and mechanical properties of adhesives, coatings, and elastomers. While its synthesis and handling require significant safety precautions due to the high reactivity and toxicity of isocyanates, its performance benefits often justify its use in demanding applications. Future research may focus on developing safer, non-phosgene synthesis routes and exploring its use in novel, highly-ordered materials such as covalent organic frameworks.
References
-
PubChem. (n.d.). Tetrakis(4-isocyanatophenyl)methane. National Center for Biotechnology Information. Retrieved from [Link]
-
Watson International Ltd. (n.d.). TTI//Triphenylmethane-4,4',4''-triisocyanate CAS 2422-91-5. Retrieved from [Link]
-
PubChem. (n.d.). Diphenylmethane diisocyanate. National Center for Biotechnology Information. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Tris(4-isocyanatophenyl)methane. Retrieved from [Link]
- Google Patents. (n.d.). WO1998025888A1 - Process for preparing isocyanates from primary amines which are not readily dissolved.
- Google Patents. (n.d.). CN1644584A - Production of tri(4-isocyanate benzyl) thiophosphate.
- Google Patents. (n.d.). US5198558A - Process for the preparation of triphenylmethane dyes.
-
YouTube. (2022, November 21). SYNTHESIS AND REACTIONS OF TRIPHENYLMETHANE. Retrieved from [Link]
-
ResearchGate. (2001). Physical Properties of Tri-isocyanate Crosslinked Polyurethane. Retrieved from [Link]
-
European Patent Office. (1992). EP 0491256 A1 - Process for the preparation of triphenylmethane dyes. Retrieved from [Link]
-
Carl ROTH. (n.d.). Triphenylmethane triisocyanate solution, 50 g. Retrieved from [Link]
-
MDPI. (2023). Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. Retrieved from [Link]
-
NIST. (n.d.). Methane, isocyanato-. NIST Chemistry WebBook. Retrieved from [Link]
-
The Royal Society of Chemistry. (2019). Supporting information. Retrieved from [Link]
-
ResearchGate. (2018). FTIR spectra of different polyurethanes formed from blocked isocyanates. Retrieved from [Link]
-
ResearchGate. (2014). 13C NMR spectra of different isomer mixtures of 4,4'-dicyclohexyl methane diisocyanate. Retrieved from [Link]
- NIST. (n.d.). Benzene, 1,1'-methylenebis[4-isocyanato-. NIST Chemistry WebBook. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=101-68-8
-
Scribd. (n.d.). Triphenyl Methane: Synthesis & Reactions. Retrieved from [Link]
-
NIH. (2021). Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation. Retrieved from [Link]
-
Shanghai Orient Chemical Co.,Ltd. (n.d.). Tris(4-isocyanatophenyl) thiophosphate / RFE / TPTI. Retrieved from [Link]
-
LookChem. (n.d.). Cas 697746-87-5,tetrakis(4-isocyanatophenyl)methane. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4,4-methylene bis(phenyl isocyanate), 101-68-8. Retrieved from [Link]
-
Market Publishers. (n.d.). CAS 2422-91-5 Triphenylmethane-4,4',4''-triisocyanate Chemical Report & Database. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. watson-int.com [watson-int.com]
- 3. echemi.com [echemi.com]
- 4. Methane, isocyanato- [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO1998025888A1 - Process for preparing isocyanates from primary amines which are not readily dissolved - Google Patents [patents.google.com]
- 7. CN1644584A - Production of tri(4-isocyanate benzyl) thiophosphate - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Tris(4-isocyanatophenyl) thiophosphate / RFE / TPTI [greenchemintl.com]
- 10. Triphenylmethane triisocyanate solution, 50 g, CAS No. 2422-91-5 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
An In-Depth Technical Guide to the Synthesis of Methylidynetri-p-phenylene Triisocyanate
This guide provides a comprehensive technical overview of the synthesis of methylidynetri-p-phenylene triisocyanate, a key trifunctional isocyanate intermediate. Intended for researchers, scientists, and professionals in drug development and materials science, this document details the synthetic pathways, experimental protocols, and critical considerations for the successful production of this versatile compound.
Introduction: The Significance of a Trifunctional Core
Methylidynetri-p-phenylene triisocyanate, also known as triphenylmethane triisocyanate, is a unique organic compound featuring three highly reactive isocyanate groups (-NCO) attached to a central triphenylmethane scaffold.[1] This trifunctional nature makes it an invaluable building block in polymer chemistry and materials science, enabling the formation of highly cross-linked and branched molecular architectures.[2] Its primary applications lie in the production of high-performance polymers, coatings, adhesives, and elastomers where enhanced durability, flexibility, and chemical resistance are paramount.[][4]
This guide will explore the prevalent synthetic routes to methylidynetri-p-phenylene triisocyanate, with a focus on both traditional phosgenation methods and modern phosgene-free alternatives. We will delve into the mechanistic underpinnings of these reactions, providing detailed, step-by-step protocols to ensure reproducibility and safety in the laboratory.
The Cornerstone Precursor: Synthesis of Tris(4-aminophenyl)methane
The synthesis of methylidynetri-p-phenylene triisocyanate invariably begins with the preparation of its precursor, Tris(4-aminophenyl)methane. This multi-step synthesis is a critical foundation, and its successful execution is paramount for achieving a high-purity final product.[5]
Synthetic Pathway Overview
The most common route to Tris(4-aminophenyl)methane involves a three-stage process: the formation of a triphenylmethane core, subsequent nitration of the aromatic rings, and finally, the reduction of the nitro groups to the desired primary amines.[5]
Caption: Synthetic workflow for Tris(4-aminophenyl)methane.
Experimental Protocol: Synthesis of Tris(4-aminophenyl)methane
Materials:
-
Triphenylmethanol
-
Hypophosphorous acid (50%)
-
Iodine
-
Acetic acid
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Tris(4-nitrophenyl)methane
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Sodium hydroxide solution
-
Organic solvent (e.g., ethyl acetate)
Step 1: Reduction of Triphenylmethanol to Triphenylmethane [6]
-
In a round-bottom flask, suspend triphenylmethanol in acetic acid.
-
Add a catalytic amount of iodine to the suspension.
-
Slowly add hypophosphorous acid to the mixture.
-
Heat the reaction mixture to facilitate the reduction.
-
After the reaction is complete, cool the mixture and isolate the crude triphenylmethane.
Step 2: Nitration of Triphenylmethane [6]
-
In a separate flask, prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid, keeping the temperature low with an ice bath.
-
Slowly add the crude triphenylmethane to the nitrating mixture with constant stirring, ensuring the temperature remains controlled.
-
Once the addition is complete, continue stirring for a designated period.
-
Quench the reaction by pouring the mixture over ice.
-
Collect the precipitated Tris(4-nitrophenyl)methane by filtration and wash thoroughly with water.
Step 3: Reduction of Tris(4-nitrophenyl)methane to Tris(4-aminophenyl)methane [5]
-
Dissolve the synthesized Tris(4-nitrophenyl)methane in ethanol.
-
Add an excess of tin(II) chloride dihydrate to the solution.
-
Reflux the mixture for several hours until the reduction is complete.
-
Cool the reaction mixture and make it basic with a sodium hydroxide solution to precipitate tin salts.
-
Extract the product into an organic solvent.
-
Evaporate the solvent to yield crude Tris(4-aminophenyl)methane.
-
Purify the product by recrystallization.
Conversion to Methylidynetri-p-phenylene Triisocyanate: Phosgenation and Phosgene-Free Routes
With the precursor in hand, the next critical step is the conversion of the primary amine groups to isocyanates. This can be achieved through several methods, each with its own advantages and safety considerations.
Phosgene-Based Synthesis: The Triphosgene Approach
Historically, phosgene (COCl₂) has been the reagent of choice for this transformation. However, due to its extreme toxicity, safer alternatives like triphosgene (bis(trichloromethyl) carbonate) are now widely used in laboratory settings.[7] Triphosgene is a stable solid that decomposes into three equivalents of phosgene in situ.[8]
Caption: Phosgenation of Tris(4-aminophenyl)methane using triphosgene.
Experimental Protocol: Synthesis using Triphosgene [9]
Materials:
-
Tris(4-aminophenyl)methane
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Chlorobenzene
-
Sodium hydroxide solution (for scrubbing evolved HCl gas)
Procedure:
-
In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve triphosgene in chlorobenzene.
-
Under an ice bath, slowly add a solution of Tris(4-aminophenyl)methane in chlorobenzene to the triphosgene solution over a period of one hour.
-
After the addition is complete, continue stirring in the ice bath for another hour.
-
Gradually raise the temperature to 70°C and maintain it for two hours. During this time, hydrogen chloride gas will be evolved and should be scrubbed with a sodium hydroxide solution.
-
Continue to heat the reaction mixture to reflux until the evolution of acidic gas ceases. The solution should turn a clear blue-purple color.
-
Remove the chlorobenzene solvent using a rotary evaporator to obtain the crude methylidynetri-p-phenylene triisocyanate.
Phosgene-Free Synthesis Routes: A Greener Approach
The inherent hazards associated with phosgene and its derivatives have driven the development of phosgene-free synthetic methods for isocyanates. These routes are generally considered safer and more environmentally friendly.
3.2.1. The Urea Method
One promising phosgene-free route involves the reaction of amines with urea to form a carbamate intermediate, which is then thermally decomposed to the isocyanate.[10] This method has been successfully trialed for the industrial production of diphenylmethane diisocyanate (MDI) and offers significant safety and environmental advantages.[11] The byproducts are typically ammonia and an alcohol, which can often be recycled.[10]
3.2.2. The Dimethyl Carbonate (DMC) Method
Dimethyl carbonate is a non-toxic, environmentally friendly reagent that can serve as a phosgene substitute for carbonylation reactions.[12] The reaction of an amine with DMC can produce a carbamate, which upon thermolysis, yields the corresponding isocyanate.[13]
3.2.3. Reductive Carbonylation of Nitro Compounds
This direct method involves the catalytic reduction of nitro compounds in the presence of carbon monoxide to produce isocyanates.[14] While efficient, this method often requires high pressures and temperatures, along with transition metal catalysts.[14]
Purification and Characterization
Purification of the final product is crucial to remove any unreacted starting materials, byproducts, and residual solvent. Distillation is a common method for purifying isocyanates.[15] For methylidynetri-p-phenylene triisocyanate, which is a solid at room temperature, techniques such as recrystallization or column chromatography may be more appropriate.
Characterization of the synthesized methylidynetri-p-phenylene triisocyanate is essential to confirm its identity and purity. The following techniques are typically employed:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The most characteristic feature in the IR spectrum of an isocyanate is the strong, sharp absorption band for the asymmetric N=C=O stretching vibration, typically appearing in the range of 2275-2250 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show signals corresponding to the aromatic protons on the phenyl rings and the methine proton of the triphenylmethane core.
-
¹³C NMR: The carbon NMR spectrum will provide signals for the aromatic carbons, the central methine carbon, and the characteristic signal for the isocyanate carbon, which typically appears in the downfield region of the spectrum.
-
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized compound.
Table 1: Physicochemical Properties of Methylidynetri-p-phenylene Triisocyanate
| Property | Value | Source(s) |
| CAS Number | 2422-91-5 | [16] |
| Molecular Formula | C₂₂H₁₃N₃O₃ | [16] |
| Molecular Weight | 367.36 g/mol | [] |
| Boiling Point | 498.5 °C at 760 mmHg | [16] |
| Density | 1.19 g/cm³ | [16] |
| Flash Point | 204.7 °C | [16] |
Applications in Materials Science
The trifunctional nature of methylidynetri-p-phenylene triisocyanate makes it a valuable cross-linking agent and monomer in the synthesis of various polymeric materials.
-
Adhesives: It is a key component in the formulation of high-strength adhesives for bonding rubber to metal, plastics, and fibers.[17] It acts as a curing agent, particularly for chloroprene-based adhesives used in the footwear industry.[9]
-
Polyurethanes: This triisocyanate is used in the production of polyurethane resins and coatings, imparting enhanced durability, flexibility, and chemical resistance to the final products.[] The three-dimensional network structure formed during polymerization contributes to the superior mechanical properties of the resulting polyurethanes.[12]
-
Polymers: It serves as a monomer for creating highly branched or cross-linked polymers, such as dendrimers and hyperbranched polymers.[2]
Safety Considerations
Isocyanates are reactive compounds and should be handled with care. They are known respiratory and skin sensitizers.[1] All synthesis and handling procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Care should be taken to avoid inhalation of vapors and direct contact with the skin and eyes.
Conclusion
The synthesis of methylidynetri-p-phenylene triisocyanate is a multi-step process that requires careful execution and attention to detail. The foundational synthesis of its precursor, Tris(4-aminophenyl)methane, is a critical first stage. The subsequent conversion to the triisocyanate can be achieved through both traditional phosgenation methods, with triphosgene offering a safer alternative to phosgene gas, and increasingly, through more environmentally benign phosgene-free routes. The unique trifunctional structure of this compound makes it a highly valuable intermediate for the development of advanced polymers and adhesives with enhanced properties. This guide provides the necessary technical information for researchers and scientists to confidently approach the synthesis and application of this important chemical building block.
References
-
Triphenylmethane -4,4',4''-triisocyanate Market By Application. Research Analysis Pro. [Link]
-
General approach to prepare polymers bearing pendant isocyanate groups. Royal Society of Chemistry. [Link]
- CN110951416A - Triisocyanate adhesive, preparation method and application thereof.
-
How To Get Isocyanate? - PMC. National Institutes of Health. [Link]
-
Synthesis of Amino Acid Ester Isocyanates. Organic Syntheses. [Link]
-
π-Complexes of Phthalocyanines and Metallophthalocyanines. University of Illinois. [Link]
-
A decade review of triphosgene and its applications in organic reactions. National Institutes of Health. [Link]
-
Method for the purification of isocyanates. Justia Patents. [Link]
-
How to carry out synthesis of aromatic isocyanates using aromatic amine and triphosgene? ResearchGate. [Link]
-
Phosgene-Free Route To Toluene Diisocyanate. PDF. [Link]
-
FTIR spectrum of MDI. ResearchGate. [Link]
- US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates.
-
How Isocyanates Refine Polyurethane Production Techniques? Patsnap Eureka. [Link]
-
China Successfully Completes Industrial Trial for Phosgene-Free MDI Production via Urea Method. Blooming Trade Data. [Link]
- WO1998025888A1 - Process for preparing isocyanates from primary amines which are not readily dissolved.
Sources
- 1. methylidynetri-p-phenylene triisocyanate | CAS#:2422-91-5 | Chemsrc [chemsrc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. Triphenylmethane -4,4',4''-triisocyanate By Application [reserachanalysispro.digitalpress.blog]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Page loading... [guidechem.com]
- 10. scribd.com [scribd.com]
- 11. Methylidynetri-p-phenylene triisocyanate | 2422-91-5 [chemicalbook.com]
- 12. CN110951416A - Triisocyanate adhesive, preparation method and application thereof - Google Patents [patents.google.com]
- 13. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents [patents.google.com]
- 14. US5633396A - Process for preparing triisocyanates - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. chemnet.com [chemnet.com]
- 17. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Mechanism of Action of 4,4',4''-Triisocyanatotriphenylmethane
Abstract
4,4',4''-Triisocyanatotriphenylmethane, also known as Tris(4-isocyanatophenyl)methane, is a trifunctional aromatic isocyanate recognized for its potent cross-linking capabilities. While extensively used in polymer chemistry, its interaction with biological systems is of significant interest to toxicologists and researchers. The primary mechanism of action is not one of targeted pharmacological intervention but rather a rapid, non-specific covalent modification of biological macromolecules. The three highly electrophilic isocyanate moieties react readily with a multitude of nucleophilic groups present on proteins and other biomolecules. This guide elucidates this core mechanism, detailing the chemical basis of its reactivity, the subsequent molecular and cellular consequences, and standardized protocols for investigating these effects. The narrative underscores the compound's role as a powerful tool for studying protein cross-linking and as a significant toxicological agent.
Introduction to 4,4',4''-Triisocyanatotriphenylmethane
4,4',4''-Triisocyanatotriphenylmethane (CAS No. 2422-91-5) is an aromatic polyisocyanate belonging to the triphenylmethane family.[1] Its structure features a central methane carbon atom bonded to three para-substituted isocyanatophenyl rings.[1][2] This trifunctional arrangement makes it a highly effective cross-linking agent, a property leveraged in industrial settings for the production of high-performance polyurethanes, adhesives, and coatings, often under trade names like Desmodur RE.[3][4][5][6]
From a biological perspective, the compound's significance lies in the extreme reactivity of its isocyanate (-N=C=O) groups.[1][3] This reactivity drives its toxicological profile, which includes severe skin, eye, and respiratory irritation, as well as being a potent respiratory and skin sensitizer that can lead to allergic reactions.[7][8][9] Understanding its mechanism of action is crucial for assessing its health risks and for potentially harnessing its reactivity in controlled research applications.
The Core Mechanism: Electrophilic Reactivity of Isocyanate Groups
The fundamental mechanism of action for 4,4',4''-triisocyanatotriphenylmethane is the electrophilic attack of its isocyanate carbons on biological nucleophiles.[3] Isocyanates are highly reactive chemicals that readily form covalent bonds with molecules containing active hydrogen atoms, such as amines, alcohols, and thiols.[10][11]
The primary reactions in a biological milieu include:
-
Reaction with Amines: Forms stable urea linkages. The ε-amino group of lysine residues and the N-terminal α-amino groups of proteins are primary targets.[12][13]
-
Reaction with Alcohols/Hydroxyls: Forms urethane (carbamate) linkages. The hydroxyl groups on serine, threonine, and tyrosine residues are common targets.[3]
-
Reaction with Thiols: Forms thiocarbamate linkages. The sulfhydryl group of cysteine residues is a key target.
-
Reaction with Water: Forms an unstable carbamic acid, which then decomposes into an amine and carbon dioxide.
This reactivity is not specific to a single molecular target but rather promiscuous, leading to widespread, unregulated modification of numerous proteins and other biomolecules.[3]
Caption: Reaction of an isocyanate group with a nucleophile, such as a protein lysine residue.
Molecular and Cellular Consequences
The indiscriminate covalent modification of biomolecules by 4,4',4''-triisocyanatotriphenylmethane triggers a cascade of detrimental effects at both the molecular and cellular levels.
Protein Adduction, Cross-linking, and Functional Disruption
With three reactive sites, the molecule can bridge different nucleophiles, leading to both intra- and intermolecular protein cross-linking.[3] This has profound consequences:
-
Enzyme Inhibition: Covalent modification of active site residues can irreversibly inhibit enzyme function.
-
Disruption of Protein Conformation: Adduction and cross-linking alter the tertiary and quaternary structures of proteins, leading to loss of function and aggregation.
-
Interference with Signaling: Modification of signaling proteins can disrupt cellular communication pathways.
Immunotoxicity and Hapten Formation
When isocyanates bind to self-proteins, such as albumin, they form novel structures (neo-antigens) that the immune system may recognize as foreign.[14] This process, known as haptenization, is a key mechanism behind the chemical sensitization and allergic reactions, including occupational asthma, frequently associated with isocyanate exposure.[10][14][15] The isocyanate-protein complex acts as a hapten-carrier, triggering an immune response that can lead to hypersensitivity upon subsequent exposures.[14]
Cellular Stress and Cytotoxicity
The widespread damage to proteins and depletion of key cellular antioxidants, such as glutathione (GSH), induces significant cellular stress.[14][16] Key cellular consequences include:
-
Oxidative/Nitrosative Stress: Isocyanate exposure can deplete cellular antioxidants like glutathione and antioxidant enzymes (e.g., SOD, catalase), leading to an increase in reactive oxygen and nitrogen species.[14]
-
Apoptosis: The overwhelming cellular damage and stress can activate programmed cell death pathways, such as the caspase-3 cascade, leading to cytotoxicity.[14]
Caption: Cellular consequences of exposure to 4,4',4''-Triisocyanatotriphenylmethane.
Experimental Protocols for Mechanistic Investigation
Investigating the mechanism of action requires robust analytical methods to detect and quantify the interactions between the isocyanate and biomolecules.
Protocol: In Vitro Assessment of Protein Adduction via LC-MS/MS
This protocol provides a framework for identifying the specific amino acid residues modified by the triisocyanate.
Objective: To identify covalent adducts formed between a model protein (e.g., Human Serum Albumin) and 4,4',4''-triisocyanatotriphenylmethane.
Methodology:
-
Incubation: Incubate the model protein (e.g., 1 mg/mL in PBS, pH 7.4) with a molar excess of the triisocyanate (dissolved in a compatible solvent like ethyl acetate) for a defined period (e.g., 2 hours) at 37°C. Include a protein-only control.
-
Removal of Unreacted Compound: Remove excess, unreacted triisocyanate via dialysis or size-exclusion chromatography.
-
Proteolytic Digestion: Denature the protein (e.g., with urea) and reduce disulfide bonds (with DTT), then alkylate cysteine residues (with iodoacetamide). Digest the protein into smaller peptides using a protease like trypsin overnight.
-
Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[12][13]
-
Data Analysis: Use specialized software to search the MS/MS spectra against the known protein sequence. Search for unexpected mass shifts on nucleophilic amino acid residues (Lys, Ser, Thr, Cys, N-terminus) corresponding to the addition of one or more isocyanatophenyl-methylphenyl-isocyanate moieties.
Caption: Workflow for identifying protein adducts using mass spectrometry.
Data Presentation: Known Toxicological Endpoints
The hazardous nature of this compound is well-documented in safety data sheets.
| Hazard Classification | Description | Reference |
| Acute Toxicity (Inhalation) | Category 2: Fatal if inhaled. | [7] |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed. | [7] |
| Skin Irritation | Category 2: Causes skin irritation. | [7] |
| Eye Irritation | Category 2: Causes serious eye irritation. | [7] |
| Respiratory Sensitization | Category 1: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [7][8] |
| Skin Sensitization | Sub-category 1B: May cause an allergic skin reaction. | [7][8] |
| Specific Target Organ Toxicity | Category 3: May cause respiratory irritation. | [7] |
Conclusion and Future Directions
The mechanism of action of 4,4',4''-triisocyanatotriphenylmethane is defined by the high electrophilicity of its three isocyanate groups, leading to non-specific, covalent cross-linking and adduction of biological macromolecules. This primary mechanism precipitates a range of toxicological outcomes, including cytotoxicity, cellular stress, and immune sensitization. For researchers, this compound serves as a potent, albeit hazardous, tool for inducing protein cross-linking in vitro. Future research may focus on developing more controlled methods for its application as a chemical probe or on creating safer industrial alternatives that retain its cross-linking efficacy without the associated health hazards. A thorough understanding of this mechanism is paramount for ensuring occupational safety and for advancing research in toxicology and protein chemistry.
References
- Benchchem. (n.d.). Benzene, 1,1',1''-methylidynetris[4-isocyanato- | 2422-91-5. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH25AzuT4-A8C-1xGFVhr_YO13DomzSvJ7ESQwavkKCpAfO5-jLMNYIYEMvIXSnIhgjT9CRXjkxB9cbFltyhOZVF7sjSLXZHKpWsCdpQf57Lbh4yHzqQjGT5LGZMth6Y3hYUSoD
- chemBlink. (n.d.). Triphenylmethane-4,4',4''-triisocyanate [CAS# 2422-91-5].
- ECHEMI. (n.d.). 4′′-Triphenylmethane triisocyanate SDS, 2422-91-5 Safety Data Sheets.
- Johnson Fine. (2022). HARTDUR RE101 Safety Data Sheet.
- Carl ROTH. (n.d.). Triphenylmethane triisocyanate solution, 50 g, CAS No. 2422-91-5.
- ResearchGate. (n.d.). Predicted mechanism for the effects of isocyanate in the development of....
- Nakashima, K., Takeshita, T., & Morimoto, K. (n.d.). Review of the occupational exposure to isocyanates: Mechanisms of action. PMC - NIH.
- Sabbioni, G., & Schütze, D. (2001). Synthesis of adducts with amino acids as potential dosimeters for the biomonitoring of humans exposed to toluenediisocyanate. PubMed.
- Werner. (2006). cas2422-91-5 triphenylmeth.
- Kaur, J., et al. (2012). Studies on the methyl isocyanate adducts with globin. PubMed.
- Lomo, L. C., et al. (2013). Structural elucidation of isocyanate-peptide adducts using tandem mass spectrometry.
- Covestro. (n.d.). Desmodur® RE. UL Prospector.
- Wisnewski, A. V., et al. (2020). Isocyanates and human health: Multi-stakeholder information needs and research priorities. PMC - NIH.
- Lalko, J. F., et al. (2022). Glutathione reactivity with aliphatic polyisocyanates. PMC - PubMed Central.
- SpecialChem. (2025). Desmodur RE.
- PubChem. (n.d.). Benzene, 1,1',1''-methylidynetris(4-isocyanato-.
- CymitQuimica. (n.d.). CAS 101-68-8: Benzene, 1,1'-methylenebis[4-isocyanato-. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhTHv-arZE7DXF1tho92HGUUpMfpj4NG9hGOGrzBcsyQ-1vXmEOj_x_sXqLwUrOWAj7W6wGn4lbKej_Fb0opQLWyCKB5VgyesTE12mAuMsXRQntpyTXVBGPOwRSggehIV2BGPOwRSggehIV2
Sources
- 1. CAS # 2422-91-5, Triphenylmethane-4,4',4''-triisocyanate, Tris(4-isocyanatophenyl)methane - chemBlink [chemblink.com]
- 2. Benzene, 1,1',1''-methylidynetris(4-isocyanato- | C22H13N3O3 | CID 75500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. wernerblank.com [wernerblank.com]
- 5. ulprospector.com [ulprospector.com]
- 6. specialchem.com [specialchem.com]
- 7. echemi.com [echemi.com]
- 8. johnson-fine.com [johnson-fine.com]
- 9. Triphenylmethane triisocyanate solution, 50 g, CAS No. 2422-91-5 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 10. Review of the occupational exposure to isocyanates: Mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CAS 101-68-8: Benzene, 1,1'-methylenebis[4-isocyanato- [cymitquimica.com]
- 12. Studies on the methyl isocyanate adducts with globin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural elucidation of isocyanate-peptide adducts using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Isocyanates and human health: Multi-stakeholder information needs and research priorities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glutathione reactivity with aliphatic polyisocyanates - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Spectroscopic Landscape of Triphenylmethane Triisocyanate: A Technical Guide
For Immediate Release
Shanghai, China – January 12, 2026 – In the intricate world of polymer science and drug development, a profound understanding of the molecular architecture of key reagents is paramount. Triphenylmethane Triisocyanate (TTI), a pivotal crosslinking agent and building block, presents a unique spectroscopic profile that is critical for its effective application. This technical guide, designed for researchers, scientists, and drug development professionals, offers an in-depth exploration of the spectroscopic data of TTI, providing the foundational knowledge necessary for its synthesis, characterization, and utilization.
Introduction: The Significance of Spectroscopic Characterization
Triphenylmethane Triisocyanate, with the chemical formula C₂₂H₁₃N₃O₃, is a highly reactive aromatic isocyanate valued for its trifunctionality, which enables the formation of complex and robust polymeric networks.[1][2] Its applications span from the creation of advanced adhesives and coatings to its use as a versatile scaffold in medicinal chemistry. A thorough spectroscopic analysis is not merely a quality control measure but a fundamental necessity to comprehend its reactivity, purity, and interaction with other molecules. This guide will delve into the core spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to TTI.
The Molecular Blueprint: Structure of Triphenylmethane Triisocyanate
To appreciate the spectroscopic data, a clear understanding of the molecular structure is essential. TTI features a central methane carbon atom bonded to three phenyl rings, each of which is substituted with an isocyanate (-N=C=O) group at the para position.
Caption: Molecular Structure of Triphenylmethane Triisocyanate.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For TTI, the most prominent and diagnostic feature is the isocyanate group.
Expected IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3000 | Medium | Aromatic C-H stretch |
| ~2270-2250 | Strong, Sharp | -N=C=O asymmetric stretch |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C ring stretch |
| ~1450 | Medium | Aromatic C=C ring stretch |
| ~830 | Strong | p-substituted benzene C-H out-of-plane bend |
The intense and sharp absorption band in the region of 2270-2250 cm⁻¹ is the hallmark of the isocyanate functional group and serves as a primary indicator of the compound's presence and purity. The absence of broad absorptions in the 3200-3600 cm⁻¹ region would confirm the absence of significant hydrolysis to carbamic acids or amines.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the TTI sample is placed directly on the ATR crystal. Given that TTI can be a liquid or a solution, this method is ideal as it requires minimal sample preparation.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to sample analysis.
-
Data Analysis: The resulting spectrum is analyzed for the characteristic absorption bands, with particular attention to the isocyanate peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.
Expected ¹H NMR Data:
Due to the symmetry of the molecule, the ¹H NMR spectrum of TTI is expected to be relatively simple.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | Doublet | 6H | Aromatic protons ortho to the isocyanate group |
| ~7.0-7.2 | Doublet | 6H | Aromatic protons meta to the isocyanate group |
| ~5.6 | Singlet | 1H | Methine proton (-CH) |
Expected ¹³C NMR Data:
The ¹³C NMR spectrum will provide insight into the carbon skeleton of TTI.
| Chemical Shift (δ, ppm) | Assignment |
| ~145-150 | Quaternary aromatic carbon attached to the methine |
| ~130-135 | Aromatic CH carbons |
| ~125-130 | Quaternary aromatic carbon attached to the isocyanate |
| ~120-125 | Isocyanate carbon (-N=C=O) |
| ~55-60 | Methine carbon (-CH) |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A solution of TTI is prepared in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Data Analysis: The chemical shifts, multiplicities, and integration of the signals are analyzed to confirm the structure of the molecule.
Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of TTI (367.36 g/mol ).
-
Fragmentation Pattern: The fragmentation of TTI under electron ionization (EI) is expected to be complex. Key fragmentation pathways may include the loss of isocyanate groups (-NCO) and cleavage of the bonds between the phenyl rings and the central methine carbon.
Caption: Plausible Fragmentation Pathway of Triphenylmethane Triisocyanate in Mass Spectrometry.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: The TTI sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography if the compound is sufficiently volatile and thermally stable.
-
Ionization: The sample is bombarded with high-energy electrons, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Conclusion: An Integrated Spectroscopic Approach
The comprehensive spectroscopic characterization of Triphenylmethane Triisocyanate through IR, NMR, and Mass Spectrometry provides a multi-faceted and robust confirmation of its molecular identity and purity. Each technique offers a unique and complementary piece of the structural puzzle. For researchers and developers, a firm grasp of this spectroscopic data is not just advantageous—it is essential for harnessing the full potential of this versatile molecule in their applications. The data presented in this guide serves as a foundational reference for the confident and precise use of Triphenylmethane Triisocyanate in pioneering scientific and industrial endeavors.
References
-
Watson International Ltd. (n.d.). TTI//Triphenylmethane-4,4,4-triisocyanate CAS 2422-91-5. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Solubility of Methylidynetri-p-phenylene Triisocyanate in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of methylidynetri-p-phenylene triisocyanate, a key crosslinking agent and adhesion promoter in various industrial and research applications. Recognizing the critical role of solubility in formulation development, reaction kinetics, and material properties, this document synthesizes available qualitative data, outlines the theoretical principles governing its solubility, and presents a detailed, safety-oriented protocol for the quantitative determination of its solubility in organic solvents. This guide is intended for researchers, scientists, and professionals in drug development, polymer chemistry, and materials science who require a thorough understanding of the dissolution behavior of this highly reactive compound.
Introduction: The Significance of Solubility for a Trifunctional Isocyanate
Methylidynetri-p-phenylene triisocyanate, also known as triphenylmethane triisocyanate, is a trifunctional isocyanate that finds extensive use as a crosslinking agent for polymers containing active hydrogen atoms, such as polyols and polyamines, and as an adhesion promoter for bonding rubber to various substrates.[1][2] The three isocyanate (-NCO) groups radiating from a central triphenylmethane core impart a high degree of reactivity, enabling the formation of complex and robust polymer networks.
The solubility of this compound in organic solvents is a paramount consideration for its practical application. Proper dissolution is essential for:
-
Homogeneous reaction mixtures: Ensuring uniform distribution of the crosslinker within a polymer matrix is crucial for consistent material properties.
-
Controllable reaction kinetics: The concentration of the isocyanate in solution directly influences the rate of reaction.
-
Formulation of coatings, adhesives, and elastomers: The choice of solvent affects viscosity, application properties, and curing characteristics.
-
Purification and analysis: Solubility data is vital for selecting appropriate solvent systems for chromatography and other analytical techniques.
This guide aims to provide a detailed understanding of the factors influencing the solubility of methylidynetri-p-phenylene triisocyanate and to equip researchers with the knowledge to safely determine its solubility in various organic media.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the intermolecular forces between the solute and solvent molecules. The molecular structure of methylidynetri-p-phenylene triisocyanate provides key insights into its expected solubility behavior.
dot graph "" { graph [rankdir="LR", splines="ortho", nodesep="1", width="760px"]; node [shape="record", style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];
} Figure 1. Logical relationship between the molecular properties of methylidynetri-p-phenylene triisocyanate and its solubility in different classes of organic solvents.
Key Structural Features Influencing Solubility:
-
Large Aromatic Core: The triphenylmethane backbone is nonpolar and contributes significantly to the overall size of the molecule. This large, hydrophobic structure favors dissolution in nonpolar or moderately polar solvents that can accommodate it through van der Waals interactions.
-
Polar Isocyanate Groups: The three isocyanate groups are highly polar and electrophilic.[3] While they introduce some polarity to the molecule, their influence is somewhat counteracted by the large nonpolar core. These groups can engage in dipole-dipole interactions with polar aprotic solvents.
-
Reactivity with Protic Solvents: The high electrophilicity of the isocyanate group leads to rapid reaction with protic solvents, such as water and alcohols.[4] This reactivity, rather than simple dissolution, is the dominant interaction in these solvents, leading to the formation of insoluble ureas (with water) or urethanes (with alcohols). Therefore, protic solvents are generally unsuitable for dissolving this compound without chemical modification.
Based on these principles, methylidynetri-p-phenylene triisocyanate is expected to exhibit the best solubility in nonpolar aromatic solvents and polar aprotic solvents.
Qualitative and Semi-Quantitative Solubility Data
Table 1: Solubility Profile of Methylidynetri-p-phenylene Triisocyanate
| Solvent Class | Solvent Name | Chemical Formula | Solubility Description | Reference(s) |
| Halogenated | Chloroform | CHCl₃ | Sparingly Soluble | [1][5] |
| Dichloromethane | CH₂Cl₂ | Likely sparingly to moderately soluble (by structural analogy) | - | |
| Esters | Ethyl Acetate | C₄H₈O₂ | Sparingly Soluble; commercially available as a 27% solution | [1][5] |
| Ketones | Acetone | C₃H₆O | Likely soluble (used for washing in synthesis) | [1] |
| Amides | N,N-Dimethylformamide (DMF) | C₃H₇NO | Soluble | - |
| Ethers | Tetrahydrofuran (THF) | C₄H₈O | Likely soluble | - |
| Aromatic Hydrocarbons | Toluene | C₇H₈ | Likely soluble (used as a reaction solvent) | [1] |
| Polar Protic | Methanol | CH₃OH | Soluble (with likely reaction) | - |
| Water | H₂O | Practically Insoluble (100 µg/L at 20°C) and reactive | [1] |
Experimental Protocol for Quantitative Solubility Determination
The high reactivity and moisture sensitivity of methylidynetri-p-phenylene triisocyanate necessitate a carefully designed experimental protocol to obtain accurate and reproducible solubility data.[6][7] The following procedure is based on the isothermal shake-flask method, adapted to mitigate the challenges associated with this compound.
dot graph "" { graph [splines="ortho", nodesep="0.5", ranksep="0.5", width="760px"]; node [shape="box", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial"]; edge [color="#5F6368"];
} Figure 2. Experimental workflow for the quantitative determination of methylidynetri-p-phenylene triisocyanate solubility.
4.1. Materials and Equipment
-
Methylidynetri-p-phenylene triisocyanate (high purity)
-
Anhydrous organic solvents (various)
-
Anhydrous derivatizing agent (e.g., di-n-butylamine solution in a non-reactive solvent)
-
Glass vials with PTFE-lined screw caps
-
Analytical balance
-
Temperature-controlled orbital shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (PTFE, 0.22 µm)
-
Inert gas (e.g., nitrogen or argon)
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector or a titrator
-
Volumetric flasks and pipettes
4.2. Step-by-Step Methodology
-
Solvent Preparation: Ensure all solvents are strictly anhydrous. Use freshly opened bottles of anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves).
-
Sample Preparation: In an inert atmosphere (e.g., a glove box or under a stream of nitrogen), add an excess amount of solid methylidynetri-p-phenylene triisocyanate to a pre-weighed, dry glass vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.
-
Solvent Addition: Accurately add a known volume or mass of the anhydrous solvent to the vial.
-
Equilibration: Tightly seal the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.
-
Phase Separation: After equilibration, carefully remove the vial from the shaker. Allow the undissolved solid to settle. For finer particles, centrifugation of the sealed vial may be necessary.
-
Sample Collection and Derivatization: In an inert atmosphere, carefully withdraw a known volume of the supernatant using a syringe fitted with a PTFE filter. Immediately transfer the aliquot to a volumetric flask containing a known excess of a derivatizing agent solution (e.g., di-n-butylamine in an anhydrous, non-reactive solvent). The derivatizing agent will react with the isocyanate groups to form stable urea derivatives, preventing further reactions and allowing for accurate quantification.
-
Quantitative Analysis:
-
HPLC Method: Analyze the derivatized sample by HPLC. A calibration curve should be prepared using standards of the derivatized methylidynetri-p-phenylene triisocyanate.
-
Titration Method: Alternatively, the unreacted derivatizing agent can be back-titrated with a standardized acid solution to determine the amount that reacted with the isocyanate.
-
-
Solubility Calculation: Based on the concentration of the derivatized isocyanate in the analyzed aliquot, calculate the original concentration of methylidynetri-p-phenylene triisocyanate in the saturated solution. Express the solubility in appropriate units (e.g., g/100 mL or mol/L).
4.3. Safety Precautions
Isocyanates are potent respiratory and skin sensitizers.[8] All handling of methylidynetri-p-phenylene triisocyanate should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat, must be worn.[6] Special care must be taken to avoid inhalation of dust or vapors. Refer to the Safety Data Sheet (SDS) for detailed handling and emergency procedures.
Conclusion
The solubility of methylidynetri-p-phenylene triisocyanate in organic solvents is a complex interplay of its molecular structure and the properties of the solvent. While it exhibits limited solubility in some common solvents like ethyl acetate and chloroform, it is more soluble in polar aprotic solvents such as DMF. Its high reactivity with protic solvents precludes their use as simple dissolution media.
Due to the scarcity of quantitative solubility data, researchers are encouraged to determine this experimentally. The protocol provided in this guide, which incorporates stringent anhydrous conditions and a derivatization step, offers a reliable framework for obtaining accurate and reproducible results while ensuring laboratory safety. A thorough understanding of the solubility of this trifunctional isocyanate is indispensable for its effective and safe use in the development of advanced polymer materials.
References
-
Safe Work Australia. (n.d.). Guide to Handling Isocyanates. Retrieved from [Link]
-
How to Safely Handle Isocyanates? (2025, August 14). Retrieved from [Link]
-
Shandong Look Chemical. (2025, April 22). Methylidynetri-p-phenylene Triisocyanate CAS 2422-91-5. Retrieved from [Link]
-
ISOPA. (2024, April 10). Safe Use and Handling of Diisocyanates. Retrieved from [Link]
-
Isothane Ltd. (2016, September 2). A Guide to the Safe Handling of Polyurethane Chemicals. Retrieved from [Link]
- Corbett, E. (n.d.). Safety aspects of handling isocyanates in urethane foam production. IChemE.
-
Pharma.Tips. (n.d.). Moisture Sensitivity Testing of Formulations. Retrieved from [Link]
-
ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
-
European Union. (2021, February 15). Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. Retrieved from [Link]
-
LookChem. (n.d.). Cas 2422-91-5, METHYLIDYNETRI-P-PHENYLENE TRIISOCYANATE. Retrieved from [Link]
-
Watson International. (n.d.). TTI//Triphenylmethane-4,4,4-triisocyanate CAS 2422-91-5. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Table 4-2, Physical and Chemical Properties of Toluene Diisocyanate and Methylenediphenyl Diisocyanatea. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]
-
Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]
-
Chemistry For Everyone. (2025, April 16). What Is An Isocyanate? [Video]. YouTube. Retrieved from [Link]
-
Zavarise, C., Cintrat, J.-C., Romero, E., & Sallustrau, A. (2024). Isocyanate-based multicomponent reactions. RSC Advances, 14(51), 37005-37026. [Link]
Sources
- 1. sdlookchem.com [sdlookchem.com]
- 2. Methylidynetri-p-phenylene triisocyanate | 2422-91-5 [chemicalbook.com]
- 3. METHYLIDYNETRI-P-PHENYLENE TRIISOCYANATE, CasNo.2422-91-5 Hubei Shengliyuan New Materials Co., Ltd China (Mainland) [victorilume.lookchem.com]
- 4. 2422-91-5 CAS MSDS (Methylidynetri-p-phenylene triisocyanate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Methylidynetri-p-phenylene triisocyanate CAS#: 2422-91-5 [m.chemicalbook.com]
- 6. allscotltd.co.uk [allscotltd.co.uk]
- 7. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 8. isopa.org [isopa.org]
Health and safety data for Benzene, 1,1',1''-methylidynetris[4-isocyanato-]
An In-Depth Technical Guide to the Health and Safety of Benzene, 1,1',1''-methylidynetris[4-isocyanato-]
Section 1: Chemical and Physical Identity
Benzene, 1,1',1''-methylidynetris[4-isocyanato-], commonly known as Triphenylmethane triisocyanate (TTI), is a polyfunctional aromatic isocyanate.[1] Its structure features a central methane carbon bonded to three phenyl groups, each substituted with a highly reactive isocyanate (-NCO) functional group.[1][2] This trifunctional nature makes it a valuable but hazardous cross-linking agent, primarily used in the synthesis of polyurethanes for specialized foams, coatings, adhesives, and elastomers.[1][2] Its reactivity is also harnessed in biochemical research for modifying and cross-linking biomolecules like proteins to study their interactions and functions.[1]
The high reactivity of the isocyanate groups is the primary source of the compound's utility and its significant health hazards. Understanding these properties is fundamental to establishing safe handling protocols.
| Identifier | Value |
| Chemical Name | Benzene, 1,1',1''-methylidynetris[4-isocyanato-] |
| CAS Number | 2422-91-5[3] |
| Molecular Formula | C₂₂H₁₃N₃O₃[1][3] |
| Molecular Weight | 367.36 g/mol |
| Common Synonyms | Triphenylmethane triisocyanate (TTI), Methylidynetri-p-phenylene triisocyanate[2][3] |
| Physical State | Solid at room temperature[2] |
| Stability | Stable at room temperature under dry conditions[1] |
| Reactivity | Reacts with water, alcohols, acids, bases, and amines[4] |
Section 2: Comprehensive Hazard Profile
This compound presents severe acute and chronic health risks, primarily due to the reactivity of its isocyanate groups. Isocyanates are known irritants and potent sensitizers.[2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its dangers.
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Acute Toxicity, Inhalation | Category 1 | Danger | H330: Fatal if inhaled[3][5] |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[3][5] |
| Respiratory Sensitization | Category 1 | Danger | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[3][5] |
| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction[3][5] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[3][5] |
| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation[3][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation[4][5] |
| Carcinogenicity | Category 2 | Warning | H351: Suspected of causing cancer[6][7] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | Warning | H373: May cause damage to organs through prolonged or repeated exposure[4][7] |
The Critical Danger of Sensitization
The most insidious risks associated with this compound are respiratory and skin sensitization.[4][8]
-
Mechanism of Action : Isocyanate groups are electrophilic and readily react with nucleophilic groups in skin and lung proteins (e.g., amino and sulfhydryl groups). This creates a hapten-carrier complex, which the immune system recognizes as a foreign antigen.
-
Respiratory Sensitization : Initial exposure, even at low levels, may not cause a severe reaction but can sensitize an individual.[8] Subsequent exposure, even to concentrations far below established occupational limits, can trigger a severe, life-threatening asthmatic reaction.[4][8] This condition, known as chemical asthma, can be permanent.[4]
-
Skin Sensitization : Similarly, skin contact can lead to allergic contact dermatitis, where re-exposure causes a rash, itching, and irritation.[4][9]
Due to the risk of sensitization, warning properties like odor or immediate irritation are not adequate to prevent overexposure.[8]
Section 3: The Hierarchy of Controls: A Risk Mitigation Framework
To manage the severe hazards of this compound, a systematic approach to risk mitigation is essential. The Hierarchy of Controls prioritizes the most effective and reliable safety measures.
Caption: The Hierarchy of Controls prioritizes safety strategies from most to least effective.
-
Elimination/Substitution : The most effective control is to avoid using the chemical altogether or substitute it with a less hazardous alternative. Given the compound's specific cross-linking properties, substitution is often not feasible in a research context.
-
Engineering Controls : These are physical changes to the workspace to isolate personnel from the hazard. For this compound, they are non-negotiable.
-
Certified Chemical Fume Hood : All handling of the solid powder and its solutions must occur within a properly functioning fume hood to prevent inhalation of dust or vapors.[10]
-
Glove Box : For highly sensitive operations or when handling larger quantities, a glove box provides an even higher level of containment.
-
Ventilated Storage : The compound must be stored in a dedicated, well-ventilated cabinet away from incompatible materials.[5][11]
-
-
Administrative Controls : These are work policies and procedures to reduce exposure.
-
Designated Work Areas : Clearly mark areas where this chemical is handled.
-
Standard Operating Procedures (SOPs) : Develop and strictly follow detailed SOPs for all tasks involving this chemical.
-
Training : All personnel must be trained on the specific hazards, including the critical risk of sensitization, and the emergency procedures for this compound.[12]
-
-
Personal Protective Equipment (PPE) : PPE is the last line of defense and must be used in conjunction with the controls above. It does not eliminate the hazard.
| Task | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Storage & Transport | Safety glasses with side shields | Nitrile gloves | Not required if container is sealed |
| Weighing Solid | Tightly fitting chemical safety goggles or face shield[13] | Chemical-resistant gloves (e.g., nitrile), lab coat, full-length pants, closed-toe shoes[5][13] | NIOSH-approved respirator with particulate filter, used within a fume hood[5][9] |
| Solution Preparation/Use | Tightly fitting chemical safety goggles or face shield[13] | Chemical-resistant gloves, lab coat, chemical-resistant apron[5][13] | NIOSH-approved respirator with organic vapor and particulate cartridges, used within a fume hood[5][9] |
Section 4: Standard Operating Protocols
Adherence to validated protocols is crucial for preventing exposure and ensuring reproducible science.
Protocol 4.1: Safe Handling and Weighing of Solid Compound
-
Preparation : Don all required PPE (goggles, gloves, lab coat). Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Designate Area : Demarcate a specific area within the fume hood for the weighing process. Cover the work surface with absorbent, disposable bench paper.
-
Tare Container : Place a clean, dry, and sealable receiving container on the analytical balance within the fume hood and tare the balance.
-
Dispense Chemical : Carefully dispense the solid chemical from the stock bottle into the tared container. Use a dedicated spatula. Avoid any actions that could generate dust. Do not crush solids.
-
Seal and Clean : Tightly seal both the stock bottle and the receiving container immediately after dispensing. Carefully wipe the spatula and any contaminated surfaces with a cloth dampened with a decontamination solution (see Protocol 4.3) before proper disposal.
-
Finalize : Remove the sealed receiving container from the balance. Dispose of the bench paper and gloves as hazardous waste. Wash hands thoroughly.[11]
Protocol 4.2: Storage and Incompatibility Management
-
Container : Always store the compound in its original, tightly sealed container to prevent moisture contamination.[6] Reaction with water produces carbon dioxide gas, which can lead to a dangerous pressure buildup in a sealed container.[4][6]
-
Location : Store in a cool, dry, well-ventilated, and locked area.[5][13]
-
Segregation : This compound is incompatible with and must be stored separately from:
Protocol 4.3: Waste Neutralization and Disposal
Isocyanate waste is hazardous and must be neutralized before disposal. Never mix isocyanate waste with other waste streams.
-
Prepare Neutralization Solution : In a designated container, prepare a solution of 90% water, 8% concentrated ammonia, and 2% detergent.[14]
-
Initial Decontamination : Collect all solid waste (e.g., contaminated paper towels, gloves, disposable labware) in a dedicated, labeled, open-top container within a fume hood.
-
Neutralization : Slowly add the neutralization solution to the waste container, aiming for a ratio of approximately 10 parts neutralizer to 1 part suspected isocyanate waste.[15] The reaction will generate CO₂ gas.
-
Ventilation : Leave the container uncovered in the back of a fume hood for at least 48 hours to allow the reaction to complete and gases to safely vent.[16]
-
Disposal : Once the reaction has ceased, seal the container and dispose of it as hazardous waste according to institutional and local regulations.[6]
Section 5: Emergency Response and First Aid
Effective emergency response requires preparation. All personnel must know the location of safety showers, eyewash stations, and spill kits.
Caption: A logical workflow for responding to a chemical spill.
Spill Management
-
Evacuate : Immediately alert others and evacuate the area.[17]
-
Control : If safe to do so, stop the source of the leak and provide ventilation.[15]
-
Contain : Prevent the spill from spreading or entering drains by creating a barrier with an inert absorbent material like sand, vermiculite, or sawdust.[15]
-
Neutralize : Cover the spill with absorbent material. Slowly apply the isocyanate neutralization solution (see 4.3) over the spill area, working from the outside in.[15]
-
Collect : Allow the mixture to react for at least 15 minutes.[16] Then, shovel the material into a labeled, open container. Do not seal the container.[15]
-
Final Decontamination : Re-apply the neutralization solution to the spill area, wait, and then wipe clean.
-
Dispose : Move the open waste container to a fume hood for 48 hours before sealing and disposing of it as hazardous waste.[16]
First Aid Procedures
Medical attention should be sought immediately for any significant exposure. Provide safety data sheets to medical personnel.[10]
| Exposure Route | First Aid Action |
| Inhalation | Immediately remove the person to fresh air and keep them at rest in a position comfortable for breathing.[5][13] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate emergency medical help .[13][18] Symptoms may be delayed for several hours.[18] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5] Remove all contaminated clothing and shoes.[5] If irritation or a rash develops, get medical attention.[6] |
| Eye Contact | Immediately flush eyes with plenty of flowing water for at least 15 minutes, holding the eyelids open.[4][5] Remove contact lenses if present and easy to do. Consult an ophthalmologist immediately .[5] |
| Ingestion | Do NOT induce vomiting.[10][19] If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water.[19] Seek immediate emergency medical help .[13] |
References
-
PubChem. (n.d.). Benzene, 1,1',1''-methylidynetris(4-isocyanato-. National Center for Biotechnology Information. Retrieved from [Link]
- Benchchem. (n.d.). Benzene, 1,1',1''-methylidynetris[4-isocyanato- | 2422-91-5. Retrieved from https://www.benchchem.com/product/b562163
-
Carl ROTH. (n.d.). Triphenylmethane triisocyanate solution, 50 g, CAS No. 2422-91-5. Retrieved from [Link]
-
3M. (2016). Safety Data Sheet. Retrieved from [Link]
-
BASF Canada Inc. (2022). Safety Data Sheet: LUPRANATE®275 ISOCYANATE. Retrieved from [Link]
-
BJB Enterprises. (2024). Safety Data Sheet: TC-804 PART A. Retrieved from [Link]
-
Unknown Supplier. (2020). Safety data sheet according to 1907/2006/EC, Article 31. Retrieved from [Link]
- Cheméo. (n.d.). Chemical Properties of Benzene, 1,1'-methylenebis[4-isocyanato- (CAS 101-68-8). Retrieved from https://www.chemeo.
- CymitQuimica. (n.d.). CAS 101-68-8: Benzene, 1,1'-methylenebis[4-isocyanato-. Retrieved from https://www.cymitquimica.com/cas/101-68-8
-
Covestro. (n.d.). Safety Data Sheet: MONDUR 1566. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Emergency Response. Center for the Polyurethanes Industry. Retrieved from [Link]
-
Hanwha Solutions Co, Ltd. (2020). Safety Data Sheet: KONNATE TM-20. Retrieved from [Link]
-
SprayWorks Equipment. (2018). A Component SAFETY DATA SHEET. Retrieved from [Link]
-
Sauereisen. (2015). Safety Data Sheet: SCC-520A. Retrieved from [Link]
-
American Chemistry Council. (2020). MDI Video - Part Six - Emergency Response. YouTube. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 2422-91-5: 4,4′,4′′-Triphenylmethane triisocyanate [cymitquimica.com]
- 3. Benzene, 1,1',1''-methylidynetris(4-isocyanato- | C22H13N3O3 | CID 75500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicals.basf.com [chemicals.basf.com]
- 5. biosynth.com [biosynth.com]
- 6. bjbmaterials.com [bjbmaterials.com]
- 7. hcc.hanwha.co.kr [hcc.hanwha.co.kr]
- 8. solutions.covestro.com [solutions.covestro.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. multimedia.3m.com [multimedia.3m.com]
- 12. Triphenylmethane triisocyanate solution, 50 g, CAS No. 2422-91-5 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 13. echemi.com [echemi.com]
- 14. sprayworksequipment.com [sprayworksequipment.com]
- 15. m.youtube.com [m.youtube.com]
- 16. sauereisen.com [sauereisen.com]
- 17. Emergency Response - American Chemistry Council [americanchemistry.com]
- 18. conveyorproducts.com.au [conveyorproducts.com.au]
- 19. freemansupply.com [freemansupply.com]
A Technical Guide to the Thermal Degradation of Triphenylmethane Triisocyanate
Abstract
Triphenylmethane Triisocyanate (TTI) is a polyisocyanate critical to the formulation of high-performance polyurethanes, adhesives, and coatings, valued for its ability to form strong, cross-linked polymer networks.[1][2] Understanding the thermal stability and degradation pathways of TTI is paramount for defining processing limits, predicting material lifetime, and ensuring safe handling and application. This guide provides a comprehensive technical overview of the thermal degradation of TTI, including its fundamental chemistry, proposed degradation mechanisms, and state-of-the-art analytical methodologies for its characterization. It is intended for researchers, scientists, and professionals in drug development and material science who utilize or develop isocyanate-based technologies.
Introduction to Triphenylmethane Triisocyanate (TTI)
Triphenylmethane-4,4',4''-triisocyanate, commonly abbreviated as TTI, is an aromatic isocyanate characterized by three reactive isocyanate (-NCO) groups attached to a central triphenylmethane core.[3] This trifunctional structure allows for the formation of a dense, three-dimensional cross-linked network when reacting with polyols and other active hydrogen-containing compounds, imparting exceptional strength and durability to the resulting polymers.[4]
Commercially, TTI is often supplied as a solution in solvents like ethyl acetate.[5] Pure, solid TTI has a melting point of approximately 89-90°C and a boiling point of 240°C at 100 Pa. Its industrial journey began with its development for bonding rubber to metal, and it continues to be a key component in specialized adhesives and coatings.
Table 1: Physicochemical Properties of Triphenylmethane Triisocyanate
| Property | Value | References |
| Chemical Name | Triphenylmethane-4,4',4''-triisocyanate | |
| Synonyms | TTI, Desmodur R, Desmodur RE, JQ-1 | |
| CAS Number | 2422-91-5 | [6] |
| Molecular Formula | C₂₂H₁₃N₃O₃ | [5] |
| Molecular Weight | 367.36 g/mol | [5] |
| Melting Point | 89–90 °C | |
| Boiling Point | 240 °C / 100 Pa | |
| Appearance | Solid at room temperature |
Theoretical Framework of TTI Thermal Degradation
Direct, peer-reviewed studies detailing the specific thermal degradation pathways of TTI are not abundant in publicly accessible literature. However, a robust mechanistic hypothesis can be constructed by considering the degradation of its constituent parts: the triphenylmethane core and the aromatic isocyanate functional groups.
Stability of the Triphenylmethane Core
The central triphenylmethane structure provides considerable thermal stability. Thermogravimetric analysis (TGA) of triphenylmethane itself indicates an onset of thermal decomposition around 216°C.[1] This suggests that the degradation of TTI will likely initiate at temperatures influenced by the reactivity of the isocyanate groups, but the ultimate breakdown of the core structure will occur in this higher temperature range.
Reactivity of Aromatic Isocyanate Groups at Elevated Temperatures
The isocyanate (-NCO) group is highly reactive and its thermal behavior dictates the initial stages of degradation. For aromatic isocyanates, several temperature-dependent reactions are known to occur:
-
Dimerization and Trimerization: Isocyanates can undergo self-reaction to form dimers (uretdiones) and trimers (isocyanurates). These reactions are typically reversible, with the trimers exhibiting greater thermal stability than the dimers.
-
Carbodiimide Formation: At higher temperatures, isocyanate groups can react with each other to form a carbodiimide linkage, releasing carbon dioxide (CO₂). This is a key degradation pathway for many aromatic isocyanates.
-
Reaction with Adventitious Water: The presence of even trace amounts of water can lead to the formation of an unstable carbamic acid, which then decomposes into an amine and CO₂. The resulting amine can then react with another isocyanate group to form a urea linkage.
Proposed Thermal Degradation Pathway for TTI
Based on the principles outlined above, a multi-stage thermal degradation mechanism for TTI can be proposed.
Caption: Proposed multi-stage thermal degradation of TTI.
Stage 1: Initial Degradation (circa 200-300°C) The initial phase of degradation is likely dominated by the reactions of the isocyanate groups. The formation of carbodiimide linkages is a probable primary pathway, leading to the release of CO₂ and the formation of a more cross-linked, less soluble network. This would be observed as an initial mass loss in TGA.
Stage 2: Network Breakdown (circa >300°C) As the temperature increases, the newly formed carbodiimide and any urea linkages will begin to break down. This stage will also see the onset of the degradation of the triphenylmethane core itself.
Stage 3: Fragmentation (>400°C) At higher temperatures, significant fragmentation of the entire molecular structure is expected. This will lead to the generation of a complex mixture of smaller volatile organic compounds, including aromatic fragments derived from the triphenylmethane core, as well as amines and other nitrogen-containing species.
Analytical Methodologies for Studying TTI Degradation
A multi-faceted analytical approach is required to fully characterize the thermal degradation of TTI. The following techniques, when used in combination, provide a comprehensive understanding of the process.
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for determining the thermal stability of a material by measuring its change in mass as a function of temperature.[7] For TTI, TGA can identify the onset temperature of decomposition, the temperatures of maximum degradation rates, and the total mass loss. When coupled with a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR), the evolved gases can be identified in real-time.[8][9]
Experimental Protocol: TGA of TTI
-
Instrument: A calibrated thermogravimetric analyzer (e.g., TA Instruments Q5000 or equivalent).[8]
-
Sample Preparation: Accurately weigh 5-10 mg of the TTI sample into a platinum or alumina TGA pan. If using a TTI solution, the solvent must be evaporated under a gentle stream of nitrogen at a temperature well below the degradation onset before the TGA run.
-
Atmosphere: High-purity nitrogen or argon at a flow rate of 50-100 mL/min to ensure an inert environment.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. A slower heating rate (e.g., 5°C/min) can provide better resolution of degradation steps.
-
-
Data Analysis: Plot the percentage of weight loss versus temperature. The derivative of this curve (DTG) shows the rate of weight loss and helps to identify distinct degradation stages.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, providing information on thermal events such as melting, crystallization, and decomposition.[3] For TTI, DSC can be used to determine its melting point and to characterize the endothermic or exothermic nature of its degradation processes.
Experimental Protocol: DSC of TTI
-
Instrument: A calibrated differential scanning calorimeter (e.g., TA Instruments DSC 2500 or equivalent).
-
Sample Preparation: Accurately weigh 2-5 mg of TTI into a hermetically sealed aluminum pan.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 25°C.
-
Ramp from 25°C to 400°C at a heating rate of 10°C/min.
-
-
Data Analysis: Plot the heat flow versus temperature. Endothermic events (like melting) will show as a downward peak, while exothermic events (like some decomposition or cross-linking reactions) will show as an upward peak.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the non-volatile and volatile fragments produced during thermal decomposition.[10][11] The sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry. This is the most effective method for elucidating the complex mixture of degradation products from TTI.
Experimental Protocol: Py-GC-MS of TTI
-
Instrument: A pyrolysis unit (e.g., CDS 6150 Pyroprobe) coupled to a GC-MS system (e.g., Agilent 7890 GC with 5975 MS).[10]
-
Sample Preparation: Place a small amount of the TTI sample (approx. 100 µg) into a quartz pyrolysis tube.
-
Pyrolysis Conditions:
-
Set the pyrolysis temperature to a range of temperatures (e.g., 300°C, 500°C, and 700°C) to study the degradation at different stages.
-
A pyrolysis time of 20-30 seconds is typical.
-
-
GC-MS Conditions:
-
GC Inlet: 280°C, split ratio of 50:1.
-
Column: A non-polar column such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 40°C (hold for 2 min), ramp to 300°C at 15°C/min, and hold for 10 min.
-
MS Conditions: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-550.
-
-
Data Analysis: Identify the separated compounds by comparing their mass spectra to a reference library (e.g., NIST).
Caption: Experimental workflow for Py-GC-MS analysis of TTI.
Safety and Handling Considerations
Isocyanates are potent respiratory and skin sensitizers.[3] All handling of TTI, both in its pure form and as a solution, must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[12] Special care should be taken to avoid inhalation of any vapors or aerosols. Consult the Safety Data Sheet (SDS) for detailed safety information before handling.[12][13]
Conclusion
The thermal degradation of Triphenylmethane Triisocyanate is a complex process initiated by the reactions of its highly reactive isocyanate groups, likely forming carbodiimide linkages and releasing carbon dioxide at temperatures above 200°C. At higher temperatures, the degradation proceeds with the breakdown of the cross-linked network and the fragmentation of the central triphenylmethane core. A comprehensive analytical approach utilizing TGA-MS, DSC, and Py-GC-MS is essential for fully characterizing the degradation pathways and identifying the resulting products. The insights gained from such studies are critical for the safe and effective application of TTI in the development of advanced polymer materials.
References
- Vertex AI Search. (2025).
- Vertex AI Search. (2025). Sustainable cycloaliphatic polyurethanes: from synthesis to applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00509C.
- Vertex AI Search. (2025).
- Vertex AI Search. (2025).
- Vertex AI Search. (2025). Thermal Degradation of Carbamates of Methylenebis-(4-phenyl Isocyanate)1 | Journal of the American Chemical Society.
- Vertex AI Search. (2025).
- Vertex AI Search. (2025).
- Vertex AI Search. (2022). Evolved Gas Analysis with Thermogravimetric Analysis – Mass Spectroscopy (TGA-MS).
- Vertex AI Search. (2025).
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Thermogravimetric Analysis (TGA)
- Vertex AI Search. (n.d.). General aromatic degradation pathways. The two common aerobic...
- Vertex AI Search. (n.d.). Thermal Gravimetric Analysis with Mass-Spectrometry (TGA-MS) - Henry Royce Institute.
- Vertex AI Search. (n.d.). THERMAL DECOMPOSITION MECHANISMS OF EPOXIES AND POLYURETHANES - OSTI.GOV.
- Vertex AI Search. (2025).
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Triphenylmethane triisocyanate solution, 50 g, CAS No. 2422-91-5 | Research Chemicals | Biochemicals - Carl ROTH.
Sources
- 1. longdom.org [longdom.org]
- 2. Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Bacterial Transcriptional Regulators for Degradation Pathways of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triphenylmethane triisocyanate solution, 27% in ethyl acetate | 2422-91-5 | Q-201894 [biosynth.com]
- 6. Triphenylmethane triisocyanate solution, 27% in ethyl acetate | 2422-91-5 | FT172229 [biosynth.com]
- 7. Thermogravimetric Analysis (TGA) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. eag.com [eag.com]
- 9. Thermal Gravimetric Analysis with Mass-Spectrometry (TGA-MS) - Henry Royce Institute [royce.ac.uk]
- 10. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 11. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]
- 12. echemi.com [echemi.com]
- 13. Triphenylmethane triisocyanate solution, 50 g, CAS No. 2422-91-5 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
The Genesis and Evolution of Desmodur® RE: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmodur® RE, a solution of triphenylmethane-4,4',4''-triisocyanate in ethyl acetate, stands as a cornerstone in the field of high-performance adhesives, particularly in the demanding application of rubber-to-metal bonding. This guide delves into the historical origins of this pivotal crosslinking agent, tracing its roots to the pioneering work in polyurethane chemistry at Bayer. We will explore the fundamental chemical principles governing its synthesis and mechanism of action, providing a detailed examination of its role in forming robust, durable adhesive bonds. Furthermore, this document will serve as a practical resource, outlining established protocols for its application and characterization, and offering insights into the causality behind experimental choices.
A Legacy of Innovation: The Historical Trajectory of Desmodur® RE
The story of Desmodur® RE is intrinsically linked to the broader history of polyurethane chemistry, a field that owes its existence to the groundbreaking research of Dr. Otto Bayer and his team at I.G. Farbenindustrie in Leverkusen, Germany. In 1937, Bayer discovered the diisocyanate polyaddition process, a novel method for creating polymers.[1] This seminal work laid the groundwork for the vast and versatile family of polyurethanes.
A significant milestone in the journey towards Desmodur® RE was the introduction of the "Desmodur®" brand name for isocyanates by Bayer in 1943.[2][3] This branding signified a dedicated focus on developing and commercializing these reactive compounds for a variety of applications.
The specific application that cemented the importance of the core component of Desmodur® RE, triphenylmethane triisocyanate, came in the post-war era. In 1947, this compound was successfully utilized to bond rubber to metal for the treads of military tanks, a testament to its exceptional adhesive strength and durability under extreme conditions. This application is widely considered to have laid the foundation for the polyurethane adhesives industry.
The timeline below highlights the key historical developments:
-
1937: Dr. Otto Bayer and his team discover the diisocyanate polyaddition process, the fundamental chemistry behind polyurethanes.[1]
-
1943: The "Desmodur®" brand is introduced by Bayer for its line of isocyanates.[2][3]
-
1947: Triphenylmethane triisocyanate is successfully used for bonding rubber to metal on tank treads, establishing its potential as a high-performance adhesive.
Today, Desmodur® RE is manufactured by Covestro, a company that was formerly Bayer MaterialScience.[5] It continues to be a vital component in the formulation of high-performance adhesives for a wide range of industrial applications.
The Chemistry of a Crosslinking Powerhouse: Synthesis and Properties
Desmodur® RE is a solution of approximately 27% triphenylmethane-4,4',4''-triisocyanate in ethyl acetate.[6] The active ingredient, triphenylmethane-4,4',4''-triisocyanate, is a highly reactive aromatic polyisocyanate.
Chemical Structure and Synthesis Overview
The molecular structure of triphenylmethane-4,4',4''-triisocyanate is characterized by a central triphenylmethane core with three isocyanate (-N=C=O) functional groups attached to the para positions of the phenyl rings.
Caption: Chemical Structure of Triphenylmethane-4,4',4''-triisocyanate.
The synthesis of triphenylmethane-4,4',4''-triisocyanate typically involves the phosgenation of the corresponding triamine, tris(4-aminophenyl)methane. This process, while effective, requires careful handling of phosgene, a highly toxic gas.
Key Physicochemical Properties
The properties of Desmodur® RE are critical to its function as a crosslinking agent. The following table summarizes its key technical specifications, compiled from various technical datasheets.
| Property | Value | Test Method |
| Appearance | Yellow-green to red-brown liquid | Visual |
| Non-volatile content | approx. 27% | DIN EN ISO 3251 |
| Isocyanate (NCO) content | 9.3 ± 0.2% | DIN EN ISO 11 909 |
| Density at 20 °C | approx. 1.0 g/cm³ | DIN 53 217/5 |
| Viscosity at 20 °C | approx. 3 mPa·s | DIN 53 015 |
| Flash point | -4 °C | DIN 51 755 |
| Solvent | Ethyl acetate | - |
Note: These values are typical and should not be considered as binding specifications.
Mechanism of Action: The Science of Adhesion
The efficacy of Desmodur® RE as a crosslinking agent lies in the high reactivity of its isocyanate functional groups. When added to an adhesive formulation containing polymers with active hydrogen atoms (e.g., hydroxyl groups in polyurethanes or amine groups in rubbers), a chemical reaction ensues, leading to the formation of a dense, three-dimensional polymer network.
The Crosslinking Reaction
The fundamental reaction is the addition of an active hydrogen-containing compound to the isocyanate group. This results in the formation of stable urethane (from hydroxyl groups) or urea (from amine groups) linkages.
Caption: Simplified workflow of the crosslinking reaction.
The trifunctional nature of triphenylmethane-4,4',4''-triisocyanate allows it to react with three different polymer chains, creating a highly crosslinked and rigid structure. This network structure is responsible for the significant improvement in the adhesive's properties.
Impact on Adhesive Performance
The crosslinking process initiated by Desmodur® RE imparts several critical performance enhancements to the adhesive:
-
Increased Cohesive Strength: The formation of a polymer network dramatically increases the internal strength of the adhesive.
-
Improved Heat Resistance: The stable urethane and urea linkages are more resistant to thermal degradation than the un-crosslinked polymer.
-
Enhanced Chemical Resistance: The dense network structure reduces the permeability of the adhesive to solvents and other chemicals.
-
Superior Adhesion: The isocyanate groups can also react with active hydrogen atoms on the substrate surface (e.g., hydroxyl groups on metal oxides), forming strong covalent bonds and significantly improving adhesion.
Practical Application: A Guide for the Scientist
The proper application of Desmodur® RE is crucial for achieving optimal adhesive performance. The following sections provide a general framework for its use in a laboratory or research setting.
Formulation and Pot Life
Desmodur® RE is a two-component system, meaning it is added to the base adhesive formulation immediately before application. The amount of Desmodur® RE required depends on the specific polymer system and the desired degree of crosslinking. A typical starting point is 4-7 parts by weight of Desmodur® RE to 100 parts by weight of the adhesive base.
Once mixed, the "pot life" of the adhesive begins. This is the period during which the adhesive remains usable before the viscosity increases to a point where it can no longer be effectively applied. The pot life is influenced by several factors, including the polymer content, the presence of other reactive components (resins, antioxidants), and the ambient temperature and humidity.
Experimental Protocol: Rubber-to-Metal Bonding
This protocol outlines a general procedure for using a Desmodur® RE-crosslinked adhesive for bonding a rubber substrate to a metal substrate.
Materials:
-
Adhesive base (e.g., hydroxyl-terminated polyurethane or polychloroprene in a suitable solvent)
-
Desmodur® RE
-
Metal substrate (e.g., steel, aluminum)
-
Rubber substrate (e.g., natural rubber, SBR)
-
Degreasing solvent (e.g., acetone, methyl ethyl ketone)
-
Abrasive material (e.g., sandpaper, grit blaster)
-
Primer (optional, but recommended for optimal adhesion)
-
Applicator (e.g., brush, spray gun)
-
Press with heating capabilities
Procedure:
-
Substrate Preparation (Metal):
-
Thoroughly degrease the metal surface with a suitable solvent to remove any oils or contaminants.
-
Mechanically abrade the surface by sandblasting or using sandpaper to increase the surface area and create a more active surface for bonding.
-
Degrease the surface again to remove any loose particles.
-
Apply a thin, uniform layer of a suitable metal primer, if required, and allow it to dry according to the manufacturer's instructions.
-
-
Substrate Preparation (Rubber):
-
If the rubber surface has a mold release agent, it must be removed by solvent wiping or mechanical abrasion.
-
"Cyclize" the rubber surface with a suitable chemical treatment (e.g., a solution of trichloroisocyanuric acid in a solvent) to create a more polar and reactive surface. This step is critical for achieving strong adhesion to many types of rubber.
-
-
Adhesive Preparation and Application:
-
In a well-ventilated area, add the predetermined amount of Desmodur® RE to the adhesive base and mix thoroughly.
-
Apply a thin, uniform coat of the mixed adhesive to both the prepared metal and rubber surfaces.
-
Allow the solvent to evaporate completely. This may take 30-60 minutes at room temperature.
-
-
Bonding and Curing:
-
Bring the two coated surfaces together.
-
Place the assembly in a heated press.
-
Apply pressure and heat according to the adhesive manufacturer's recommendations. Typical conditions are in the range of 120-160°C and 2-5 MPa for 5-15 minutes.
-
The heat and pressure facilitate the flow of the adhesive and accelerate the crosslinking reaction.
-
-
Post-Curing and Evaluation:
-
Allow the bonded assembly to cool to room temperature.
-
The bond will continue to strengthen over the next 24-48 hours.
-
Evaluate the bond strength using appropriate mechanical testing methods (e.g., peel test, lap shear test).
-
Sources
Methodological & Application
Use of Triphenylmethane Triisocyanate in polyurethane foam synthesis
An Application Guide to Triphenylmethane Triisocyanate in Polyurethane Foam Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide on the utilization of Triphenylmethane Triisocyanate (TTI) in the synthesis of polyurethane (PU) foams. It is intended for researchers and scientists in materials science and drug development who are exploring advanced polymer architectures. This guide moves beyond a simple recitation of protocols to offer in-depth insights into the chemical principles and experimental considerations that underpin the successful formulation of TTI-based polyurethane foams.
Introduction to Triphenylmethane Triisocyanate: A Trifunctional Crosslinker
Triphenylmethane triisocyanate (TTI), with the chemical name triphenylmethane-4,4',4''-triisocyanate, is a highly reactive organic compound distinguished by its three isocyanate (-NCO) functional groups attached to a central triphenylmethane core.[1] This trifunctionality makes TTI a potent crosslinking agent, capable of forming densely networked polymers with enhanced mechanical strength, thermal stability, and chemical resistance.
Commercially, TTI is often supplied as a solution, for instance, 27% in ethyl acetate, to ensure its stability and ease of handling.[2] Its primary application lies in the production of high-performance coatings, adhesives, and elastomers.[1] In the context of polyurethane foams, the incorporation of TTI allows for precise control over the polymer architecture, enabling the creation of materials with tailored properties.
The Chemistry of TTI in Polyurethane Foam Formation
The synthesis of polyurethane foam is a complex process governed by two primary, simultaneous reactions: the gelling (polymerization) reaction and the blowing (gas-forming) reaction.[3][4] The unique trifunctional nature of TTI plays a critical role in both.
2.1. The Gelling Reaction: Building the Polymer Network
The fundamental reaction in polyurethane chemistry is the addition of an isocyanate group to a hydroxyl group (-OH) from a polyol, forming a urethane linkage.[5] When a trifunctional isocyanate like TTI is used, it reacts with polyols to create a three-dimensional, crosslinked polymer network. This network structure is responsible for the rigidity and mechanical integrity of the foam.
The reaction can be represented as follows:
R'-NCO + R-OH → R'-NH-CO-O-R (Urethane Linkage Formation)
The presence of three -NCO groups on the TTI molecule allows for the connection of multiple polyol chains, leading to a high crosslink density.
2.2. The Blowing Reaction: Creating the Cellular Structure
The cellular structure of polyurethane foam is created by the evolution of a gas during the polymerization process. While physical blowing agents can be used, a common chemical blowing agent is water.[6] Water reacts with isocyanate groups to form an unstable carbamic acid, which then decomposes to produce carbon dioxide (CO2) gas and a primary amine.[3][5] The CO2 gas acts as the blowing agent, creating the foam's pores.
The blowing reaction proceeds in two steps:
-
R'-NCO + H2O → [R'-NH-COOH] (Unstable Carbamic Acid)
-
[R'-NH-COOH] → R'-NH2 (Amine) + CO2 (Carbon Dioxide)
The amine produced in this reaction can then react with another isocyanate group to form a urea linkage, which contributes to the hardness of the foam.[6]
R'-NCO + R'-NH2 → R'-NH-CO-NH-R' (Urea Linkage)
A delicate balance between the gelling and blowing reactions is essential for producing a stable foam with a uniform cell structure.[4]
Visualizing the Core Reactions
The following diagram illustrates the key chemical transformations involving Triphenylmethane Triisocyanate during polyurethane foam synthesis.
Caption: Key gelling and blowing reactions involving TTI in PU foam synthesis.
Experimental Protocols for TTI-Based Polyurethane Foam Synthesis
The following protocols provide a starting point for the synthesis of rigid polyurethane foams using TTI. It is crucial to perform these experiments in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[7][8]
Materials and Reagents
| Component | Example | Function |
| Isocyanate | Triphenylmethane Triisocyanate (TTI), 27% in ethyl acetate | Crosslinker |
| Polyol | Polyether polyol (e.g., trifunctional, OH value 400-500 mg KOH/g) | Polymer backbone |
| Catalyst | Amine catalyst (e.g., DABCO) | Promotes gelling and blowing reactions |
| Surfactant | Silicone-based surfactant | Stabilizes foam cells |
| Blowing Agent | Deionized water | Reacts with isocyanate to produce CO2 |
Formulation Calculation
The ratio of isocyanate to hydroxyl groups (the NCO index) is a critical parameter that determines the properties of the final foam. An index of 100 indicates a stoichiometric balance. For rigid foams, a slightly higher index (e.g., 105-115) is often used to ensure complete reaction.
The amount of each component is typically calculated based on parts by weight (pbw).
Step-by-Step Synthesis Protocol
-
Preparation: Ensure all glassware is dry. Condition all reagents to room temperature (20-25°C).
-
Polyol Mixture ("B-side"): In a disposable cup, accurately weigh the polyol, catalyst, surfactant, and water.
-
Mixing: Mix the B-side components thoroughly for 30 seconds at high speed (e.g., 2000 rpm) with a mechanical stirrer.
-
Isocyanate Addition ("A-side"): Add the pre-weighed TTI solution to the B-side mixture.
-
Final Mixing: Immediately mix the A-side and B-side together vigorously for 5-10 seconds. The mixture will begin to react quickly.
-
Foaming: Pour the reacting mixture into a mold and allow it to rise freely.
-
Curing: Allow the foam to cure at room temperature for at least 24 hours before demolding and characterization.
Visualizing the Experimental Workflow
Caption: A step-by-step workflow for the laboratory synthesis of PU foam using TTI.
Characterization of TTI-Based Polyurethane Foams
A comprehensive characterization of the synthesized foams is essential to understand their structure-property relationships.
| Analytical Technique | Information Obtained |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of urethane and urea linkages, monitoring of isocyanate consumption (disappearance of -NCO peak around 2270 cm⁻¹).[9] |
| Scanning Electron Microscopy (SEM) | Visualization of the foam's cellular morphology, including cell size, shape, and distribution.[9] |
| Thermogravimetric Analysis (TGA) | Assessment of the foam's thermal stability and decomposition profile.[9] |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg), which relates to the degree of crosslinking.[9] |
| Mechanical Testing (e.g., Compression) | Measurement of the foam's compressive strength and modulus, indicating its load-bearing capacity.[10] |
| Density Measurement | Determination of the foam's density, a key property influencing its mechanical and thermal insulation performance.[11] |
Safety and Handling of Triphenylmethane Triisocyanate
TTI is a hazardous chemical and requires strict safety protocols.[7][8]
-
Hazard Statements: Harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, fatal if inhaled, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation.[7][8]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[7] Work in a certified chemical fume hood to avoid inhalation of vapors.[8] In case of inadequate ventilation, respiratory protection is required.[7]
-
Storage: Store in a cool, dry, well-ventilated area, away from moisture and incompatible materials.[8][12] Keep the container tightly closed.[8]
-
Disposal: Dispose of TTI and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Visualizing the Crosslinked Polymer Network
The trifunctionality of TTI leads to the formation of a highly crosslinked polymer network, which is fundamental to the properties of the resulting foam.
Sources
- 1. CAS 2422-91-5: 4,4′,4′′-Triphenylmethane triisocyanate [cymitquimica.com]
- 2. Triphenylmethane triisocyanate solution, 50 g, CAS No. 2422-91-5 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 3. osti.gov [osti.gov]
- 4. eng.uc.edu [eng.uc.edu]
- 5. l-i.co.uk [l-i.co.uk]
- 6. Mechanism of Foaming in Polyurethane Foam Sealant - Bolg- Bilin New Materials Manufacturing Co., Ltd [bilinmfg.com]
- 7. echemi.com [echemi.com]
- 8. biosynth.com [biosynth.com]
- 9. What analytical techniques are commonly used to analyze the composition of polyurethane materials? [deesev.com]
- 10. mdpi.com [mdpi.com]
- 11. scribd.com [scribd.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Protocol for cross-linking proteins with methylidynetri-p-phenylene triisocyanate
Application Note & Protocol
Stabilizing Protein Complexes for Structural and Functional Analysis Using Methylidynetri-p-phenylene Triisocyanate (MTPI)
Abstract
This guide provides a comprehensive framework for utilizing Methylidynetri-p-phenylene Triisocyanate (MTPI), a rigid, trifunctional, and amine-reactive cross-linker, for the covalent stabilization of protein-protein interactions. MTPI is particularly suited for capturing ternary or higher-order protein complexes due to its unique trigonal geometry. This document details the underlying chemical principles, critical safety protocols for handling isocyanates, methods for experimental optimization, and a step-by-step protocol for cross-linking, quenching, and subsequent analysis. The insights provided are intended for researchers in structural biology, proteomics, and drug development seeking to robustly investigate protein complex architecture and function.
Principle and Mechanism of Action
Methylidynetri-p-phenylene triisocyanate (CAS 2422-91-5), also known as Triphenylmethane-4,4',4''-triisocyanate, is a non-cleavable cross-linking agent.[1][2] Its utility in protein chemistry stems from three key features:
-
Trifunctionality: The molecule possesses three isocyanate groups (-N=C=O) extending from a central methane carbon. This allows a single MTPI molecule to potentially link three separate protein subunits that are in close proximity, making it an excellent tool for stabilizing multi-protein complexes.
-
Rigid Spacer Arm: The triphenylmethane core provides a defined and rigid structure, which can be advantageous for structural studies where precise distance constraints are valuable.
-
Amine Reactivity: The electrophilic carbon atom of the isocyanate group reacts efficiently with primary nucleophiles, most notably the ε-amino group of lysine residues and the α-amino group of a protein's N-terminus.[3][4]
The reaction proceeds via nucleophilic addition of the unprotonated primary amine to the isocyanate, forming a highly stable and irreversible urea bond (Figure 1).[5] This reaction is most efficient under slightly alkaline conditions (pH 7.0-8.5), which ensures that a significant fraction of lysine side chains are deprotonated and thus nucleophilic.[6][7]
Critical Safety Protocols for Handling Isocyanates
Isocyanates are potent respiratory and skin sensitizers and are classified as hazardous chemicals.[8] Chronic exposure, even at low levels, can lead to occupational asthma, dermatitis, and other severe health effects.[9][10] A single high-exposure event may be sufficient to induce sensitization.[8] Strict adherence to safety protocols is mandatory.
| Safety Measure | Protocol | Rationale |
| Engineering Controls | Always handle MTPI (solid) and its solutions inside a certified chemical fume hood with sufficient airflow.[9] | To prevent inhalation of volatile isocyanates or aerosolized powder, which is the primary route of exposure and sensitization.[10] |
| Personal Protective Equipment (PPE) | Gloves: Wear chemical-resistant nitrile or neoprene gloves. Latex gloves are not recommended as they offer poor protection.[8][9] Eye Protection: Chemical safety goggles and a face shield are required.[11] Lab Coat: A buttoned lab coat must be worn. | To prevent skin and eye contact. Isocyanates are skin and eye irritants and can cause chemical burns and allergic reactions upon contact.[8] |
| Solvent Handling | MTPI is moisture-sensitive and has very low water solubility.[12] Prepare stock solutions using anhydrous-grade organic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). | Water reacts with isocyanates, inactivating the cross-linker and producing CO2 gas.[9] |
| Waste Disposal | Dispose of all isocyanate-containing waste (unused reagents, contaminated tips, tubes, etc.) in a dedicated, sealed hazardous waste container according to institutional guidelines. | To prevent accidental exposure to other personnel and ensure compliance with environmental safety regulations. |
| Emergency Preparedness | Ensure an eyewash station and safety shower are immediately accessible. Have a spill kit rated for chemical spills readily available. | To provide immediate decontamination in the event of accidental exposure. |
Experimental Design and Optimization
The success of a cross-linking experiment depends on the careful optimization of several parameters. The goal is to maximize the yield of desired cross-linked species while minimizing the formation of non-specific aggregates and preserving the native protein complex structure.
Buffer Selection
The choice of reaction buffer is critical. The buffer system must not contain primary amines (e.g., Tris, Glycine) or other nucleophiles that would compete with the protein for reaction with the isocyanate groups.[6]
| Compatible Buffers | Incompatible Buffers |
| HEPES (pH 7.2 - 8.0) | Tris (Tris(hydroxymethyl)aminomethane) |
| PBS (Phosphate-Buffered Saline, pH 7.2 - 7.5) | Glycine |
| Bicarbonate/Carbonate (pH 8.0 - 8.5) | Ammonium Bicarbonate (use for quenching only) |
| Borate (pH 8.0 - 8.5) | Any buffer with primary amine moieties |
Causality: Buffers containing primary amines will react with and consume the MTPI cross-linker, drastically reducing or eliminating the efficiency of protein cross-linking.[6] Phosphate and HEPES are excellent choices as they provide good buffering capacity in the optimal pH range for the reaction without interfering.[6][7]
Optimizing Concentrations
The relative concentrations of the protein and the cross-linker determine the extent of the reaction. It is essential to perform a titration to find the optimal ratio.
| Parameter | Recommended Range | Rationale & Field Insights |
| Protein Concentration | 0.1 - 2.0 mg/mL (approx. 1-20 µM) | A lower protein concentration favors intramolecular cross-linking (within a single protein complex), while higher concentrations can lead to intermolecular cross-linking (between different complexes), potentially causing aggregation.[13] Start with a concentration where your protein complex is known to be stable. |
| Molar Excess of MTPI | 20-fold to 500-fold over protein | Start with a titration series (e.g., 25x, 50x, 100x, 250x molar excess). Insufficient cross-linker will result in low yield, while excessive amounts can lead to extensive modification, protein precipitation, and the formation of large, insoluble aggregates.[7][14] The optimal concentration is the minimum amount that produces a sufficient yield of the desired cross-linked product.[6] |
Reaction Time and Temperature
-
Time: A typical reaction time is 30 minutes to 2 hours.[13] Perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) to determine the optimal incubation period.
-
Temperature: Reactions are commonly performed at room temperature (~20-25°C) or on ice (4°C).[14] Lower temperatures can slow the reaction rate, including the rate of hydrolysis of the cross-linker, which can sometimes provide a more controlled reaction.
Detailed Step-by-Step Protocol
This protocol provides a general workflow. Specific concentrations and times should be optimized as described in Section 3.
Part A: Reagent Preparation
-
Protein Sample Buffer Exchange: Ensure your purified protein complex is in a compatible, amine-free buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). If not, perform a buffer exchange using dialysis or a desalting column.
-
MTPI Stock Solution: (Perform in a chemical fume hood) . Due to its moisture sensitivity, prepare a fresh 10-50 mM stock solution of MTPI immediately before use.
-
Allow the vial of MTPI powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the required amount in anhydrous DMSO. For example, to make a 10 mM stock, dissolve 3.67 mg of MTPI (MW = 367.36 g/mol ) in 1 mL of anhydrous DMSO.
-
Vortex briefly until fully dissolved. The solution may have a reddish color.[15]
-
Part B: Cross-linking Reaction
-
Set up a series of reactions in microcentrifuge tubes, each containing your protein complex at the desired final concentration (e.g., 1 mg/mL). Include a "no cross-linker" negative control.
-
Add the calculated volume of the MTPI stock solution to each tube to achieve the desired final molar excess (e.g., 25x, 50x, 100x). For the negative control, add an equivalent volume of DMSO.
-
Example Calculation: For a 5 µM protein solution, a 50x molar excess requires a final MTPI concentration of 250 µM.
-
-
Mix gently by flicking the tube or brief, low-speed vortexing. Avoid vigorous shaking which could denature proteins.
-
Incubate the reaction at room temperature for a pre-determined time (e.g., 30 minutes).
Part C: Reaction Quenching
-
To terminate the reaction, add a quenching buffer containing a high concentration of primary amines. A common choice is to add Tris-HCl (pH 7.5-8.0) to a final concentration of 20-50 mM.[13][14]
-
Incubate for an additional 15 minutes at room temperature to ensure all unreacted MTPI is neutralized.
Part D: Analysis by SDS-PAGE
-
Add an appropriate volume of SDS-PAGE loading buffer to a small aliquot (e.g., 10-20 µL) of the quenched reaction mixture.
-
Boil the samples for 5 minutes as per standard SDS-PAGE protocols.[7]
-
Load the samples onto a polyacrylamide gel of an appropriate percentage to resolve both the monomeric and the higher molecular weight cross-linked species.
-
Run the gel and visualize the protein bands using Coomassie Blue or silver staining.[13]
Data Interpretation and Troubleshooting
Analysis of the SDS-PAGE gel will provide the first indication of the experiment's success.
| Observation on SDS-PAGE | Potential Cause(s) | Suggested Solution(s) |
| No shift in band size; only monomers visible. | 1. Incompatible buffer (e.g., Tris) used. 2. Insufficient cross-linker concentration. 3. MTPI stock was hydrolyzed/inactive. 4. Proteins are not actually interacting under these conditions. | 1. Verify buffer composition; perform buffer exchange into PBS or HEPES.[6] 2. Increase the molar excess of MTPI.[7] 3. Prepare a fresh stock of MTPI in anhydrous DMSO immediately before use.[12] 4. Confirm protein-protein interaction with an orthogonal method (e.g., co-IP). |
| Smearing in the gel lane or protein lost in the well. | 1. Excessive cross-linking leading to large, insoluble aggregates. 2. Protein concentration is too high, favoring non-specific intermolecular cross-linking. | 1. Decrease the molar excess of MTPI and/or reduce the reaction time.[14] 2. Reduce the initial protein concentration. |
| Faint bands of cross-linked products. | 1. Sub-optimal reaction conditions (pH, time, concentration). 2. The distance between reactive lysine residues on interacting proteins is too great for the MTPI spacer arm to bridge. | 1. Systematically optimize pH (7.5-8.5), MTPI concentration, and reaction time. 2. Consider using a cross-linker with a different spacer arm length. |
References
- Vertex AI Search. (n.d.). Safe Use of Di-Isocyanates.
- IChemE. (n.d.). Safety aspects of handling isocyanates in urethane foam production.
- SpringerLink. (n.d.). Structural Analysis of Protein Complexes by Cross-Linking and Mass-Spectrometry.
- Thermo Fisher Scientific. (n.d.). Crosslinking Protein Interaction Analysis.
- G-Biosciences. (n.d.). Protein Cross-Linking.
- California Department of Public Health. (n.d.). Isocyanates: Working Safely.
- LookChem. (n.d.). Cas 2422-91-5, METHYLIDYNETRI-P-PHENYLENE TRIISOCYANATE.
- Safe Work Australia. (2015). Guide to handling isocyanates.
- OSHA. (n.d.). A Guide to Occupational Exposure to Isocyanates.
- Shandong Look Chemical. (n.d.). Methylidynetri-p-phenylene Triisocyanate CAS 2422-91-5.
- Mtoz Biolabs. (n.d.). What Is the Protocol for Crosslinking-Based Protein Interaction Analysis?.
- ChemicalBook. (n.d.). Methylidynetri-p-phenylene triisocyanate | 2422-91-5.
- NIH National Center for Biotechnology Information. (2022). Insights on Chemical Crosslinking Strategies for Proteins.
- ChemicalBook. (n.d.). 2422-91-5(Methylidynetri-p-phenylene triisocyanate) Product Description.
- The Bumbling Biochemist. (2021). Protein-protein crosslinking - an overview with emphasis on structural biology uses.
- MDPI. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study.
- NIH National Center for Biotechnology Information. (n.d.). Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze.
Sources
- 1. Cas 2422-91-5,METHYLIDYNETRI-P-PHENYLENE TRIISOCYANATE | lookchem [lookchem.com]
- 2. Methylidynetri-p-phenylene triisocyanate | 2422-91-5 [chemicalbook.com]
- 3. Insights on Chemical Crosslinking Strategies for Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 7. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 8. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 9. new.calderdale.gov.uk [new.calderdale.gov.uk]
- 10. safetyresourcesblog.com [safetyresourcesblog.com]
- 11. icheme.org [icheme.org]
- 12. sdlookchem.com [sdlookchem.com]
- 13. What Is the Protocol for Crosslinking-Based Protein Interaction Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2422-91-5 CAS MSDS (Methylidynetri-p-phenylene triisocyanate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Application Notes & Protocols: The Use of Desmodur RE in High-Performance Coatings
Introduction: Desmodur RE is a highly effective adhesion promoter and crosslinking agent used to enhance the performance of various polymer systems. It is a solution of triphenylmethane-4,4',4''-triisocyanate in ethyl acetate, which provides a trifunctional isocyanate system. While traditionally known for its exceptional performance in rubber-to-substrate bonding for high-performance adhesives, the underlying chemical principles of Desmodur RE make it a compelling candidate for specialized high-performance coating applications. This guide provides an in-depth look at its mechanism, formulation considerations, and protocols for its application in developing advanced coatings with superior adhesion and durability.
The reactivity of the isocyanate groups (-NCO) in Desmodur RE allows it to form strong covalent bonds with polymers containing active hydrogen atoms, such as hydroxyl (-OH), carboxyl (-COOH), or amine (-NH₂) groups. This crosslinking action significantly enhances the cohesion of the polymer matrix and its adhesion to a wide variety of substrates.
Mechanism of Action: Covalent Crosslinking and Adhesion Promotion
Desmodur RE's efficacy stems from the high reactivity of its three isocyanate functional groups. When introduced into a coating formulation containing polymers with active hydrogens (e.g., polyesters, polyurethanes, or acrylics with hydroxyl functionality), it acts as a crosslinking agent.
The fundamental reaction involves the addition of the active hydrogen from the polymer backbone to the isocyanate group, forming a stable urethane linkage. This process transforms a system of individual polymer chains into a densely crosslinked, three-dimensional network.
Key Mechanistic Attributes:
-
Trifunctionality: The presence of three isocyanate groups per molecule allows for the formation of a robust, crosslinked network, which enhances the coating's mechanical strength, chemical resistance, and thermal stability.
-
Adhesion Promotion: The isocyanate groups can also react with functional groups present on the surface of substrates (e.g., hydroxyl groups on metal oxides or cellulose), creating strong covalent bonds between the coating and the substrate. This leads to a significant improvement in adhesion, particularly in demanding applications.
Caption: Fig. 1: Crosslinking Mechanism of Desmodur RE
Formulation Guidelines for High-Performance Coatings
The successful incorporation of Desmodur RE into a coating formulation requires careful consideration of several factors. The following guidelines provide a starting point for development.
2.1. Polymer System Compatibility:
Desmodur RE is most effective when used with polymers that possess active hydrogen atoms. The choice of polymer will depend on the desired properties of the final coating.
| Polymer Type | Functional Group | Suitability for Crosslinking with Desmodur RE |
| Hydroxyl-functional Acrylics | -OH | Excellent |
| Hydroxyl-functional Polyesters | -OH | Excellent |
| Polyurethanes with free -OH groups | -OH | Excellent |
| Epoxies (with amine curing agents) | -NH₂ | Good, but pot life can be short |
| Alkyds | -OH | Good |
2.2. Stoichiometry and Concentration:
The optimal concentration of Desmodur RE depends on the equivalent weight of the polymer and the desired degree of crosslinking. A common starting point is to use a stoichiometric ratio of NCO groups from Desmodur RE to the active hydrogen groups in the polymer.
-
Typical Concentration: 2-7% by weight of the total resin solids.
-
Stoichiometric Calculation: The amount of Desmodur RE can be calculated to achieve a specific NCO:OH ratio, often starting at 1.0:1.0.
2.3. Solvent Selection:
Desmodur RE is supplied in ethyl acetate. When formulating, it is crucial to use solvents that are "urethane-grade," meaning they have a very low water content (typically <0.05%). Water will react with the isocyanate groups, leading to the formation of urea linkages and carbon dioxide, which can cause gassing and defects in the coating film.
Suitable Solvents:
-
Ethyl acetate
-
Butyl acetate
-
Methyl ethyl ketone (MEK)
-
Toluene
Experimental Protocol: Preparation and Application of a Model Coating
This protocol outlines a general procedure for incorporating Desmodur RE into a simple, solvent-based, hydroxyl-functional acrylic coating system.
3.1. Materials and Equipment:
-
Hydroxyl-functional acrylic resin solution (e.g., 50% solids in a suitable solvent)
-
Desmodur RE solution
-
Urethane-grade solvents for dilution
-
Flow and leveling agents (optional)
-
Mechanical stirrer
-
Substrate for application (e.g., steel panels)
-
Film applicator (e.g., draw-down bar)
-
Forced-air oven for curing
3.2. Workflow Diagram:
Caption: Fig. 2: Experimental Workflow for Coating Formulation
3.3. Step-by-Step Procedure:
-
Preparation of the Base Formulation (Part A):
-
In a mixing vessel, add the hydroxyl-functional acrylic resin solution.
-
Add any necessary solvents to adjust the viscosity for the intended application method.
-
If required, add flow and leveling agents and mix until homogeneous.
-
-
Addition of Crosslinker (Part B):
-
While stirring Part A, slowly add the calculated amount of Desmodur RE.
-
Caution: Isocyanates are moisture-sensitive. Ensure all equipment is dry and minimize exposure to atmospheric moisture.
-
-
Mixing and Induction:
-
Continue mixing for 5-10 minutes to ensure uniform distribution of the crosslinker.
-
Allow an induction time of approximately 15 minutes before application. This can allow for some initial reaction between the polymer and the crosslinker, which can improve film properties.
-
-
Application:
-
Apply the coating to the prepared substrate using a film applicator to a specified wet film thickness.
-
-
Curing:
-
Allow the coated substrate to "flash-off" at ambient temperature for about 10 minutes to allow most of the solvent to evaporate.
-
Transfer the coated substrate to a forced-air oven and cure according to a pre-determined schedule (e.g., 30 minutes at 60°C). The optimal curing time and temperature will depend on the specific polymer system and desired properties.
-
Performance Evaluation
After curing, the performance of the coating should be evaluated using standard industry test methods.
| Performance Metric | Standard Test Method | Purpose |
| Adhesion | ASTM D3359 (Cross-hatch) | Measures the adhesion of the coating to the substrate. |
| Hardness | ASTM D3363 (Pencil Hardness) | Evaluates the surface hardness and cure of the coating. |
| Solvent Resistance | ASTM D5402 (Solvent Rub Test) | Assesses the degree of crosslinking by measuring resistance to solvent attack. |
| Flexibility | ASTM D522 (Mandrel Bend Test) | Measures the coating's ability to resist cracking upon bending. |
Safety and Handling
Desmodur RE contains isocyanates and flammable solvents. It is essential to follow strict safety protocols:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator with an organic vapor cartridge.
-
Avoid contact with skin and eyes.
-
Keep away from sources of ignition.
-
Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
Desmodur RE offers a powerful tool for formulators of high-performance coatings, enabling significant improvements in adhesion, chemical resistance, and mechanical durability. Through a fundamental understanding of its crosslinking mechanism and careful attention to formulation and application parameters, researchers and scientists can leverage its properties to develop next-generation coating systems for demanding applications.
References
Application Notes and Protocols for Benzene, 1,1',1''-methylidynetris[4-isocyanato-] in Drug Delivery Systems
Introduction: Leveraging Tri-functional Reactivity for Advanced Drug Delivery
Benzene, 1,1',1''-methylidynetris[4-isocyanato-], commonly known as Tris(4-isocyanatophenyl)methane (TIPM) or Triphenylmethane Triisocyanate (TTI), is a highly reactive trifunctional isocyanate.[1] Its unique molecular architecture, featuring three isocyanate groups (-NCO) extending from a central triphenylmethane core, offers a versatile platform for the synthesis of cross-linked polymeric drug delivery systems.[1] The isocyanate moieties readily react with nucleophiles such as amines and alcohols to form urea and urethane linkages, respectively. This reactivity is the foundation for creating robust and tunable drug carriers, including microcapsules, nanoparticles, and hydrogels.
The primary advantage of employing a trifunctional cross-linker like TIPM lies in the ability to form a densely cross-linked three-dimensional polymer network. This network structure is pivotal for encapsulating therapeutic agents and controlling their release kinetics. By modulating the degree of cross-linking, researchers can fine-tune the permeability and degradation rate of the polymer matrix, thereby achieving desired drug release profiles.[2][3]
This guide provides a comprehensive overview of the application of TIPM in the design and fabrication of drug delivery systems. It delves into the underlying chemical principles, offers detailed experimental protocols, and discusses critical characterization techniques and biocompatibility considerations.
Chemical and Physical Properties of Benzene, 1,1',1''-methylidynetris[4-isocyanato-]
A thorough understanding of the physicochemical properties of TIPM is essential for its effective application in formulating drug delivery systems.
| Property | Value | Source |
| Synonyms | Tris(4-isocyanatophenyl)methane, Triphenylmethane Triisocyanate (TTI) | [1] |
| CAS Number | 2422-91-5 | [1] |
| Molecular Formula | C₂₂H₁₃N₃O₃ | [1] |
| Molecular Weight | 367.36 g/mol | N/A |
| Appearance | Typically supplied as a solution in an organic solvent (e.g., ethyl acetate) | [1] |
| Reactivity | Highly reactive towards nucleophiles (e.g., amines, alcohols, water) | [2][3] |
Visualization of the TIPM Molecule
The following diagram illustrates the chemical structure of Benzene, 1,1',1''-methylidynetris[4-isocyanato-], highlighting its three reactive isocyanate groups.
Caption: Structure of Benzene, 1,1',1''-methylidynetris[4-isocyanato-].
Application I: Polyurea/Polyurethane Microcapsules for Controlled Release
Interfacial polymerization is a robust technique for producing microcapsules with a solid polymer shell surrounding a liquid core containing the active pharmaceutical ingredient (API).[4] TIPM is an excellent candidate for the oil-soluble monomer in this process, reacting with a water-soluble amine or polyol at the oil-water interface to form a polyurea or polyurethane/polyurea shell.
Causality Behind Experimental Choices
-
Choice of Monomers: The selection of the co-monomer (amine or polyol) is critical. Diamines will lead to the formation of a polyurea shell, which is generally more rigid and less permeable than a polyurethane shell formed with a diol. The choice depends on the desired release rate and the chemical nature of the drug to be encapsulated.
-
Surfactant Selection: A surfactant is necessary to create a stable oil-in-water emulsion. The type and concentration of the surfactant will influence the droplet size of the emulsion and, consequently, the final size of the microcapsules.
-
Stirring Rate: The agitation speed during emulsification directly impacts the droplet size. Higher stirring rates lead to smaller droplets and, therefore, smaller microcapsules. This parameter must be carefully controlled to achieve a narrow particle size distribution.
Experimental Workflow: Interfacial Polymerization for Microencapsulation
Caption: Workflow for microencapsulation using interfacial polymerization.
Protocol: Preparation of TIPM-Based Polyurea Microcapsules
Materials:
-
Benzene, 1,1',1''-methylidynetris[4-isocyanato-] (TIPM) solution (e.g., 27% in ethyl acetate)
-
Drug to be encapsulated (hydrophobic)
-
Water-immiscible organic solvent (e.g., toluene, cyclohexane)
-
Hexamethylenediamine (HMDA) or other suitable polyamine
-
Poly(vinyl alcohol) (PVA) or other suitable surfactant
-
Deionized water
Procedure:
-
Oil Phase Preparation:
-
Dissolve the desired amount of the hydrophobic drug in the water-immiscible organic solvent.
-
Add the TIPM solution to the drug solution. The amount of TIPM will determine the shell thickness and cross-linking density.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of the surfactant (e.g., 1% w/v PVA).
-
Dissolve the polyamine (e.g., HMDA) in the surfactant solution. The molar ratio of amine groups to isocyanate groups should be optimized to ensure complete reaction.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while stirring at a high speed (e.g., 500-1000 rpm) using a mechanical stirrer or homogenizer.
-
Continue stirring for 10-15 minutes to form a stable oil-in-water emulsion.
-
-
Interfacial Polymerization:
-
Transfer the emulsion to a reaction vessel equipped with a condenser and a temperature controller.
-
Heat the emulsion to 50-60°C and maintain this temperature for 2-3 hours with gentle stirring to allow the interfacial polymerization to proceed to completion.
-
-
Purification and Collection:
-
Allow the microcapsule suspension to cool to room temperature.
-
Wash the microcapsules several times with deionized water and a suitable organic solvent (e.g., ethanol) to remove unreacted monomers and surfactant. Washing can be performed by repeated centrifugation and resuspension.
-
Collect the purified microcapsules by filtration or centrifugation.
-
Dry the microcapsules in a vacuum oven or by lyophilization.
-
Application II: pH-Responsive Nanoparticles for Targeted Drug Delivery
The incorporation of pH-sensitive moieties into the polymer backbone can render the drug delivery system responsive to the acidic microenvironment of tumors or intracellular compartments like endosomes and lysosomes.[5] By reacting TIPM with a combination of diamines and diamines containing tertiary amine groups, it is possible to synthesize pH-responsive poly(urethane-urea) nanoparticles.
Mechanism of pH-Responsiveness
The tertiary amine groups in the polymer backbone are protonated at acidic pH. This protonation leads to electrostatic repulsion between the polymer chains, causing the nanoparticle to swell and release the encapsulated drug.
Sources
Application Notes & Protocols: Triphenylmethane Triisocyanate as a High-Performance Adhesive Component
Introduction to Triphenylmethane-4,4',4''-triisocyanate (TTI)
Triphenylmethane-4,4',4''-triisocyanate, often referred to by the trade name Desmodur® RE, is a highly reactive aromatic isocyanate that serves as a potent crosslinking agent in adhesive formulations.[1][2] Its trifunctional nature, stemming from the three isocyanate (-NCO) groups attached to a rigid triphenylmethane core, allows for the creation of a dense, three-dimensional polymer network upon curing.[3] This structure imparts exceptional strength, thermal stability, and chemical resistance to the final adhesive bond.[4]
Historically, TTI was one of the earliest isocyanates used to successfully bond rubber to metal for demanding applications like tank treads, laying the foundation for the polyurethane adhesive industry.[5] Today, its primary application is as a crosslinker or adhesion promoter for adhesives based on hydroxyl polyurethanes (Desmocoll®), natural rubber, or synthetic rubbers like polychloroprene.[6] It is particularly effective in enhancing adhesion to rubber-based materials.[7]
These notes are intended for researchers and drug development professionals who may leverage TTI's unique properties for applications ranging from fabricating specialized lab equipment to developing advanced drug delivery systems where robust adhesion is critical.
Table 1: Typical Properties of Triphenylmethane Triisocyanate Solution (Desmodur® RE)
| Property | Value | Unit of Measurement | Method |
|---|---|---|---|
| Form Supplied | ~27% solution in ethyl acetate | - | - |
| Appearance | Yellow-green to red-brown liquid | - | - |
| NCO Content | 9.3 ± 0.2 | % | DIN EN ISO 11909 |
| Non-volatile Content | approx. 27 | % | DIN EN ISO 3251 |
| Density at 20°C | approx. 1.0 | g/cm³ | DIN 53 217/5 |
| Viscosity at 20°C | approx. 3 | mPa·s | DIN 53 015 |
| Flash Point | -4 | °C | DIN 51 755 |
(Data sourced from the Desmodur® RE technical datasheet. These values provide general information and are not part of the product specification.)[1]
Principle of Action: The Chemistry of Urethane Adhesion
The efficacy of TTI as an adhesive component is rooted in the fundamental reactivity of the isocyanate group (-N=C=O). This functional group is highly electrophilic and readily reacts with nucleophiles, most notably compounds containing active hydrogen atoms, such as alcohols (-OH) and amines (-NH2).[8]
Cross-linking Mechanism
In a typical two-component adhesive system, TTI acts as the "hardener" or "curing agent." The primary resin component is a polymer with active hydrogen groups, such as a hydroxyl-terminated polyurethane or a polyol.[4] When the two components are mixed, the isocyanate groups on the TTI molecule react with the hydroxyl groups on the polymer backbone. This reaction forms strong, covalent urethane linkages (-NH-CO-O-).[3]
Because each TTI molecule has three reactive isocyanate sites, it can bond with three different polymer chains, creating a robust, cross-linked network.[9] This process transforms the liquid or paste-like adhesive into a solid, durable material with high cohesive strength.[10]
A secondary curing mechanism, particularly relevant in humid environments, involves the reaction of isocyanate groups with water (moisture).[11] This reaction forms an unstable carbamic acid, which then decomposes into an amine and carbon dioxide gas. The newly formed amine is highly reactive and will immediately react with another isocyanate group to form a very strong and stable urea linkage (-NH-CO-NH-).[3][11]
Caption: Chemical structure of Triphenylmethane-4,4',4''-triisocyanate (TTI).**
Caption: Simplified cross-linking reaction between TTI and a generic polyol.**
Formulation and Application Protocols
Protocol 1: Preparation of a Two-Component Adhesive
This protocol provides a general guideline for preparing a TTI-crosslinked adhesive. The exact ratio of TTI to the base polymer is critical and depends on the equivalent weight of both reactants. The goal is to achieve a specific isocyanate index, R [n(-NCO)/n(-OH)], which is the molar ratio of isocyanate groups to hydroxyl groups.[9] An index of 1.0 suggests a stoichiometric balance, while a higher index (e.g., 1.1-1.25) may be used to ensure complete reaction and account for side reactions with ambient moisture.[9]
Materials:
-
Base Adhesive Polymer (e.g., Desmocoll® solution, or other hydroxyl-terminated polymer)
-
Triphenylmethane Triisocyanate solution (e.g., Desmodur® RE)
-
Anhydrous solvent (e.g., Ethyl Acetate, Methyl Ethyl Ketone) for viscosity adjustment, if needed.
-
Inert gas (Nitrogen or Argon)
-
Glass vials or beakers, magnetic stirrer, and stir bars.
Procedure:
-
Calculate Reactant Amounts: Determine the required weight of the TTI solution based on the hydroxyl number of the base polymer and the desired isocyanate index. For Desmocoll®-based adhesives, a general starting point is 4-7 parts by weight of Desmodur® RE solution to 100 parts by weight of the base adhesive.[6]
-
Dispense Base Polymer: In a clean, dry glass container, weigh the required amount of the base adhesive polymer. If the polymer is highly viscous, it can be diluted with an anhydrous solvent.
-
Initiate Mixing: Begin stirring the base polymer solution with a magnetic stirrer at a moderate speed to create a vortex.
-
Add TTI Crosslinker: Carefully and slowly, add the calculated amount of the TTI solution to the vortex of the stirring base polymer.
-
Homogenize: Continue stirring for 5-10 minutes under an inert atmosphere (if possible) to ensure the mixture is completely homogeneous. The container should be sealed to prevent moisture ingress.[1]
-
Pot Life Consideration: The adhesive is now activated. The "pot life"—the time during which the adhesive remains workable—has begun. This can range from several hours to a full working day, after which the viscosity will increase rapidly, leading to irreversible gelling.[6][12]
Protocol 2: Substrate Preparation and Adhesive Application
Proper substrate preparation is paramount for achieving optimal adhesion. Surfaces must be clean, dry, and free of contaminants like oil, dust, and grease.
Procedure:
-
Surface Cleaning: Degrease substrates using a suitable solvent (e.g., acetone, isopropanol). For metals, mechanical abrasion followed by solvent wiping can improve adhesion. For rubbers, a halogenation primer may be necessary.
-
Adhesive Application: Apply the freshly mixed adhesive to the prepared substrate(s) using a brush, roller, or film applicator to achieve a uniform, thin layer.
-
Assembly: Join the substrates together. Ensure firm contact is made across the entire bonding area.
-
Curing:
-
Clamping: Secure the assembly with clamps or a press to maintain constant pressure during the initial curing phase. This is crucial to prevent foaming that can occur from CO2 generation if moisture curing takes place.[4]
-
Curing Conditions: The curing process is dependent on temperature and humidity.[3][11] Elevated temperatures will accelerate the cure.[3] A typical ambient cure may take 24-72 hours to achieve handling strength, with full mechanical properties developing over 5-7 days. A thermal cure (e.g., 1-2 hours at 70-80°C) can significantly shorten this time.
-
Final Cure: Allow the bonded component to rest for the recommended period for the cross-linking reactions to proceed to completion and for the adhesive to develop its maximum strength.[10]
-
Caption: General workflow for using TTI-based two-component adhesives.**
Validation Protocol: Monitoring Cure via FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is an invaluable tool for monitoring the progress of the isocyanate curing reaction. The technique allows for the quantitative tracking of the disappearance of the reactant -NCO group and the appearance of the urethane product.
Principle: The asymmetrical stretching vibration of the isocyanate (-N=C=O) group gives a sharp, distinct absorbance peak in the infrared spectrum, typically located between 2250 and 2285 cm⁻¹. This region of the spectrum is usually free from other interfering peaks, making it an excellent spectroscopic marker for the curing process.[13] As the curing reaction proceeds, the intensity of this peak diminishes. Concurrently, the formation of urethane linkages can be observed by the increase in absorbance of N-H and C-O bands around 1518 cm⁻¹ and 1145 cm⁻¹, respectively.[14]
Procedure:
-
Baseline Spectrum: Obtain an FTIR spectrum of the uncured, freshly mixed adhesive. This can be done by applying a thin film of the adhesive onto an ATR crystal or a suitable IR-transparent window (e.g., KBr).
-
Time-Course Monitoring: At regular intervals during the curing process (e.g., 0, 1, 4, 8, 24 hours), acquire a new FTIR spectrum of the adhesive sample under the same conditions.
-
Data Analysis:
-
Identify the characteristic isocyanate peak at ~2270 cm⁻¹.
-
Measure the peak area or height at each time point.
-
Plot the normalized intensity of the isocyanate peak versus time. The resulting curve will show an exponential decay, indicating the consumption of the isocyanate groups.
-
The reaction is considered complete when the isocyanate peak is no longer detectable.
-
Safety and Handling of Isocyanates
Isocyanates are potent respiratory and skin sensitizers and require strict handling protocols.[15][16] The high reactivity that makes them excellent crosslinkers also makes them hazardous upon exposure.[8]
-
Engineering Controls: Always handle TTI solutions and uncured adhesives in a well-ventilated fume hood or designated area with local exhaust ventilation.[17]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles must be worn at all times.[15]
-
Gloves: Use appropriate solvent-resistant gloves (e.g., nitrile, butyl rubber).[18] Double-gloving is recommended.
-
Clothing: Wear a lab coat or disposable coveralls. Direct skin contact can cause rashes, blistering, and sensitization.[15]
-
Respiratory Protection: If there is a risk of aerosol generation or if ventilation is inadequate, an appropriate respirator must be used.[17]
-
-
Storage: Store TTI solutions in their original, tightly sealed containers in a cool, dry, and well-ventilated area, away from moisture, heat, and incompatible materials.[1][18] The product is highly sensitive to moisture, which can react to form insoluble ureas and carbon dioxide, leading to a dangerous pressure buildup in sealed containers.[1]
-
Spills and Decontamination: In case of a spill, treat the area with an absorbent material (e.g., sand, sawdust) and an isocyanate neutralizer. Commercially available decontaminants often contain water, ammonia, and detergent.[18]
-
Waste Disposal: All isocyanate-contaminated waste must be disposed of as hazardous chemical waste according to institutional and local regulations.
References
- The Curing Mechanism of Polyurethane Adhesives: From Chemical Reactions to Practical Applic
- What is the curing mechanism of PUR adhesive? - Blog - Relyon. (2025). Relyon.
- how do polyurethane sealants cure - GORVIA. (2023). GORVIA.
- Moisture-Cure Polyurethane Adhesives: A Quiet Force in Industrial Innovation. (2025). Future Market Insights Inc.
- A Comprehensive Technical Guide to the Safe Handling of Isocyan
- Product-Datasheet-DESMODUR-RE.pdf. (2011). Flexilis.
- Technical Introduction To Polyurethane Adhesives. Chemique.
- Desmodur RE - Covestro. (2025). SpecialChem.
- Desmodur® RE (Crosslinker)
- Triisocyanate adhesive, preparation method and application thereof. (Patent No. CN110951416A).
- Study on Preparation and Performances of the Triphenylmethane-4,4′,4″-Triisocyanate (TTI)/Epoxidized Soybean Oil Polyol (ESOP) Adhesives Modified by Vegetable Oil Polyol. Taylor & Francis Online.
- Safe Work Procedures for Isocyanate-Containing Products.
- Desmodur® RE by Covestro (formerly Bayer MaterialScience).
- Desmodur RE BMS. Scribd.
- An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. CDC Stacks.
- Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe.
- Quantification with the Pearl FTIR accessory. Specac Ltd.
- Isocyanates: Control measures guideline. (2022). Canada.ca.
- ATR-FTIR of isocyanate cured at different relative humidities.
- Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Co
- What is Triphenylmethane Isocyanate and its Applic
- TTI//Triphenylmethane-4,4,4-triisocyanate CAS 2422-91-5.
- Isocyan
- Isocyanates - OSHwiki.
- Polyurethane adhesive molecular chain containing amino acid ester group. Yantai Yichang.
Sources
- 1. flexilis.in [flexilis.in]
- 2. specialchem.com [specialchem.com]
- 3. News - The Curing Mechanism of Polyurethane Adhesives: From Chemical Reactions to Practical Applications [desaiglue.com]
- 4. chemiqueadhesives.com [chemiqueadhesives.com]
- 5. ÑĮ̀Òå²ý [ytyc.cn]
- 6. scribd.com [scribd.com]
- 7. specialchem.com [specialchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. gorcci.com [gorcci.com]
- 11. What is the curing mechanism of PUR adhesive? - Blog - Relyon New Materials [relyonchem.com]
- 12. ulprospector.com [ulprospector.com]
- 13. Quantification with the Pearl FTIR accessory - Specac Ltd [specac.com]
- 14. paint.org [paint.org]
- 15. actsafe.ca [actsafe.ca]
- 16. Isocyanates - OSHwiki | European Agency for Safety and Health at Work [oshwiki.osha.europa.eu]
- 17. safework.nsw.gov.au [safework.nsw.gov.au]
- 18. Control measures guide - Canada.ca [canada.ca]
Application Notes and Protocols for the Polymerization of Methylidynetri-p-phenylene Triisocyanate
Introduction: The Architectural Versatility of a Trifunctional Monomer
Methylidynetri-p-phenylene triisocyanate, also known as triphenylmethane triisocyanate, is a highly reactive trifunctional monomer that serves as a critical building block for complex, three-dimensional polymer networks. Its rigid, propeller-like structure, stemming from the central methane carbon, and the three symmetrically placed, highly reactive isocyanate (-N=C=O) groups, make it an exceptional cross-linking agent. The resulting polymers, typically polyisocyanurates, are renowned for their high thermal stability, inherent flame retardancy, and excellent mechanical properties.[1][2] These characteristics make them ideal for applications in high-performance adhesives, coatings, and rigid foams.[3][4][]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for the polymerization of methylidynetri-p-phenylene triisocyanate. It delves into the underlying chemistry, provides detailed, step-by-step protocols, and outlines the necessary characterization techniques to validate the synthesis of the desired polymer network.
PART 1: Foundational Principles and Pre-experimental Considerations
The Chemistry of Isocyanurate Formation (Trimerization)
The primary polymerization route for methylidynetri-p-phenylene triisocyanate is cyclotrimerization, a process where three isocyanate groups react to form a highly stable, six-membered heterocyclic ring known as an isocyanurate.[1] This reaction is typically catalyzed and leads to the formation of a rigid, thermoset polymer network. The choice of catalyst is critical as it dictates the reaction rate and can influence the final properties of the polymer. Common catalysts for this process include tertiary amines, quaternary ammonium salts, and various organometallic compounds.[6][7]
Critical Safety Protocols for Handling Isocyanates
Isocyanates are potent respiratory and dermal sensitizers.[8] Repeated exposure, even at low concentrations, can lead to chronic health issues. Therefore, all handling of methylidynetri-p-phenylene triisocyanate and its solutions must be conducted with stringent safety measures in place.
-
Engineering Controls: All work must be performed in a certified chemical fume hood with a face velocity of at least 100 ft/min.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (nitrile gloves are generally suitable for incidental contact, but butyl or Viton gloves are recommended for prolonged handling).
-
Waste Disposal: All isocyanate-contaminated waste, including pipette tips, wipes, and glassware, must be decontaminated in a solution of 5% aqueous ammonia before disposal as hazardous waste.
PART 2: Experimental Setup and Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Methylidynetri-p-phenylene triisocyanate (27% in ethyl acetate) | Reagent | e.g., Carl ROTH, Watson International | Store in a cool, dry place, away from moisture.[9][10] |
| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | Major Chemical Supplier | Use a freshly opened bottle or dry over molecular sieves. |
| Potassium Octoate (K-15) solution in di(propylene glycol) | Catalyst Grade | Major Chemical Supplier | A common and effective trimerization catalyst.[6] |
| Anhydrous Toluene | ≥99.8% | Major Chemical Supplier | For reaction setup and cleaning. |
| Nitrogen Gas | High Purity | Gas Supplier | For maintaining an inert atmosphere. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer with heating mantle
-
Condenser
-
Nitrogen inlet/outlet adapter
-
Septum
-
Glass syringes and needles
-
Thermocouple
Detailed Polymerization Protocol (Solution Method)
This protocol details the synthesis of a polyisocyanurate network in a solution of DMF.
Step 1: Reaction Setup and Inerting
-
Thoroughly dry all glassware in an oven at 120°C overnight and allow to cool in a desiccator.
-
Assemble the three-neck flask with a magnetic stir bar, condenser, and nitrogen inlet. The third neck should be sealed with a septum for reagent addition.
-
Flush the entire system with dry nitrogen gas for at least 30 minutes to ensure an inert atmosphere. This is crucial as isocyanates react readily with moisture.
Step 2: Reagent Preparation and Addition
-
In the fume hood, carefully measure 100 mL of anhydrous DMF and add it to the reaction flask via a cannula or a dry syringe.
-
Begin stirring the DMF and heat to the desired reaction temperature of 70°C.
-
Once the temperature has stabilized, add 0.5 mL of the potassium octoate (K-15) catalyst solution to the stirring DMF using a syringe.
-
Slowly add 50 g of the methylidynetri-p-phenylene triisocyanate solution (27% in ethyl acetate) to the reaction flask dropwise over a period of 30 minutes using a syringe pump for controlled addition. The ethyl acetate will evaporate and be carried out with the nitrogen stream through the condenser.
Step 3: Polymerization Reaction
-
Maintain the reaction mixture at 70°C with continuous stirring under a positive pressure of nitrogen.
-
The reaction progress can be monitored by observing the increase in viscosity of the solution.
-
Allow the reaction to proceed for 4-6 hours. The solution will become increasingly viscous and may form a gel.
Step 4: Work-up and Isolation
-
After the reaction period, turn off the heat and allow the flask to cool to room temperature.
-
The resulting polymer can be precipitated by pouring the reaction mixture into a large volume of a non-solvent such as methanol.
-
Collect the precipitated polymer by filtration and wash it several times with fresh methanol to remove any unreacted monomer and catalyst.
-
Dry the polymer in a vacuum oven at 60°C until a constant weight is achieved.
PART 3: Visualization of Workflow and Structure
Experimental Workflow Diagram
Caption: Workflow for the solution polymerization of methylidynetri-p-phenylene triisocyanate.
Polyisocyanurate Network Structure
Sources
- 1. researchgate.net [researchgate.net]
- 2. Methylidynetri-p-phenylene triisocyanate | 2422-91-5 [chemicalbook.com]
- 3. sdlookchem.com [sdlookchem.com]
- 4. warshel.com [warshel.com]
- 6. researchgate.net [researchgate.net]
- 7. US5322914A - Aromatic polyisocyanurate resins and process therefor - Google Patents [patents.google.com]
- 8. Methylidynetri-p-phenylene triisocyanate CAS#: 2422-91-5 [m.chemicalbook.com]
- 9. Triphenylmethane triisocyanate solution, 27% in ethyl acetate | 2422-91-5 | Q-201894 [biosynth.com]
- 10. Triphenylmethane triisocyanate solution, 50 g, CAS No. 2422-91-5 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
Application Notes and Protocols for the Use of Desmodur® RE in Elastomer Formulations
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Desmodur® RE (a solution of triphenylmethane-4,4',4''-triisocyanate) as a crosslinking agent and adhesion promoter in elastomer formulations. This document outlines the core principles, mechanisms of action, detailed formulation guidelines, and validated experimental protocols to ensure optimal performance and reliable outcomes in your research and development endeavors.
Introduction: Understanding the Role of Desmodur® RE
Desmodur® RE is a highly reactive polyisocyanate solution, primarily composed of triphenylmethane-4,4',4''-triisocyanate (TTI) in an ethyl acetate solvent.[1][2][3] Its trifunctional nature makes it an exceptionally effective crosslinker and bonding agent for a wide range of elastomers, including natural rubber (NR) and synthetic rubbers like polychloroprene (CR).[4][5] The core utility of Desmodur® RE lies in its ability to form strong, durable covalent bonds between rubber and various substrates, most notably textiles and metals, as well as enhancing the cohesive strength of the elastomer itself.[6]
The isocyanate (-N=C=O) groups are the reactive moieties of the TTI molecule. These groups readily react with active hydrogen atoms present in polymers and on substrate surfaces, such as those found in hydroxyl (-OH), amine (-NH2), and even some activated methylene groups. This reactivity is the foundation of its function as both a crosslinker within the rubber matrix and an adhesion promoter at the substrate interface.[6]
Chemical and Physical Properties of Desmodur® RE
A thorough understanding of the physical and chemical properties of Desmodur® RE is critical for its proper handling, storage, and application. The product is sensitive to moisture, which can lead to the formation of insoluble ureas and a loss of reactivity.[2] Therefore, it is imperative to store Desmodur® RE in tightly sealed containers in a dry environment.[2]
| Property | Typical Value | Test Method |
| Appearance | Yellow-green to red-brown liquid | Visual |
| Non-volatile content | approx. 27% | DIN EN ISO 3251 |
| NCO content | 9.3 ± 0.2% | DIN EN ISO 11 909 |
| Solvent | Ethyl acetate | - |
| Density at 20 °C | approx. 1.0 g/cm³ | DIN 53 217/5 |
| Viscosity at 20 °C | approx. 3 mPa·s | DIN 53 015 |
| Flash point | -4 °C | DIN 51 755 |
Data sourced from Covestro Product Datasheet.[2][3]
Mechanism of Action: The Chemistry of Adhesion and Crosslinking
The efficacy of Desmodur® RE hinges on the chemical reactions of its isocyanate groups. The following sections detail the proposed mechanisms for both rubber-to-textile and rubber-to-metal bonding.
Rubber-to-Textile Adhesion: The Role of RFL Dips
For achieving a robust bond between rubber and textile reinforcement (e.g., polyester, nylon, aramid), a pre-treatment of the fabric with a Resorcinol-Formaldehyde-Latex (RFL) dip is standard industry practice.[7][8] Desmodur® RE is often incorporated into the RFL dip or applied as a post-treatment to significantly enhance the adhesion.
The bonding mechanism is a multi-step process:
-
RFL Treatment: The fabric is first dipped in an RFL solution. The resorcinol-formaldehyde resin component provides adhesion to the textile fibers through hydrogen bonding and potential chemical reactions with the fiber surface. The latex component (often a vinyl pyridine latex) is chosen for its compatibility with the target rubber compound.[9]
-
Isocyanate Reaction: The isocyanate groups of Desmodur® RE react with the hydroxyl groups of the resorcinol-formaldehyde resin and potentially with active hydrogens on the textile fiber itself. This creates a chemically-bridged interface between the RFL dip and the fabric.
-
Co-vulcanization: During the vulcanization of the rubber compound, the latex in the RFL dip co-cures with the rubber matrix, forming a strong, integrated bond. The isocyanate groups can also react with functional groups within the rubber compound, further strengthening the interface.
Caption: Workflow for rubber-to-metal bonding using Desmodur® RE.
Formulation Guidelines
The optimal amount of Desmodur® RE will vary depending on the specific elastomer, the other ingredients in the formulation, and the desired final properties. As a general starting point, a dosage of 4 to 7 parts by weight (pbw) per 100 pbw of a 20% solids content adhesive is recommended. [3][5][6]
Starting Point Formulation for a Conveyor Belt Cover Compound (Natural Rubber)
This formulation is designed for good abrasion resistance and adhesion to a textile carcass.
| Ingredient | Parts by Weight (phr) | Function |
| Natural Rubber (SMR 20) | 100 | Base Polymer |
| N330 Carbon Black | 50 | Reinforcing Filler |
| Zinc Oxide | 5 | Activator |
| Stearic Acid | 2 | Activator |
| Aromatic Oil | 5 | Processing Aid/Plasticizer |
| Antioxidant (e.g., 6PPD) | 2 | Antiozonant/Antioxidant |
| Sulfur | 2.5 | Curing Agent |
| Accelerator (e.g., CBS) | 1.5 | Vulcanization Accelerator |
| Desmodur® RE | 2-4 | Adhesion Promoter |
Note: Desmodur® RE should be added during the final mixing stage to avoid premature reaction.
Starting Point Formulation for a Chloroprene Rubber Adhesive for Metal Bonding
This formulation is suitable for creating a high-strength, solvent-based adhesive.
| Ingredient | Parts by Weight | Function |
| Chloroprene Rubber | 100 | Base Polymer |
| Magnesium Oxide | 4 | Acid Scavenger/Curing Agent |
| Zinc Oxide | 5 | Acid Scavenger/Curing Agent |
| Antioxidant | 2 | Stabilizer |
| Toluene/Xylene Blend (1:1) | 400 | Solvent |
| Desmodur® RE | 4-7 | Crosslinker/Adhesion Promoter |
Note: Desmodur® RE is added to the adhesive solution just prior to application. The pot life of the mixed adhesive is typically several hours. [1][2][6]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for evaluating the performance of Desmodur® RE in your elastomer formulations.
Protocol for Evaluating Rubber-to-Textile Adhesion (based on ISO 36)
This protocol describes the preparation and testing of rubber-fabric laminates to determine adhesion strength. [10][11][12][13] 1. Fabric Preparation and RFL Application: a. Cut the textile fabric to the desired dimensions. b. Prepare the RFL dip solution. A typical formulation involves reacting resorcinol and formaldehyde in an aqueous solution with a catalyst, followed by the addition of a vinyl pyridine latex. [9][14]Desmodur® RE can be added to the RFL dip at a concentration of 1-5% of the total solids. c. Immerse the fabric in the RFL dip, ensuring complete saturation. d. Pass the treated fabric through nip rollers to remove excess dip. e. Dry the RFL-treated fabric in an oven. A typical drying cycle is 1-2 minutes at 120-150°C, followed by a curing step of 1-2 minutes at 180-220°C.
2. Rubber Compound Preparation: a. Mix the rubber compound according to your formulation on a two-roll mill or in an internal mixer. b. Sheet out the rubber compound to a thickness of approximately 2-3 mm.
3. Laminate Assembly and Vulcanization: a. Place a sheet of the RFL-treated fabric in a picture-frame mold. b. Place the sheeted rubber compound on top of the fabric. c. Place a second sheet of RFL-treated fabric on top of the rubber. d. Insert a non-adhesive release film at one end of the assembly between the layers to create a tab for gripping during testing. [13] e. Place the mold in a compression molding press and vulcanize at the appropriate temperature and pressure for your rubber compound (e.g., 150-170°C for 10-20 minutes).
4. Adhesion Testing: a. After vulcanization, allow the laminate to cool to room temperature for at least 16 hours. [13] b. Cut test specimens to the dimensions specified in ISO 36 (typically 25 mm wide). [11] c. Mount the specimen in a tensile testing machine, with one ply clamped in the upper grip and the other in the lower grip. d. Perform a T-peel test at a separation speed of 50 mm/min. [11] e. Record the force required to separate the plies and calculate the adhesion strength in N/mm.
Protocol for Evaluating Rubber-to-Metal Adhesion (based on ASTM D429, Method B)
This protocol outlines the procedure for a 90-degree peel test to assess the adhesion of rubber to a rigid metal substrate. [15][16][17][18][19] 1. Metal Substrate Preparation: a. Cut metal panels to the specified dimensions (e.g., 25 mm x 60 mm). b. Degrease the panels with a suitable solvent (e.g., isopropanol, acetone). c. Grit blast the bonding surface with 80-grit aluminum oxide to create a uniform surface profile. d. Apply a metal primer and the topcoat adhesive (containing Desmodur® RE) according to the manufacturer's instructions, allowing for the specified drying times.
2. Sample Assembly and Vulcanization: a. Place the adhesive-coated metal panel in a compression mold. b. Place a strip of uncured rubber compound (e.g., 6.3 mm thick x 25 mm wide) onto the coated surface of the metal panel. c. Use a non-adhesive release film to create an unbonded tab at one end. [19] d. Vulcanize the assembly in a compression press at the appropriate temperature and pressure for the rubber compound.
3. Adhesion Testing: a. After vulcanization and cooling, condition the samples for at least 24 hours at room temperature. b. Secure the metal part of the test specimen in a fixture on the tensile testing machine. c. Clamp the rubber tab in the upper grip. d. Perform a 90-degree peel test at a separation speed of 50 mm/min. e. Record the peel force and calculate the adhesion strength in N/mm. f. Visually inspect the failed surface and report the failure mode (e.g., cohesive failure within the rubber, adhesive failure at the interface). [20]
Troubleshooting Guide
Adhesion failures can arise from a variety of sources. This guide provides a systematic approach to troubleshooting common issues. [21][22][23]
| Problem/Failure Mode | Potential Causes | Recommended Solutions |
|---|---|---|
| Cohesive Failure within Rubber (RC) | - Low cohesive strength of the rubber compound.- Incomplete vulcanization.- High stress concentration. | - Optimize the rubber formulation for higher tear strength (e.g., adjust filler type/loading, curing system).- Ensure proper vulcanization time and temperature.- Redesign the part to reduce stress at the bond line. |
| Adhesive Failure at Rubber-Adhesive Interface (RA) | - Improper mixing of Desmodur® RE into the adhesive or rubber.- Incompatibility between the adhesive and the rubber compound.- Contamination on the uncured rubber surface. | - Ensure thorough and uniform dispersion of Desmodur® RE.- Select an adhesive system specifically designed for the elastomer being used.- Keep uncured rubber sheets clean and free from dust or mold release agents. |
| Adhesive Failure at Primer-Metal or Adhesive-Primer Interface (M/P or A/P) | - Inadequate metal surface preparation (e.g., residual oils, improper grit blast).- Contamination of the primed or adhesive-coated surface.- Improper application or drying of the primer/adhesive. | - Review and optimize the metal cleaning and preparation process.<[24]br>- Ensure a clean environment for adhesive application and storage of coated parts.<[21]br>- Follow the adhesive manufacturer's guidelines for film thickness and drying conditions. |
| Low or Inconsistent Adhesion Values | - Expired or improperly stored Desmodur® RE (moisture contamination).- Incorrect dosage of Desmodur® RE.- Exceeded pot life of the mixed adhesive. | - Use fresh, properly stored Desmodur® RE from a sealed container.- Titrate the dosage of Desmodur® RE to find the optimal concentration.- Mix fresh batches of adhesive and use within the recommended pot life. |
Safety and Handling
Desmodur® RE contains isocyanates, which are potent respiratory sensitizers and can cause skin and eye irritation. It is crucial to handle this product in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator with an organic vapor cartridge. Always consult the Safety Data Sheet (SDS) for detailed safety information before use.
References
- Current time information in Auckland, NZ. (n.d.). Google.
- EUROLAB. (n.d.). Rubber to Textile Fabric Adhesion Test. Kalite.
- HST Testing & Tester Machine Group. (n.d.). ISO Test Standards.
- BSI Knowledge. (2020, March 31). BS ISO 36:2020 - TC.
- Vista Motion. (2024, February 6). Causes and Solutions for Rubber-To-Metal Bonding Failure.
- ISO. (n.d.). INTERNATIONAL STANDARD ISO 36.
- Presto Group. (n.d.). ASTM D429 Standard to Check the Adhesion to Firm Substrates.
- iTeh Standards. (2020). ISO 36:2020 - Rubber, vulcanized or thermoplastic — Determination of adhesion to textile fabrics.
- Industrial Physics. (n.d.). Complete Guide to Peel Testing.
- Slideshare. (n.d.). Astm d429-03.
- Compotex. (n.d.). RFL Dipped Fabric – Bonding Nylon, Polyester & Aramid.
- ADMET. (n.d.). ASTM D429 Rubber Property - Adhesion to Rigid Substrates.
- He, H., Wu, P., Yang, Z., Shi, Z., & Li, S. (2022). A Facile Way to Modify Polyester Fabric to Enhance the Adhesion Behavior to Rubber. Polymers, 14(18), 3886.
- SKS Textile. (n.d.). Dipping.
- SpecialChem. (2025, March 4). Desmodur RE - Covestro.
- Paint & Coatings. (2025, August 12). Desmodur® RE by Covestro (formerly Bayer MaterialScience) 科思创.
- Flexilis. (n.d.). Product-Datasheet-DESMODUR-RE.pdf.
- Scribd. (n.d.). Desmodur RE: Characterization.
- Scribd. (n.d.). ASTM D429 Rubber to Metal Adhesion Test Equipment.
- CORE. (n.d.). TECHNOLOGIES FOR POLYMERIC CORD / RUBBER ADHESION IN TIRE APPLICATIONS.
- Theorem Chemical. (n.d.). Best price Desmodur RE / Isocyanate RE for adhesives CAS 2422-91-5.
- DuPont. (n.d.). Specialty Adhesives - Rubber-to-Metal Bonding Agents Technical Guide Bonding Performance.
- The Conveyor Belt Guide. (n.d.). Rubber compounding.
- H.M. Royal. (2018, January 2). Top 4 Reasons Rubber to Substrate Bonds Fail.
- Assembly Magazine. (2016, September 8). Troubleshooting Adhesive Bonding Issues.
- Brighton Science. (n.d.). Unlock Success in Adhesive Bonding: The Definitive Troubleshooting Guide.
- ResearchGate. (n.d.). 4 typical RFL formulation.
- Scribd. (n.d.). Rubber Compound Preparation For Conveyor Belt.
- Eafit. (2016, November 19). Water-based adhesive formulations for rubber to metal bonding developed by statistical design of experiments.
- Scribd. (n.d.). Desmodur RE BMS.
- EPO. (2019, November 20). RUBBER COMPOSITE, PROCESSING, CONVEYOR BELT APPLYING COMPOSITE, AND MANUFACTURING METHOD.
- Repository@USM. (n.d.). Publication: Development and characterization of conveyor belt compound using reclaimed rubber based formulation.
- Google Patents. (n.d.). US20030119969A1 - Environmentally friendly adhesives for bonding vulcanized rubber.
- Google Patents. (n.d.). CN102190994A - Production method for chloroprene rubber adhesive.
- European Patent Office. (2013, February 7). CHLOROPRENE RUBBER COMPOSITION AND ADHESIVE COMPOSITION USING SAID CHLOROPRENE RUBBER COMPOSITION.
- MDPI. (2024, February 7). Preparation and Characterization of Chloroprene Latexes Modified with Vinyl-POSS.
Sources
- 1. ulprospector.com [ulprospector.com]
- 2. flexilis.in [flexilis.in]
- 3. scribd.com [scribd.com]
- 4. specialchem.com [specialchem.com]
- 5. scribd.com [scribd.com]
- 6. China Best price Desmodur RE / Isocyanate RE for adhesives CAS 2422-91-5 factory and suppliers | Theorem [theoremchem.com]
- 7. compotex.com [compotex.com]
- 8. sks-textile.com [sks-textile.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. kalite.com [kalite.com]
- 11. ISO Test Standards_HST Testing&Tester Machine Group [hssdgroup.com]
- 12. BS ISO 36:2020 - TC | 31 Mar 2020 | BSI Knowledge [knowledge.bsigroup.com]
- 13. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 14. A Facile Way to Modify Polyester Fabric to Enhance the Adhesion Behavior to Rubber [mdpi.com]
- 15. ASTM D429 Standard to Check the Adhesion to Firm Substrates [prestogroup.com]
- 16. industrialphysics.com [industrialphysics.com]
- 17. Astm d429-03 | PDF [slideshare.net]
- 18. ASTM D429 Rubber Property - Adhesion to Rigid Substrates - ADMET [admet.com]
- 19. scribd.com [scribd.com]
- 20. dupont.com [dupont.com]
- 21. hmroyal.com [hmroyal.com]
- 22. assemblymag.com [assemblymag.com]
- 23. brighton-science.com [brighton-science.com]
- 24. vista-motion.com [vista-motion.com]
Introduction: The Critical Role of Characterization in TTI Development
An Application Guide to the Analytical Characterization of Time-Temperature Indicator (TTI) Polymers
For Researchers, Scientists, and Drug Development Professionals
Time-Temperature Indicators (TTIs) are intelligent labels that provide a visual, irreversible record of the cumulative thermal exposure of a product.[1][2] Based on stimuli-responsive polymers, these devices are crucial for ensuring the quality and safety of perishable goods like pharmaceuticals, vaccines, and food products by mimicking the degradation kinetics of the product they monitor.[3][4] The reliability of a TTI is not merely a matter of its final color change; it is a direct function of the underlying polymer's chemical, thermal, and mechanical properties.
The transition from a promising polymer formulation in the lab to a robust, reliable, and reproducible TTI in the field hinges on a comprehensive analytical characterization strategy. This guide, designed for scientists and developers, moves beyond a simple listing of techniques. It provides an in-depth rationale for why specific analytical choices are made, offers detailed protocols for implementation, and explains how to interpret the resulting data to build a complete picture of TTI performance. By understanding the interplay between molecular structure, thermal transitions, and kinetic response, researchers can engineer TTI polymers with predictable, accurate, and trustworthy performance.
Section 1: Spectroscopic Analysis — Decoding Chemical Identity and Kinetic Behavior
Spectroscopic techniques are foundational in TTI characterization, providing direct insight into the chemical structure of the polymer and the mechanism of its colorimetric response.
UV-Visible (UV-Vis) Spectroscopy: The Cornerstone of TTI Kinetic Analysis
Principle & Rationale: The primary function of a TTI is to undergo a visible color change.[1] UV-Vis spectroscopy is the principal technique for quantifying this change. It measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.[5] For TTIs, this allows for the precise, objective measurement of the color-changing reaction's progress. By monitoring the change in absorbance at specific wavelengths over time and at various temperatures, we can determine the reaction kinetics and activation energy (Ea), which are critical parameters for matching the TTI's response to the degradation profile of a specific product.[4][6]
Application Insights: Beyond simple color measurement, UV-Vis spectroscopy is used to:
-
Quantify Reaction Rates: Determine the rate constants of the chromophoric reaction at different temperatures.
-
Calculate Activation Energy (Ea): Use the Arrhenius equation to model the temperature dependence of the TTI, ensuring it accurately reflects the product's stability.[1][4]
-
End-Group Analysis: For certain polymer systems, such as those synthesized via RAFT polymerization, UV-Vis can quantify thiocarbonyl end-groups to estimate the number average molar mass.[7]
-
Quality Control: Ensure batch-to-batch consistency in the concentration of active dyes or reactants within the polymer matrix.
Protocol: Kinetic Analysis of TTI Response via UV-Vis Spectroscopy
-
Sample Preparation:
-
Cut uniform samples from the TTI polymer film (e.g., 1 cm x 1 cm squares).
-
If the active component is to be released into a solution, place the film in a quartz cuvette with a suitable solvent that does not interfere with the polymer or the chromophore.
-
For direct film analysis, use a solid-state sample holder with a defined light path.
-
-
Instrumentation & Setup:
-
Use a temperature-controlled UV-Vis spectrophotometer.
-
Set the wavelength range to scan across the visible spectrum (e.g., 380-780 nm) to identify the wavelength of maximum absorbance (λ_max) for the chromophore.[8]
-
Collect a baseline spectrum using a blank (e.g., the pure solvent or an inactive polymer film).
-
-
Isothermal Kinetic Run:
-
Place the sample in the spectrophotometer and equilibrate at the desired test temperature (e.g., 4°C, 25°C, 37°C).
-
Initiate the time-course measurement, collecting a full spectrum or absorbance data at λ_max at regular intervals (e.g., every 5 minutes for faster reactions, every hour for slower ones).
-
Continue data collection until the reaction reaches its endpoint (i.e., absorbance plateaus).
-
-
Data Analysis:
-
Plot Absorbance at λ_max vs. Time for each temperature.
-
Determine the rate constant (k) for each temperature by fitting the data to an appropriate kinetic model (e.g., zero-order, first-order).
-
Construct an Arrhenius plot by plotting ln(k) vs. 1/T (where T is in Kelvin). The slope of this line is -Ea/R, where R is the gas constant, allowing for the calculation of the activation energy (Ea).
-
Caption: Workflow for determining TTI activation energy using UV-Vis spectroscopy.
Fourier Transform Infrared (FTIR) Spectroscopy: Probing the Polymer Backbone
Principle & Rationale: FTIR spectroscopy is a powerful, non-destructive technique for identifying the chemical structure and functional groups within a polymer.[9][10] It works by measuring the absorption of infrared radiation, which excites molecular vibrations at specific frequencies corresponding to the chemical bonds present.[11][12] For TTI development, FTIR is essential for:
-
Confirming Polymer Identity: Verifying the base polymer structure and the successful incorporation of additives or reactive groups.
-
Monitoring Chemical Reactions: Tracking changes in functional groups during the TTI's activation or color-changing process (e.g., polymerization, hydrolysis, or degradation).
-
Assessing Degradation: Identifying chemical changes due to unwanted degradation from UV light or oxidation, which could compromise TTI performance.[13]
Application Insights: Attenuated Total Reflectance (ATR)-FTIR is particularly useful for analyzing TTI films as it requires minimal sample preparation and analyzes the surface of the material, which is often where the active chemistry occurs.[14] It can be used to study polymer chain orientation, crystallinity, and interactions between different components in a polymer blend.[9][15]
Protocol: Characterizing TTI Films using ATR-FTIR
-
Sample Preparation:
-
Ensure the TTI film sample is clean and dry.
-
Cut a small piece of the film sufficient to completely cover the ATR crystal.
-
-
Instrumentation & Setup:
-
Use an FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or ZnSe crystal).[14]
-
Record a background spectrum of the empty, clean ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.
-
-
Sample Analysis:
-
Place the TTI film directly onto the ATR crystal, ensuring good contact. Use the pressure clamp to apply consistent force.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
-
Data Interpretation:
-
The resulting spectrum will show absorbance peaks (or transmittance valleys) at specific wavenumbers (cm⁻¹).
-
Identify characteristic peaks corresponding to known functional groups (e.g., C=O stretch for carbonyls, O-H stretch for alcohols, C-H stretch for alkanes).
-
Compare the spectrum to a reference library to confirm the polymer's identity or compare spectra of "fresh" vs. "activated" TTIs to identify which chemical bonds are changing.[12]
-
Section 2: Thermal Analysis — Linking Temperature to Physical Transitions
The defining characteristic of a TTI is its temperature dependence. Thermal analysis techniques directly measure the physical and chemical properties of the polymer as a function of temperature, providing the causal link between environmental heat and the TTI's response mechanism.
Differential Scanning Calorimetry (DSC): Identifying Critical Thermal Transitions
Principle & Rationale: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as they are heated or cooled at a controlled rate.[16][17] This allows for the detection of thermal transitions where the material absorbs or releases energy. For TTI polymers, DSC is indispensable for determining:
-
Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[18][19] The Tg is often the "switch" that activates a TTI, as molecular mobility dramatically increases above this temperature, enabling diffusion-controlled reactions.
-
Melting Temperature (Tm): The temperature at which a crystalline polymer melts. This can be the trigger for phase-change based TTIs.
-
Crystallinity: The degree of crystalline content in the polymer. This affects mechanical properties and the diffusion rates of reactants within the polymer matrix.[20][21]
Application Insights: By modulating the thermal history (e.g., through controlled heating and cooling cycles in the DSC), one can understand how processing conditions will affect the TTI's final properties.[22] An endothermic peak near the Tg can also reveal physical aging in the polymer, which could affect its long-term stability and performance.[20]
Protocol: Standard DSC Analysis of a TTI Polymer
-
Sample Preparation:
-
Using a sample press, cut a small, uniform disc from the TTI film, weighing between 5-10 mg.
-
Place the sample into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan to use as a reference.[18]
-
-
Instrumentation & Setup:
-
Place the sample and reference pans into the DSC cell.[23]
-
Program the instrument with a heat-cool-heat cycle to erase the polymer's previous thermal history and obtain a clear reading of its intrinsic properties. A typical program:
-
Ramp 1: Heat from ambient (e.g., 25°C) to well above the expected Tm or degradation temperature at 10°C/min.
-
Cool: Cool the sample back down to the starting temperature at 10°C/min.
-
Ramp 2: Heat again at 10°C/min. The data from this second heating ramp is typically used for analysis.[18]
-
-
Use an inert nitrogen purge gas to prevent oxidative degradation.
-
-
Data Interpretation:
-
The output is a thermogram plotting heat flow vs. temperature.
-
Glass Transition (Tg): Appears as a step-like change in the baseline.[18]
-
Crystallization (Tc): An exothermic peak (upward or downward depending on convention) observed during the cooling cycle.[18]
-
Melting (Tm): An endothermic peak observed during the heating cycle.[18]
-
The area under the melting peak can be integrated to calculate the enthalpy of melting (ΔH_m), which is used to determine the percent crystallinity.
-
Caption: Workflow for characterizing TTI polymers using Differential Scanning Calorimetry.
Thermogravimetric Analysis (TGA): Assessing Thermal Stability and Composition
Principle & Rationale: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[24] This technique is primarily used to determine a material's thermal stability and composition. For TTI polymers, TGA helps to:
-
Determine Decomposition Temperature: Identify the temperature at which the polymer begins to degrade, defining the upper operational limit of the TTI.
-
Quantify Composition: Measure the percentage of different components in the TTI, such as the base polymer, fillers, plasticizers, or residual moisture and solvents.[13][24]
-
Assess Oxidative Stability: By running the experiment in an air or oxygen atmosphere, one can determine the polymer's resistance to oxidation.
Protocol: TGA for Compositional and Stability Analysis
-
Sample Preparation:
-
Place a 10-15 mg sample of the TTI polymer into a ceramic or platinum TGA pan.
-
-
Instrumentation & Setup:
-
Place the sample pan in the TGA furnace.
-
Program the instrument to heat the sample at a constant rate (e.g., 10-20°C/min) from ambient temperature to a high temperature (e.g., 600-800°C).
-
Use a nitrogen atmosphere to assess thermal stability, or switch to an air/oxygen atmosphere at a higher temperature to analyze filler content (by burning off the polymer).
-
-
Data Interpretation:
-
The TGA curve plots percent weight loss vs. temperature.
-
Each distinct step in the curve corresponds to the loss of a specific component (e.g., moisture, solvent, polymer degradation, etc.).
-
The onset temperature of the major weight loss step indicates the beginning of thermal degradation.
-
The final residual mass after heating in an inert atmosphere can indicate char yield, while the residual mass after heating in air corresponds to the inorganic filler content (e.g., ash).
-
Section 3: Chromatographic and Mechanical Analysis
While spectroscopic and thermal techniques probe the chemical and thermal properties, chromatography and mechanical testing provide crucial information about the polymer's molecular architecture and physical robustness.
Gel Permeation / Size Exclusion Chromatography (GPC/SEC)
Principle & Rationale: GPC/SEC is a liquid chromatography technique that separates polymer molecules based on their size in solution.[13][25] It is the primary method for determining a polymer's molecular weight (MW) and molecular weight distribution (MWD), or polydispersity index (PDI).[25][26] These parameters are fundamental as they directly influence nearly all of the polymer's properties, including its Tg, melt viscosity, and mechanical strength. Consistent MW and PDI are critical for ensuring reproducible TTI performance.
| Parameter | Significance for TTI Polymers |
| Number-Average MW (Mn) | Influences properties like Tg and brittleness. Critical for understanding polymerization kinetics.[25] |
| Weight-Average MW (Mw) | Strongly correlates with mechanical properties like tensile strength and toughness.[25] |
| Polydispersity Index (PDI) | A measure of the breadth of the molecular weight distribution (Mw/Mn). A low PDI (<1.5) indicates a more uniform polymer, which generally leads to more predictable and consistent TTI behavior.[25] |
Tensile Testing
Principle & Rationale: Tensile testing measures the mechanical properties of a material by pulling on a sample until it breaks.[27] For TTI polymers, which are typically in the form of thin films or labels, this test is vital for ensuring the device has sufficient mechanical integrity to be applied to packaging and withstand the rigors of the supply chain.[28] Key parameters obtained include tensile strength (the maximum stress it can withstand), elongation at break (how much it can stretch), and Young's modulus (a measure of stiffness).[27] Standardized methods like ASTM D882 are typically followed for testing thin plastic films.[28]
Conclusion
The characterization of TTI-based polymers is a multi-faceted process that requires an integrated suite of analytical techniques. No single method can provide a complete picture. UV-Vis spectroscopy is essential for quantifying the kinetic response, while FTIR confirms the chemical identity. DSC and TGA are critical for defining the thermal operating window and stability, and GPC and tensile testing ensure that the underlying polymer has the required molecular and mechanical properties for a reliable device. By systematically applying these techniques and understanding the causal links between the data they provide, researchers can move from material synthesis to the rational design of high-performance, trustworthy Time-Temperature Indicators.
References
-
Specac Ltd. Polymer quality analysis | Spectroscopy Solution. Available from: [Link]
-
Blue Scientific. (2023). Characterization of Polymers Using FTIR: Techniques and Applications. Available from: [Link]
-
St-Gelais, A. et al. (2016). Nanomechanical testing of freestanding polymer films: in situ tensile testing and Tg measurement. Journal of Materials Science. Available from: [Link]
-
Coté, M. & Despagne, F. Fast Plastic Films Analysis Using FT-IR Spectroscopy. AZoM. Available from: [Link]
-
Espinosa, G. A. & Pérez, J. L. (2011). FTIR – An Essential Characterization Technique for Polymeric Materials. InTech. Available from: [Link]
-
Varghese, O. K. et al. (2006). Characterization of Combinatorial Polymer Blend Composition Gradients by FTIR Microspectroscopy. PMC. Available from: [Link]
-
Tsai, Y., et al. (2021). Color change of laccase time–temperature indicator (TTI) prototypes.... ResearchGate. Available from: [Link]
-
Request PDF. Development of a time-temperature indicator (TTI) label by rotary printing technologies. ResearchGate. Available from: [Link]
-
Intertek. Fourier Transform Infrared Spectroscopy Analysis of Polymers and Plastics. Available from: [Link]
-
PIKE Technologies. Analysis of Polymers by ATR/FT-IR Spectroscopy. Available from: [Link]
-
Polymer Solutions. Top Analytical Techniques for Characterizing Custom Polymers. Available from: [Link]
-
Biointerface Research in Applied Chemistry. (2020). Development of Enzymatic - Colorimetric Time - Temperature Integrator for Smart Packaging. Available from: [Link]
-
Bokobza, L. (2017). Spectroscopic Techniques for the Characterization of Polymer Nanocomposites: A Review. MDPI. Available from: [Link]
-
Dwyer, J. L. & Zhou, M. (2011). Polymer Characterization by Combined Chromatography-Infrared Spectroscopy. International Journal of Spectroscopy. Available from: [Link]
-
Qualitest FZE. (2025). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Available from: [Link]
-
Vullaganti, A. K. (2021). Mechanical Parameter Characterization of Thin Polymer Films Using Digital Image Correlation. Diva-portal.org. Available from: [Link]
-
Yildiz, H. et al. (2022). Colorimetric Paper-Based Dual Indicator Label for Real-Time Monitoring of Fish Freshness. Food Technology and Biotechnology. Available from: [Link]
-
Sharma, J. et al. (2020). Spectroscopic Analysis of Polymer Coatings. In Spectroscopy of Polymer Nanocomposites. Wiley. Available from: [Link]
-
ResolveMass Laboratories. (2025). An Overview of Analytical Techniques for Polymer Characterization. YouTube. Available from: [Link]
-
Lab Manager. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Available from: [Link]
-
Yildiz, H. et al. (2022). Colorimetric Paper-Based Dual Indicator Label for Real-Time Monitoring of Fish Freshness. Food Technology and Biotechnology. Available from: [Link]
-
METTLER TOLEDO. Thermal Analysis of Polymers. Part 1: DSC of Thermoplastics. Available from: [Link]
-
Lee, S. & Shin, J. (2014). Polymer-based time-temperature indicator for high temperature processed food products. ResearchGate. Available from: [Link]
-
EAG Laboratories. DSC Analysis of Polymers. Available from: [Link]
-
ResolveMass Laboratories Inc. (2026). DSC vs TGA: A Simple Comparison Guide. Available from: [Link]
-
Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Available from: [Link]
-
University of Illinois Urbana-Champaign. Investigation of Polymers with Differential Scanning Calorimetry. Available from: [Link]
-
Peters, K. (2021). Molecular Correlative Material Characterization: Advantages for Polymer Analysis Using Liquid Chromatography. LCGC International. Available from: [Link]
-
Microlab. (2023). The Definitive Guide to Understanding Differential Scanning Calorimetry (DSC) Applied to Plastics. YouTube. Available from: [Link]
-
G. Moad et al. (2011). Examining the UV-vis absorption of RAFT chain transfer agents and their use for polymer analysis. RSC Publishing. Available from: [Link]
-
Request PDF. Time-Temperature Indicator Based on Enzymatic Degradation of Dye-Loaded Polyhydroxybutyrate. ResearchGate. Available from: [Link]
-
Scribd. Thermal Analysis for Polymers. Available from: [Link]
-
TA Instruments. Sustainable Polymers Analysis. Available from: [Link]
-
ResearchGate. Mechanical characterization of ultrathin polymer films. Available from: [Link]
-
IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Available from: [Link]
-
ZwickRoell. Plastic film testing. Available from: [Link]
-
ResearchGate. (2023). THERMAL CHARACTERIZATIONS OF POLYMER COMPOSITE MATERIALS POLYURETHANE FOAM-CHITIN. Available from: [Link]
-
Wikipedia. Time temperature indicator. Available from: [Link]
-
AZoM. (2023). The Characterization of Polymers Using Thermal Analysis. Available from: [Link]
-
Scribd. Polymer Analysis by UV. Available from: [Link]
-
MDPI. (2023). Improving Temperature Adaptation for Food Safety: Colorimetric Nanoparticle-Based Time–Temperature Indicators (TTIs) to Detect Cumulative Temperature Disturbances. Available from: [Link]
-
TA Instruments. ANALYTICAL SOLUTIONS FOR POLYMER, ADDITIVE, & PRODUCT CHARACTERIZATION. Available from: [Link]
-
Queen's University Belfast. A UV-Vis Spectroscopic Method for Monitoring of Additive Particle Properties during Polymer Compounding. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Time temperature indicator - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Examining the UV-vis absorption of RAFT chain transfer agents and their use for polymer analysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. rockymountainlabs.com [rockymountainlabs.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Fourier Transform Infrared Spectroscopy Analysis of Polymers and Plastics [intertek.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. piketech.com [piketech.com]
- 15. Polymer quality analysis | Spectroscopy Solution - Specac Ltd [specac.com]
- 16. torontech.com [torontech.com]
- 17. scribd.com [scribd.com]
- 18. qualitest.ae [qualitest.ae]
- 19. resolvemass.ca [resolvemass.ca]
- 20. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 21. Polymer characterization techniques – an introduction | Malvern Panalytical [malvernpanalytical.com]
- 22. mt.com [mt.com]
- 23. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 24. eng.uc.edu [eng.uc.edu]
- 25. Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories | Separation Science [sepscience.com]
- 26. youtube.com [youtube.com]
- 27. Sustainable Polymers Analysis - TA Instruments [tainstruments.com]
- 28. zwickroell.com [zwickroell.com]
Application Notes and Protocols for Surface Modification Using Benzene, 1,1',1''-methylidynetris[4-isocyanato-]
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Trifunctional Linker for Advanced Surface Engineering
Benzene, 1,1',1''-methylidynetris[4-isocyanato-], also known as Tris(4-isocyanatophenyl)methane, is a highly reactive trifunctional isocyanate that serves as a potent crosslinking and surface modification agent. Its unique tripodal structure offers a rigid and well-defined molecular framework, enabling the creation of densely packed and robustly anchored monolayers on a variety of substrates. The three isocyanate (-N=C=O) groups are highly electrophilic and readily react with nucleophilic functional groups such as hydroxyl (-OH) and primary amines (-NH2) present on the surface of materials like glass, silicon wafers, and metal oxides, as well as on biomolecules. This reactivity forms the basis of its utility in creating functionalized surfaces for a wide range of applications, from immobilizing biomolecules for diagnostic arrays and biosensors to developing advanced materials for drug delivery systems.[1][2]
This technical guide provides an in-depth exploration of the principles and methodologies for utilizing Benzene, 1,1',1''-methylidynetris[4-isocyanato-] in surface modification. We will delve into the underlying reaction mechanisms, provide detailed step-by-step protocols for the functionalization of common laboratory substrates, and discuss the essential characterization techniques to validate the successful modification of these surfaces.
Mechanism of Surface Functionalization: The Isocyanate Reaction
The cornerstone of surface modification with Benzene, 1,1',1''-methylidynetris[4-isocyanato-] is the nucleophilic addition reaction of surface-bound hydroxyl or amine groups to the electrophilic carbon atom of the isocyanate group. This reaction results in the formation of stable urethane or urea linkages, respectively, covalently tethering the molecule to the substrate.
-
Reaction with Hydroxyl Groups (-OH): Substrates such as glass and silicon wafers possess native hydroxyl groups on their surfaces. The reaction with an isocyanate group forms a urethane bond.
-
Reaction with Amine Groups (-NH2): Surfaces can be pre-functionalized with amine groups using silanization agents like (3-aminopropyl)triethoxysilane (APTES). The subsequent reaction with an isocyanate group forms a more stable urea bond.
The trifunctional nature of Benzene, 1,1',1''-methylidynetris[4-isocyanato-] allows for multipoint attachment to the surface, leading to a highly cross-linked and stable monolayer. Alternatively, one or two isocyanate groups can react with the surface, leaving the remaining isocyanate groups available for the subsequent immobilization of biomolecules or other desired ligands.
Experimental Protocols
Extreme caution should be exercised when handling isocyanates as they are potent respiratory and skin sensitizers. All procedures involving isocyanates must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
Protocol 1: Surface Functionalization of Glass or Silicon Substrates
This protocol details the procedure for creating a reactive surface on glass or silicon wafers using Benzene, 1,1',1''-methylidynetris[4-isocyanato-].
Materials:
-
Glass microscope slides or silicon wafers
-
Acetone, HPLC grade
-
Isopropanol, HPLC grade
-
Deionized (DI) water (18 MΩ·cm)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREMELY CORROSIVE AND REACTIVE, HANDLE WITH EXTREME CARE
-
Anhydrous toluene or anhydrous dimethylformamide (DMF)
-
Benzene, 1,1',1''-methylidynetris[4-isocyanato-] solution (e.g., 27% in ethyl acetate, commercially available as Desmodur RE)[3]
-
Nitrogen gas, high purity
Equipment:
-
Ultrasonic bath
-
Staining jars or beakers
-
Hot plate
-
Oven
-
Nitrogen stream drying apparatus
-
Fume hood
Procedure:
-
Substrate Cleaning and Hydroxylation: a. Place the glass slides or silicon wafers in a rack and sonicate in acetone for 15 minutes. b. Rinse thoroughly with DI water. c. Sonicate in isopropanol for 15 minutes. d. Rinse thoroughly with DI water. e. In a fume hood, immerse the substrates in freshly prepared Piranha solution for 30 minutes to remove organic residues and generate surface hydroxyl groups.[4] f. Carefully remove the substrates and rinse extensively with DI water. g. Dry the substrates in an oven at 110 °C for at least 1 hour and then allow them to cool to room temperature in a desiccator.
-
Surface Activation with Benzene, 1,1',1''-methylidynetris[4-isocyanato-]: a. Prepare a 1% (v/v) solution of the commercial Benzene, 1,1',1''-methylidynetris[4-isocyanato-] solution in anhydrous toluene or DMF in a clean, dry staining jar. b. Immerse the cleaned and dried substrates in the isocyanate solution. c. Incubate for 2-4 hours at room temperature with gentle agitation. The reaction time can be optimized based on the desired surface density. d. Remove the substrates and rinse thoroughly with the anhydrous solvent (toluene or DMF) to remove any non-covalently bound molecules. e. Rinse with isopropanol. f. Dry the functionalized substrates under a gentle stream of high-purity nitrogen gas. g. Cure the modified substrates in an oven at 80-100 °C for 1 hour to promote complete reaction and cross-linking.
The resulting surface will be functionalized with reactive isocyanate groups, ready for the subsequent immobilization of biomolecules or other ligands.
Protocol 2: Immobilization of a Model Protein (e.g., Bovine Serum Albumin - BSA)
This protocol describes the covalent attachment of a protein to the isocyanate-functionalized surface prepared in Protocol 1.
Materials:
-
Isocyanate-functionalized glass slides or silicon wafers (from Protocol 1)
-
Bovine Serum Albumin (BSA) or other amine-containing protein
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Ethanolamine or Tris buffer (1 M, pH 8.0-8.5) for blocking
-
DI water
Equipment:
-
Humid chamber
-
Pipettes
-
Orbital shaker (optional)
Procedure:
-
Protein Solution Preparation: a. Prepare a solution of BSA at a concentration of 1 mg/mL in PBS (pH 7.4). The optimal concentration may vary depending on the protein.
-
Protein Immobilization: a. Place the isocyanate-functionalized substrates in a humid chamber to prevent evaporation. b. Pipette the BSA solution onto the functionalized surface, ensuring complete coverage. c. Incubate for 2-4 hours at room temperature or overnight at 4 °C. Gentle agitation on an orbital shaker can enhance immobilization efficiency.[2]
-
Blocking of Unreacted Isocyanate Groups: a. After incubation, aspirate the protein solution. b. Wash the substrates thoroughly with PBS to remove non-specifically bound protein. c. Immerse the substrates in a blocking solution of 1 M ethanolamine or Tris buffer (pH 8.0-8.5) for 30 minutes at room temperature to quench any remaining reactive isocyanate groups.
-
Final Washing and Storage: a. Rinse the substrates extensively with DI water. b. Dry under a gentle stream of nitrogen gas. c. The protein-immobilized surfaces are now ready for use or can be stored at 4 °C in a desiccator for short-term storage.
Application Notes: Characterization of Modified Surfaces
Thorough characterization is essential to confirm the successful surface modification and to understand the properties of the functionalized layer.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a highly sensitive surface analysis technique that provides information about the elemental composition and chemical states of the elements on the surface.
-
Expected Results:
-
Unmodified Glass/Silicon: Strong signals for Si and O.
-
Functionalized Surface: The appearance of a nitrogen (N 1s) peak at approximately 400 eV is a clear indicator of the presence of the isocyanate-containing molecule. A carbon (C 1s) peak will also be present, which can be deconvoluted to identify C-C, C-N, and N=C=O species.[5]
-
Protein Immobilized Surface: A significant increase in the intensity of the N 1s and C 1s peaks, with the C 1s spectrum showing a new component corresponding to amide bonds (O=C-N) from the protein backbone.
-
| Surface | Expected Elemental Composition (%) |
| Unmodified Glass/Silicon | Si (~30-40%), O (~60-70%) |
| Isocyanate-Functionalized | Si (~20-30%), O (~40-50%), C (~15-25%), N (~5-10%) |
| Protein Immobilized | Si (~10-20%), O (~30-40%), C (~30-40%), N (~10-15%) |
Fourier-Transform Infrared Spectroscopy - Attenuated Total Reflectance (FTIR-ATR)
FTIR-ATR is a powerful technique for identifying functional groups on a surface.
-
Expected Results:
-
Functionalized Surface: The most prominent and indicative peak will be the strong, sharp absorption band of the isocyanate group (-N=C=O) at approximately 2270 cm⁻¹.[6]
-
Protein Immobilized Surface: The disappearance or significant reduction of the isocyanate peak at 2270 cm⁻¹ and the appearance of new bands corresponding to amide I (C=O stretch, ~1650 cm⁻¹) and amide II (N-H bend and C-N stretch, ~1550 cm⁻¹) from the protein backbone confirm successful immobilization.[7]
-
Contact Angle Goniometry
This technique measures the wettability of a surface, which is highly sensitive to changes in surface chemistry.
-
Expected Results:
-
Unmodified Clean Glass/Silicon: Highly hydrophilic, with a water contact angle typically below 20°.
-
Isocyanate-Functionalized Surface: The introduction of the aromatic, nonpolar triphenylmethane core will increase the hydrophobicity of the surface, leading to a significant increase in the water contact angle, typically in the range of 60-80°.[3]
-
Protein Immobilized Surface: The surface will become more hydrophilic due to the presence of the protein layer, resulting in a decrease in the water contact angle compared to the isocyanate-functionalized surface.
-
| Surface | Expected Water Contact Angle |
| Unmodified Clean Glass/Silicon | < 20° |
| Isocyanate-Functionalized | 60° - 80° |
| Protein Immobilized | 40° - 60° |
Atomic Force Microscopy (AFM)
AFM provides high-resolution topographical images of the surface, allowing for the visualization of changes in surface morphology and roughness.
-
Expected Results:
-
Unmodified Clean Glass/Silicon: An atomically smooth surface with very low root-mean-square (RMS) roughness.
-
Isocyanate-Functionalized Surface: The formation of a molecular monolayer may result in a slight increase in surface roughness. The presence of aggregates or incomplete monolayer formation can be identified.[8]
-
Protein Immobilized Surface: A significant increase in surface roughness and the appearance of globular features corresponding to the immobilized protein molecules.
-
| Surface | Expected Root-Mean-Square (RMS) Roughness |
| Unmodified Clean Glass/Silicon | < 0.5 nm |
| Isocyanate-Functionalized | 0.5 - 1.5 nm |
| Protein Immobilized | 2.0 - 5.0 nm |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or inconsistent surface functionalization | Incomplete substrate cleaning. | Ensure rigorous cleaning with Piranha solution and thorough rinsing. |
| Moisture contamination of anhydrous solvents or isocyanate solution. | Use freshly opened or properly stored anhydrous solvents. Handle isocyanate solution under inert atmosphere (e.g., nitrogen or argon). | |
| Degraded isocyanate reagent. | Use a fresh batch of the reagent. Isocyanates are sensitive to moisture and have a limited shelf life. | |
| Poor protein immobilization | Incomplete quenching of unreacted isocyanate groups. | Ensure the blocking step with ethanolamine or Tris buffer is performed thoroughly. |
| Denaturation of the protein. | Optimize protein concentration and incubation conditions (temperature, pH). | |
| Steric hindrance on the surface. | Adjust the concentration of the isocyanate solution during functionalization to control the density of reactive groups. | |
| High background in fluorescence-based assays | Non-specific binding of detection antibodies or other reagents. | Optimize blocking and washing steps. Consider using a different blocking agent (e.g., BSA, casein). |
Conclusion
Benzene, 1,1',1''-methylidynetris[4-isocyanato-] is a versatile and powerful tool for the creation of robust and functional surfaces. Its trifunctional nature allows for the formation of stable, cross-linked monolayers that can be readily tailored for a multitude of applications in research and drug development. By following the detailed protocols and utilizing the characterization techniques outlined in this guide, researchers can confidently and reproducibly engineer surfaces with desired chemical and biological properties, paving the way for advancements in areas such as biosensing, targeted drug delivery, and tissue engineering.
References
-
Probing Organic Self-Assembled Monolayers (SAMs) on Silicon by FTIR with Single Reflectance ATR. (n.d.). Retrieved from [Link]
-
Covalent Attachment of Functional Proteins to Microfiber Surfaces via a General Strategy for Site-selective Tetrazine Ligation. (2025). PubMed Central. Retrieved from [Link]
-
Covalent protein immobilization on glass surfaces: application to alkaline phosphatase. (n.d.). PubMed. Retrieved from [Link]
-
ATR-FTIR spectra of DETAS self-assembled monolayer on silicon substrate... (n.d.). ResearchGate. Retrieved from [Link]
-
ATR–FTIR spectra of SAMs of compounds 1a , 2 , 3 and 4 , as deposited,... (n.d.). ResearchGate. Retrieved from [Link]
-
Water contact angle values of the different functionalized surfaces. (n.d.). ResearchGate. Retrieved from [Link]
-
Study Protein to Protein Interaction with Protein Cross Linking to Glass. (2018). G-Biosciences. Retrieved from [Link]
-
"Synthesis and Characterization of Polymer Grafted Nanoparticles". (n.d.). University of South Florida. Retrieved from [Link]
-
AFM/TEM Complementary Structural Analysis of Surface-Functionalized Nanoparticles. (n.d.). IntechOpen. Retrieved from [Link]
-
Synthesis, Characterization and Application of Polymer-Grafted Nanoparticles. (n.d.). University of South Carolina. Retrieved from [Link]
-
Immobilization of His-Tagged Proteins on Various Solid Surfaces Using NTA-Modified Chitosan. (2013). Scirp.org. Retrieved from [Link]
-
Covalent protein immobilisation on glass or oxide surfaces using (a)... (n.d.). ResearchGate. Retrieved from [Link]
-
Study on Preparation and Performances of the Triphenylmethane-4... (n.d.). Semantic Scholar. Retrieved from [Link]
-
A Review on the Synthesis, Characterization, and Modeling of Polymer Grafting. (2022). MDPI. Retrieved from [Link]
-
Synthesis and characterization of well-defined polymer brushes grafted from silicon surface via surface reversible addition–fragmentation chain transfer (RAFT) polymerization. (2025). ResearchGate. Retrieved from [Link]
-
Aromatic Isocyanate Surface Contamination Sampling and Evaluation Techniques. (n.d.). OSHA. Retrieved from [Link]
-
Surface-wetting characterization using contact-angle measurements. (2018). PubMed. Retrieved from [Link]
-
(a) The ATR-FTIR spectra of the silicone before and after RAFT agent... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Characterization of Graphene-Polymer Nanocomposites via Reversible Addition-Fragmentation Chain. (n.d.). Western University. Retrieved from [Link]
-
Looking for protocols to functionalize glass surface ?. (2016). ResearchGate. Retrieved from [Link]
-
AFM morphology images of the coating surface at different stages of the... (n.d.). ResearchGate. Retrieved from [Link]
-
Contact angle measurements on superhydrophobic surfaces in practice. (2019). Biolin Scientific. Retrieved from [Link]
-
METHOD FOR FORMING MULTILAYER COATING FILM. (2024). European Patent Office. Retrieved from [Link]
-
ATR Spectroscopy of Thin Films on Silicon and Metallic Substrates. (n.d.). Harrick Scientific. Retrieved from [Link]
- Dye enhanced durability through controlled dye environment. (n.d.). Google Patents.
-
Polyisocyanates and Prepolymers. (n.d.). Covestro Solution Center. Retrieved from [Link]
-
Chemical Modification of Silicon Surfaces for the Application in Soft Lithography. (n.d.). Forschungszentrum Jülich. Retrieved from [Link]
-
Two methods for glass surface modification and their application in protein immobilization. (2007). PubMed. Retrieved from [Link]
-
Silicon Wafers: Oxidation, Si3N4, Metallisation,Epitaxy,SOI. (n.d.). MicroChemicals. Retrieved from [Link]
-
guide-to-handling-isocyanates.pdf. (2015). Safe Work Australia. Retrieved from [Link]
-
One-step, aid-mediated method for modification of glass surfaces with N-hydroxysuccinimide esters and its application to the construction of microarrays for studies of biomolecular interactions. (2010). PubMed. Retrieved from [Link]
-
XPS analysis of silane coupling agents and silane‐treated E‐glass fibers. (1990). Semantic Scholar. Retrieved from [Link]
- Blocked silicone dual cure resins for additive manufacturing. (n.d.). Google Patents.
-
Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. (2026). ACS Publications. Retrieved from [Link]
Sources
- 1. Covalent Attachment of Functional Proteins to Microfiber Surfaces via a General Strategy for Site-selective Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Two methods for glass surface modification and their application in protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. piketech.com [piketech.com]
- 8. longdom.org [longdom.org]
Application Notes & Protocols: Triphenylmethane Triisocyanate (TTI) for the Preparation of Biomedical Hydrogels
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of Triphenylmethane Triisocyanate (TTI) as a crosslinking agent for the synthesis of hydrogels for biomedical applications. These application notes delve into the underlying chemistry, provide detailed experimental protocols, and discuss essential characterization techniques and safety considerations.
Introduction and Principle
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large quantities of water or biological fluids, making them excellent candidates for biomedical applications such as drug delivery and tissue engineering.[1][2] The properties of a hydrogel are largely dictated by its polymer composition and the density and nature of the crosslinks that form its network structure.[3][4]
Triphenylmethane triisocyanate (TTI), with the CAS Number 2422-91-5, is a trifunctional isocyanate crosslinking agent.[5][6] Its three radially arranged isocyanate groups (-N=C=O) are highly reactive towards nucleophilic functional groups such as hydroxyls (-OH) and primary amines (-NH2). This reactivity allows TTI to efficiently crosslink polymer chains containing these groups, such as polyols and polyamines, to form a stable, covalently bonded hydrogel network.[7] The resulting urethane or urea linkages provide greater mechanical stability compared to physically crosslinked hydrogels.[3][8]
The trifunctional nature of TTI enables the formation of a well-defined network junction point, influencing the hydrogel's mechanical strength, swelling behavior, and degradation kinetics. By carefully controlling the stoichiometry between TTI and the polymer, the crosslinking density can be precisely tuned to achieve desired material properties.
Mechanism of TTI-Based Crosslinking
The fundamental reaction involves the nucleophilic addition of a hydroxyl group (from a polymer like PEG-polyol) or an amine group to the electrophilic carbon atom of the isocyanate group on TTI. This reaction proceeds efficiently under mild conditions and forms stable urethane or urea bonds, respectively, without the generation of byproducts.
Figure 1: TTI crosslinking mechanism with polyol chains.
Materials and Equipment
Materials:
-
Polymer with hydroxyl or amine groups (e.g., multi-arm PEG-hydroxyl, Polyvinyl alcohol (PVA), Chitosan)
-
Triphenylmethane triisocyanate (TTI), typically as a solution in ethyl acetate (e.g., 27% solution)[5]
-
Anhydrous solvent (if required for polymer) (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF))
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Model drug for release studies (e.g., Doxorubicin, FITC-Dextran)
-
Cell culture reagents for biocompatibility testing (e.g., DMEM, FBS, Penicillin-Streptomycin, MTT reagent)
Equipment:
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat
-
Glass vials
-
Pipettes and tips
-
Molds for hydrogel casting (e.g., PDMS molds, syringe barrels)
-
Incubator (37°C)
-
Rheometer with parallel plate geometry
-
Mechanical tester (for compression/tensile testing)
-
UV-Vis Spectrophotometer or Fluorescence Plate Reader
-
Lyophilizer (Freeze-dryer)
Protocol 1: Synthesis of a TTI-Crosslinked PEG Hydrogel
This protocol describes the formation of a hydrogel using a 4-arm PEG-hydroxyl as the polymer backbone. The stoichiometry should be carefully calculated to achieve the desired crosslinking density. A common target is a 1:1 ratio of isocyanate groups (-NCO) to hydroxyl groups (-OH).
Workflow for Hydrogel Synthesis
Figure 2: General workflow for TTI-crosslinked hydrogel synthesis.
Step-by-Step Procedure:
-
Precursor Solution A (Polymer):
-
Calculate the required mass of 4-arm PEG-OH for the desired final polymer concentration (e.g., 10% w/v).
-
In a glass vial, dissolve the 4-arm PEG-OH in an appropriate volume of PBS (pH 7.4) or an anhydrous solvent like DMSO if water-reactivity is a concern during initial mixing. Ensure complete dissolution.
-
-
Precursor Solution B (Crosslinker):
-
Crucial: Perform this step in a fume hood.
-
Calculate the volume of TTI solution needed to achieve a 1:1 stoichiometric ratio of -NCO to -OH groups.
-
Note: The number of moles of -OH is (mass of PEG / MW of PEG) × 4.
-
Note: The number of moles of -NCO is (volume of TTI soln × density × purity / MW of TTI) × 3.
-
-
Dispense the calculated volume of the TTI stock solution into a separate vial. If necessary, dilute with a compatible anhydrous solvent like ethyl acetate.
-
-
Mixing and Gelation:
-
Add the TTI solution (Precursor B) to the PEG solution (Precursor A).
-
Immediately and vigorously mix using a vortex for 15-30 seconds to ensure a homogenous solution before gelation begins.
-
Quickly pipette the mixture into a mold of the desired shape and size (e.g., a 1 mL syringe with the tip removed for cylindrical gels).
-
-
Curing:
-
Allow the mold to sit undisturbed at room temperature or in a 37°C incubator.
-
Gelation time can range from minutes to hours depending on concentration and temperature. Monitor for the transition from a liquid to a solid-like gel.[9]
-
-
Purification and Equilibration:
-
Once fully cured, carefully remove the hydrogel from the mold.
-
Submerge the hydrogel in a large volume of PBS (pH 7.4) to allow it to swell and to leach out any unreacted TTI, solvent, or non-crosslinked polymer.
-
Replace the PBS every 12-24 hours for at least 3 days to ensure complete purification. The hydrogel is now ready for characterization and application.
-
Protocol 2: Hydrogel Characterization
Characterizing the physical and mechanical properties of the hydrogel is essential to validate its suitability for the intended application.
Rheological Analysis
Rheology is used to determine the gelation kinetics and the viscoelastic properties of the final hydrogel.
-
Prepare the precursor solutions as described in Protocol 1.
-
Place a small volume (as per rheometer specifications) of the polymer solution onto the bottom plate of the rheometer.
-
Lower the top plate to the desired gap distance.
-
Inject the TTI crosslinker solution into the sample and start the measurement immediately.
-
Perform a time sweep experiment (e.g., at 1 Hz frequency, 1% strain) to monitor the storage modulus (G') and loss modulus (G'').
-
The gelation point is identified as the time at which G' surpasses G''.[9]
Swelling Behavior
The swelling ratio indicates the hydrogel's capacity to absorb water.
-
Equilibrate a purified hydrogel sample in PBS.
-
Remove the hydrogel, gently blot the surface to remove excess water, and record its swollen weight (Ws).
-
Freeze-dry the hydrogel completely (lyophilize) and record its dry weight (Wd).
-
Calculate the Equilibrium Swelling Ratio (ESR) as: ESR = (Ws - Wd) / Wd × 100% .
Mechanical Testing
Unconfined compression testing is commonly used to determine the mechanical properties of hydrogels.
-
Prepare cylindrical hydrogel samples with a known diameter and height.
-
Place the swollen, equilibrated sample on the lower platen of a mechanical tester.
-
Apply a compressive strain at a constant rate (e.g., 1 mm/min).
-
Record the corresponding stress.
-
The compressive modulus (stiffness) is calculated from the initial linear region of the stress-strain curve. The compressive strength is the stress at which the hydrogel fractures.
| Property | Technique | Typical Quantitative Data Range | Significance |
| Gelation Time | Rheology | 1 - 30 minutes | Determines handling time for in-situ applications.[9] |
| Storage Modulus (G') | Rheology | 1 - 50 kPa | Indicates stiffness; can be tuned to match soft tissues.[9][10] |
| Swelling Ratio (ESR) | Gravimetric | 200% - 2000% | Affects nutrient transport and drug diffusion rates.[9] |
| Compressive Modulus | Mechanical Testing | 10 - 500 kPa | Measures resistance to deformation; crucial for tissue engineering scaffolds.[11] |
Table 1: Summary of key characterization parameters for biomedical hydrogels.
Application Protocol: In Vitro Drug Release
This protocol outlines how to load a model drug into the TTI-crosslinked hydrogel and measure its release profile.
-
Drug Loading: The drug can be loaded by either:
-
Method A (During Synthesis): Dissolve the drug in the polymer precursor solution (Solution A) before adding the TTI crosslinker. This entraps the drug within the network as it forms.
-
Method B (Post-Synthesis Loading): Immerse a purified, swollen hydrogel in a concentrated solution of the drug in PBS. Allow it to incubate for 24-48 hours for the drug to diffuse into the hydrogel matrix.
-
-
Release Study:
-
Place the drug-loaded hydrogel into a known volume of fresh PBS (e.g., 5 mL) in a sealed container.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw the entire volume of PBS (the release medium) and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Measure the concentration of the drug in the collected release medium using UV-Vis spectrophotometry or fluorescence spectroscopy at the drug's specific wavelength.
-
Calculate the cumulative percentage of drug released at each time point relative to the initial amount of drug loaded. Plot cumulative release (%) versus time.[9]
-
Biocompatibility and Cellular Interactions
For any material intended for biomedical use, assessing its biocompatibility is non-negotiable.[12] Unreacted isocyanate groups can be cytotoxic. Therefore, the thorough washing described in Protocol 1 is critical.
The interaction of a hydrogel with cells can trigger signaling pathways that mediate inflammation and healing.[12] The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. When a cell detects a foreign material or pro-inflammatory signals, a signaling cascade can lead to the activation of NF-κB, which then moves to the nucleus to promote the expression of inflammatory genes. Evaluating this response is a key part of biocompatibility assessment.
Figure 3: Simplified NF-κB signaling pathway in response to a biomaterial.
Safety and Handling
Isocyanates, including TTI, are potent respiratory and skin sensitizers. All handling of TTI solutions must be performed in a certified chemical fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and nitrile gloves. Avoid inhalation of vapors and direct contact with skin. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
-
ResearchGate. (n.d.). Figure 1. Preparation and characterization of the hydrogel. Retrieved from [Link]
-
Mandal, S., Bhoumick, A., Singh, A., Konar, S., Banerjee, A., Ghosh, A., & Sen, P. (n.d.). Design and Synthesis of Triazine-Based Hydrogel for Combined Targeted Doxorubicin Delivery and PI3K Inhibition. NIH. Retrieved from [Link]
-
Voina, C., Dehelean, C., Farcas, C., et al. (n.d.). Hydrogels Based Drug Delivery Synthesis, Characterization and Administration. NIH. Retrieved from [Link]
-
da Silva, J. R., et al. (2023). Mechanisms of the chemical crosslinking to obtain the hydrogels. Research, Society and Development. Retrieved from [Link]
-
MDPI. (n.d.). Multifunctional Nanomaterial-Integrated Hydrogels for Sustained Drug Delivery: From Synthesis and Characterization to Biomedical Application. Retrieved from [Link]
- Peppas, N.A. (1997). Hydrogels and drug delivery. Current Opinion in Colloid & Interface Science.
-
ResearchGate. (n.d.). Fabrication of biodegradable hydrogels based on chitosan and poly(azomethine-urethane) containing phenyl triazine for drug delivery. Retrieved from [Link]
-
PubMed. (2019). Biodegradable, anti-adhesive and tough polyurethane hydrogels crosslinked by triol. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Tough hydrophilic polyurethane-based hydrogels with mechanical properties similar to human soft tissues. Journal of Materials Chemistry B. Retrieved from [Link]
-
NIH. (2025). Biocompatible Interpenetrating Network Hydrogels with Dually Cross-Linked Polyol. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Hydrogel-Based Microgels and Nanogels Toward Therapeutic and Biomedical Applications. Retrieved from [Link]
-
NIH. (n.d.). Schiff-Base Cross-Linked Hydrogels Based on Properly Synthesized Poly(ether urethane)s as Potential Drug Delivery Vehicles in the Biomedical Field: Design and Characterization. Retrieved from [Link]
-
MDPI. (n.d.). Preparation of Hydrogel by Crosslinking and Multi-Dimensional Applications. Retrieved from [Link]
-
Watson International. (n.d.). TTI//Triphenylmethane-4,4,4-triisocyanate CAS 2422-91-5. Retrieved from [Link]
-
NIH. (2024). Protocol for the synthesis and activation of hydrogels with photocaged oligonucleotides. Retrieved from [Link]
-
ResearchGate. (2023). Mechanisms of the chemical crosslinking to obtain the hydrogels: Synthesis, conditions of crosslinking and biopharmaceutical applications. Retrieved from [Link]
-
PubMed. (2015). New Synthesis Route of Hydrogel through A Bioinspired Supramolecular Approach: Gelation, Binding Interaction, and in Vitro Dressing. Retrieved from [Link]
-
Scientific & Academic Publishing. (n.d.). Cross-linking in Hydrogels - A Review. Retrieved from [Link]
-
The Association for Research in Vision and Ophthalmology. (n.d.). The Characterization of Silicone Hydrogel Materials using a Tribological Stress Test (TST). Retrieved from [Link]
-
PubMed. (2024). Photo-Clickable Triazine-Trione Thermosets as Promising 3D Scaffolds for Tissue Engineering Applications. Retrieved from [Link]
-
MDPI. (2021). Advances in Biofabrication for Tissue Engineering and Regenerative Medicine Applications. Retrieved from [Link]
-
PubMed. (2018). A novel thermo-responsive hydrogel supporting pre-vascularization and the development of organotypic structures. Retrieved from [Link]
-
Frontiers. (2018). Multi-Layered Hydrogels for Biomedical Applications. Retrieved from [Link]
-
NIH. (n.d.). 3D Biofabrication Strategies for Tissue Engineering and Regenerative Medicine. Retrieved from [Link]
-
IRIS. (2019). Computational modeling of hydrogel cross-linking based on reaction-diffusion theory. Retrieved from [Link]
Sources
- 1. Hydrogels Based Drug Delivery Synthesis, Characterization and Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. rsdjournal.org [rsdjournal.org]
- 4. Cross-linking in Hydrogels - A Review [article.sapub.org]
- 5. Triphenylmethane triisocyanate solution, 27% in ethyl acetate | 2422-91-5 | FT172229 [biosynth.com]
- 6. watson-int.com [watson-int.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Biodegradable, anti-adhesive and tough polyurethane hydrogels crosslinked by triol crosslinkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tough hydrophilic polyurethane-based hydrogels with mechanical properties similar to human soft tissues - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Reaction Efficiency of Triphenylmethane Triisocyanate (TTI)
Welcome to the technical support center for Triphenylmethane Triisocyanate (TTI). This guide is designed for researchers, scientists, and professionals in drug development and materials science who utilize TTI in their experimental workflows. As a trifunctional isocyanate, TTI is a powerful crosslinking agent and adhesion promoter, but its high reactivity demands precise control to achieve optimal efficiency and desired product outcomes. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common challenges encountered during its use.
Understanding the Core Reactivity of Isocyanates
The chemistry of Triphenylmethane Triisocyanate is governed by the electrophilic nature of its three isocyanate (-N=C=O) groups. These groups readily react with a variety of nucleophiles.[1][2] The reaction efficiency is fundamentally influenced by several key factors:
-
Nucleophile Strength and Structure: The reaction rate is highly dependent on the nucleophile used. Generally, primary amines react almost instantaneously, while alcohols react more moderately. The reactivity order for hydroxyl compounds is typically primary > secondary > tertiary alcohol due to decreasing accessibility of the hydroxyl group.[3]
-
Stoichiometry (NCO:Nucleophile Ratio): The molar ratio of isocyanate groups to nucleophilic groups (e.g., hydroxyl groups, -OH) is critical. An excess of isocyanate can lead to side reactions like allophanate formation, while an insufficient amount will result in incomplete crosslinking.[3][4]
-
Temperature: Higher temperatures accelerate the primary urethane-forming reaction. However, excessive heat can promote undesirable side reactions, such as the formation of allophanates, biurets, or isocyanurates (trimerization), which can lead to gelation and altered material properties.[4][5]
-
Catalysis: The choice of catalyst is paramount for controlling both the rate and selectivity of the reaction. Tertiary amines and organometallic compounds are common choices, each with a distinct mechanism and activity profile.[6][7][8]
-
Solvent Effects: The polarity of the solvent can influence the reaction rate. Generally, less polar solvents may favor the reaction.[3]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues in a practical question-and-answer format, providing causal explanations and actionable solutions.
Q1: My reaction is proceeding very slowly or appears to have stalled. What are the primary causes and how can I increase the rate?
A: Slow or incomplete reactions are a common issue, often stemming from suboptimal conditions or reactant purity.
Root Causes & Solutions:
-
Insufficient Thermal Energy: The reaction between isocyanates and alcohols often requires heating to achieve a reasonable rate, typically in the range of 60-100°C.[3][6] Below 60°C, the reaction can be impractically slow.
-
Solution: Gradually increase the reaction temperature in 10°C increments while monitoring the reaction progress. Be cautious, as temperatures exceeding 130°C can promote side reactions and degradation.[3]
-
-
Inadequate Catalysis: The uncatalyzed reaction is often slow. The choice and concentration of the catalyst are critical levers for controlling the reaction kinetics.[5]
-
Solution: Introduce a suitable catalyst. Organotin compounds like Dibutyltin Dilaurate (DBTDL) are highly effective, but due to toxicity concerns, alternatives like bismuth or zirconium-based catalysts are gaining prominence.[8][9] Tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO) are also effective, particularly for promoting the isocyanate-hydroxyl reaction.[8] Start with a low catalyst concentration (e.g., 0.01-0.1% by weight) and optimize as needed.
-
-
Moisture Contamination: Water is a highly reactive nucleophile that competes with the intended reactant (e.g., a polyol). The reaction of isocyanate with water forms an unstable carbamic acid, which decomposes into an amine and carbon dioxide gas. This newly formed amine can then rapidly react with another isocyanate group to form a urea linkage, disrupting the intended polymer network and causing bubbles.[3][8]
-
Solution: Ensure all reactants, solvents, and glassware are rigorously dried before use. Using anhydrous solvents and drying polyols under vacuum are essential steps. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent atmospheric moisture from entering the system.
-
-
Reactant Purity: Impurities in either the TTI or the co-reactant can inhibit the reaction or act as chain terminators. For instance, acidic impurities in polyether or polyester polyols can react with the isocyanate group, terminating the chain and potentially releasing CO2.[3]
-
Solution: Use high-purity reactants. If purity is uncertain, consider purification. TTI can be supplied as a solution; ensure the solvent is compatible with your system.[10]
-
Workflow for Diagnosing Slow Reactions
Caption: Troubleshooting workflow for slow TTI reactions.
Q2: My reaction mixture turned into an insoluble gel unexpectedly. What causes premature gelation?
A: Premature gelation occurs when the crosslinking process happens in an uncontrolled manner, often due to side reactions that rapidly build a high-molecular-weight network.
Root Causes & Solutions:
-
Uncontrolled Side Reactions: TTI's isocyanate groups can react with the urethane linkages formed during the primary reaction, especially in the presence of excess isocyanate and at high temperatures. This creates allophanate crosslinks. Similarly, reaction with urea linkages (formed from water contamination) creates biuret crosslinks.[4][11] Isocyanate groups can also react with each other to form a highly stable isocyanurate ring (trimerization).[12] These reactions increase the crosslink density beyond the intended level, leading to gelation.
-
Solution:
-
Strict Stoichiometric Control: Maintain a precise NCO:OH ratio, typically close to 1:1, unless a specific excess is required and controlled.[3]
-
Temperature Management: Avoid excessive temperatures. Use a well-controlled heating system and ensure efficient stirring to prevent localized hot spots where side reactions can initiate.[5]
-
Catalyst Selection: Some catalysts preferentially promote the urethane reaction over side reactions. For example, some zirconium catalysts show higher selectivity for the isocyanate-hydroxyl reaction over the isocyanate-water reaction compared to tin catalysts.[8]
-
-
-
Excessive Water Content: As detailed previously, water leads to the formation of urea linkages and can significantly alter the reaction pathway, often accelerating gelation uncontrollably.
-
Solution: Implement rigorous anhydrous techniques as described in Q1.
-
Primary and Side Reaction Pathways for TTI
Sources
- 1. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 2. Isocyanate - Wikipedia [en.wikipedia.org]
- 3. zypuw.com [zypuw.com]
- 4. researchgate.net [researchgate.net]
- 5. Advancements in Isocyanate Reaction Control Techniques [eureka.patsnap.com]
- 6. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. wernerblank.com [wernerblank.com]
- 9. researchgate.net [researchgate.net]
- 10. watson-int.com [watson-int.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Methylidynetri-p-phenylene Triisocyanate Reactions
Welcome to the technical support center for methylidynetri-p-phenylene triisocyanate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive trifunctional isocyanate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and success of your work.
Introduction to Methylidynetri-p-phenylene Triisocyanate
Methylidynetri-p-phenylene triisocyanate, also known as tris(4-isocyanatophenyl)methane, is a non-linear aromatic isocyanate with three reactive NCO groups.[1] Its unique structure provides a high degree of cross-linking potential, making it a valuable component in the synthesis of advanced polymers, adhesives, and coatings.[1][2] However, the high reactivity of the isocyanate groups also makes them susceptible to a variety of side reactions with nucleophiles, which can impact the properties and performance of the final product.[3] This guide will help you understand, predict, and mitigate these unwanted reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions I should be aware of when working with methylidynetri-p-phenylene triisocyanate?
A1: The primary side reactions involve the isocyanate group reacting with nucleophiles other than the intended reactant, or with the products of the primary reaction. The most common side reactions are:
-
Allophanate Formation: An isocyanate group reacts with a urethane linkage, which is the product of an isocyanate reacting with an alcohol. This introduces a branching point and can lead to increased cross-linking.[4][5]
-
Biuret Formation: An isocyanate group reacts with a urea linkage. Urea is formed when an isocyanate reacts with an amine or with water.[6][7][8] This also increases the cross-link density.
-
Isocyanurate Formation (Trimerization): Three isocyanate groups react with each other to form a stable, six-membered ring. This is a common reaction for isocyanates, especially in the presence of specific catalysts.[9][10][11]
-
Hydrolysis: Isocyanates react with water to form an unstable carbamic acid, which then decomposes into a primary amine and carbon dioxide.[12][13][14] The newly formed amine can then react with another isocyanate to form a urea linkage.
Q2: My reaction mixture is showing unexpected viscosity increase and gelation. What could be the cause?
A2: Premature gelation is a strong indicator of excessive cross-linking. With a trifunctional isocyanate like methylidynetri-p-phenylene triisocyanate, the potential for rapid network formation is high. The likely culprits are:
-
Uncontrolled Allophanate and/or Biuret Formation: These reactions create additional cross-links, increasing the viscosity and leading to gelation.[15][4] This is often exacerbated by elevated temperatures and high concentrations of isocyanate.[4]
-
Isocyanate Trimerization: The formation of isocyanurate rings acts as a trifunctional cross-linking point, which can quickly lead to an insoluble network.[9][10] This reaction is often catalyzed by bases, such as tertiary amines, or certain metal catalysts.[16][17]
To troubleshoot this, consider the following:
-
Temperature Control: Maintain the reaction temperature as low as feasible to minimize the rate of allophanate and biuret formation.
-
Stoichiometry: Carefully control the stoichiometry to avoid a large excess of isocyanate.
-
Catalyst Choice: Select a catalyst that favors the urethane reaction over trimerization. Organometallic catalysts like dibutyltin dilaurate are generally more selective for the isocyanate-hydroxyl reaction than tertiary amines.[18]
Q3: I am observing bubble formation in my reaction. What is happening and how can I prevent it?
A3: Bubble formation is almost always due to the generation of carbon dioxide (CO2) gas. This occurs when the isocyanate group reacts with water (hydrolysis).[14][19] The reaction proceeds in two steps: first, the isocyanate and water form an unstable carbamic acid, which then decomposes to an amine and CO2.[16]
This side reaction is particularly problematic because it not only creates voids in your material but also consumes your isocyanate, altering the stoichiometry of your reaction.[19] The amine generated can then react with another isocyanate to form a urea linkage, which can further react to form a biuret.[14]
Prevention Strategies:
-
Dry Reagents and Solvents: Ensure all your reactants (polyols, amines, etc.) and solvents are thoroughly dried. The use of molecular sieves or azeotropic distillation can be effective.
-
Inert Atmosphere: Conduct your reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
Q4: How does the aromatic nature of methylidynetri-p-phenylene triisocyanate affect its reactivity and side reactions?
A4: The aromatic rings in methylidynetri-p-phenylene triisocyanate have a significant impact on the reactivity of the isocyanate groups. Aromatic isocyanates are generally more reactive than aliphatic isocyanates due to the electron-withdrawing nature of the phenyl ring, which makes the carbonyl carbon of the isocyanate group more electrophilic.
This increased reactivity can accelerate the desired urethane or urea formation, but it can also promote side reactions like allophanate and biuret formation, as well as trimerization.[16] Therefore, when working with this triisocyanate, precise control over reaction conditions is crucial.
Troubleshooting Guides
Issue 1: Poor Solubility of the Final Product
| Symptom | Potential Cause | Troubleshooting Steps |
| The final polymer is insoluble in common organic solvents, even at low conversions. | Excessive Cross-linking: Likely due to uncontrolled allophanate, biuret, or isocyanurate formation. | 1. Lower Reaction Temperature: Reduce the reaction temperature to disfavor allophanate and biuret formation, which are more prevalent at higher temperatures.[4] 2. Catalyst Selection: If using a catalyst, switch to one that is more selective for the primary reaction (e.g., organotin for urethane formation). Avoid strong basic catalysts that promote trimerization.[18] 3. Monitor NCO Conversion: Track the disappearance of the isocyanate peak (around 2270 cm⁻¹) using in-situ FT-IR to stop the reaction before excessive side reactions occur. |
| The product precipitates during the reaction. | Poor Solvent Choice: The growing polymer network may not be soluble in the chosen solvent. | 1. Solvent Screening: Test the solubility of the expected polymer in a range of solvents before running the full-scale reaction. 2. Increase Solvent Volume: A more dilute reaction mixture can sometimes prevent premature precipitation. |
Issue 2: Inconsistent Product Properties (e.g., variable hardness, brittleness)
| Symptom | Potential Cause | Troubleshooting Steps |
| Batch-to-batch variability in mechanical properties. | Inconsistent Levels of Side Reactions: The degree of allophanate, biuret, and isocyanurate formation can significantly alter the cross-link density and thus the material properties.[15] Moisture Contamination: Variable amounts of water will lead to inconsistent formation of urea and biuret linkages, and will also affect the stoichiometry.[20] | 1. Strict Control of Reaction Conditions: Ensure consistent temperature profiles, addition rates, and mixing speeds for all reactions. 2. Rigorous Drying of Reagents: Implement a standardized protocol for drying all reagents and solvents to minimize moisture variability.[21] 3. Characterize Raw Materials: Verify the purity and isocyanate content of your methylidynetri-p-phenylene triisocyanate before each use, as it can degrade over time. |
| The final product is more brittle than expected. | Excessive Cross-linking: High levels of allophanate, biuret, or isocyanurate cross-links can lead to a rigid and brittle material.[20] | 1. Adjust Stoichiometry: Reduce the amount of triisocyanate relative to the other reactants to lower the overall cross-link density. 2. Introduce Flexibility: Incorporate long-chain, flexible diols or diamines into your formulation to counteract the rigidity from the triisocyanate. |
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways and troubleshooting logic.
Caption: Overview of primary and side reactions of isocyanates.
Caption: Troubleshooting logic for common experimental issues.
Experimental Protocols
Protocol 1: Quantification of Unreacted NCO Content by Titration
This protocol allows for the determination of the isocyanate content of your starting material or the monitoring of NCO consumption during a reaction.
Materials:
-
Dibutylamine solution (e.g., 2 M in toluene)
-
Toluene (anhydrous)
-
Isopropanol
-
Bromophenol blue indicator
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.5 M)
-
Reaction sample containing isocyanate
Procedure:
-
Accurately weigh a sample containing a known amount of isocyanate into a dry Erlenmeyer flask.
-
Add a precise volume of the dibutylamine solution in excess. Ensure the flask is stoppered and swirl to mix.
-
Allow the reaction to proceed for 15 minutes at room temperature. The dibutylamine will react with the isocyanate groups.
-
Add isopropanol to the flask to quench any unreacted isocyanate and to ensure a homogeneous solution.
-
Add a few drops of bromophenol blue indicator.
-
Titrate the excess dibutylamine with the standardized HCl solution until the color changes from blue to yellow.
-
Perform a blank titration using the same volume of dibutylamine solution without the isocyanate sample.
-
Calculate the %NCO using the following formula: %NCO = [(V_blank - V_sample) * N_HCl * 4.202] / W_sample Where:
-
V_blank = Volume of HCl for blank titration (mL)
-
V_sample = Volume of HCl for sample titration (mL)
-
N_HCl = Normality of HCl solution
-
4.202 = Milliequivalent weight of NCO group * 100
-
W_sample = Weight of the sample (g)
-
Protocol 2: Identification of Side Products by FT-IR Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups associated with common side products.
Procedure:
-
Acquire an FT-IR spectrum of your reaction mixture at various time points.
-
Analyze the spectra for the appearance or disappearance of key absorption bands.
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Associated Product |
| Isocyanate (-NCO) | Asymmetric stretch | ~2270 | Reactant |
| Urethane (-NH-CO-O-) | C=O stretch | ~1730-1700 | Primary Product |
| Urea (-NH-CO-NH-) | C=O stretch (Amide I) | ~1680-1630 | Hydrolysis/Amine Reaction |
| Allophanate | C=O stretch | ~1720 and ~1680 | Side Product |
| Biuret | C=O stretch | ~1710 and ~1650 | Side Product |
| Isocyanurate | C=O stretch | ~1700 | Side Product |
Note: The exact peak positions can vary depending on the molecular environment and hydrogen bonding. It is often the appearance of new carbonyl peaks or shoulders on existing peaks that indicates the formation of side products.
References
- Vertex AI Search. (n.d.). Allophanate Formation - Polyurethanes science, technology, markets, and trends.
- Lapprand, A., Boisson, F., et al. (2005). Reactivity of isocyanates with urethanes: Conditions for allophanate formation. Polymer Degradation and Stability.
- Gibb, J. N., & Goodman, J. (2013). The formation of high-purity isocyanurate through proazaphosphatrane-catalysed isocyanate cyclo-trimerisation: computational insights. Organic & Biomolecular Chemistry.
- Risso Chemical. (2021). Causes of Biuret in Urea Manufacturing & Control Methods.
- Chemical Communications. (2019). Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere.
- Wikipedia. (n.d.). Biuret.
- Chemistry Stack Exchange. (2024). Basic Hydrolysis of Isocyanates.
- ResearchGate. (n.d.). Formation of polyurethane, polyurea, and biuret-type structures.
- American Chemical Society. (n.d.). Network formation of polyurethanes due to side reactions.
- ResearchGate. (n.d.). Catalysis of the isocyanate-hydroxyl reaction by non-tin catalysts in waterborne two-component polyurethane coatings.
- Breaking Down Isocyanate Catalysis for Improved Efficiency. (2025).
- Google Patents. (n.d.). US5283364A - Hydrolysis process for polyamines.
- Wikipedia. (n.d.). Isocyanate.
- ResearchGate. (n.d.). Trimerization mechanism (isocyanate to isocyanurate).
- ScienceDirect. (n.d.). Catalytic Effects in Isocyanate Reactions.
- Google Patents. (n.d.). US283364A - Preparation of biuret polyisocyanates.
- Google Patents. (n.d.). US283364A - Preparation of n-aryl amines from isocyanates.
- ResearchGate. (n.d.). The effect of the isocyanate trimerisation catalyst on the chemical composition and strength characteristics of polyurethane-polyisocyanate foams.
- poliuretanos. (n.d.). 2.1 - Catalysts.
- Google Patents. (n.d.). US3716535A - Trimerization of isocyanates.
- Crosslink Technology Inc. (n.d.). Polyurethane specific problems.
- ECHEMI. (n.d.). Problem with the synthesis of polyurethane polymer.
- shandong look chemical. (2025). Methylidynetri-p-phenylene triisocyanate CAS 2422-91-5.
- ChemicalBook. (n.d.). Methylidynetri-p-phenylene triisocyanate CAS#: 2422-91-5.
- ResearchGate. (n.d.). Isocyanate reactions with alcohol (a) and with water (b,c).
- ChemicalBook. (2025). Methylidynetri-p-phenylene triisocyanate | 2422-91-5.
- BOC Sciences. (n.d.). CAS 2422-91-5 Methylidynetri-p-phenylene triisocyanate.
Sources
- 1. sdlookchem.com [sdlookchem.com]
- 2. Methylidynetri-p-phenylene triisocyanate | 2422-91-5 [chemicalbook.com]
- 3. Breaking Down Isocyanate Catalysis for Improved Efficiency [eureka.patsnap.com]
- 4. Allophanate Formation - Polyurethanes science, technology, markets, and trends [ebrary.net]
- 5. Reactivity of isocyanates with urethanes: Conditions for allophanate formation | CoLab [colab.ws]
- 6. risso-chemical.com [risso-chemical.com]
- 7. Biuret - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. The formation of high-purity isocyanurate through proazaphosphatrane-catalysed isocyanate cyclo-trimerisation: computational insights. | Semantic Scholar [semanticscholar.org]
- 10. Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC03339D [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. US5283364A - Hydrolysis process for polyamines - Google Patents [patents.google.com]
- 14. Isocyanate - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. US3716535A - Trimerization of isocyanates - Google Patents [patents.google.com]
- 18. poliuretanos.com.br [poliuretanos.com.br]
- 19. researchgate.net [researchgate.net]
- 20. crosslinktech.com [crosslinktech.com]
- 21. echemi.com [echemi.com]
Desmodur RE Technical Support Center: A Guide to Preventing Premature Curation
Welcome to the technical support center for Desmodur RE resins. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the premature curing of Desmodur RE. As a Senior Application Scientist, I will not only outline the necessary steps but also explain the underlying chemical principles to empower you to design robust and reproducible experiments.
Part 1: Understanding the Mechanism of Premature Curing
Desmodur RE is a solution of triphenylmethane-4,4',4''-triisocyanate in ethyl acetate.[1][2][3][4] The isocyanate groups (-NCO) are highly reactive and are the key to the cross-linking process. However, this high reactivity also makes them susceptible to unintended reactions, leading to premature curing. The primary culprit in premature curing is moisture .[1][4][5][6]
The reaction between an isocyanate group and water is a multi-step process that ultimately leads to the formation of a rigid, insoluble urea linkage and the release of carbon dioxide gas.[1][7] This can manifest as increased viscosity, gelation, or even foaming in your resin solution.[1][8]
The Chemistry of Moisture-Induced Curing
The following diagram illustrates the reaction pathway of an isocyanate with water, leading to the formation of a urea linkage, which contributes to the unwanted solidification of the resin.
Caption: Moisture-induced curing pathway of isocyanates.
Part 2: Proactive Prevention: Environmental and Handling Protocols
The key to preventing premature curing lies in stringent control of the experimental environment and meticulous handling of the resin.
Environmental Control
Controlling temperature and humidity is the first line of defense against premature curing.[9][10]
| Parameter | Recommended Range | Rationale |
| Storage Temperature | 10°C to 25°C (50°F to 77°F)[1] | Lower temperatures slow down the reaction kinetics, while higher temperatures can accelerate unwanted side reactions.[9][11] |
| Working Temperature | 15°C to 27°C (60°F to 80°F)[9] | Provides a balance between workability and minimizing premature curing. |
| Relative Humidity | As low as possible (< 30% RH)[7] | Minimizes the primary reactant (water) for premature curing. |
Experimental Protocol: Establishing a Controlled Environment
-
Designated Workspace: Dedicate a specific area for working with Desmodur RE, equipped with a hygrometer and thermometer.
-
Dehumidification: If working in a humid environment, use a dehumidifier to maintain low relative humidity.[9]
-
Temperature Regulation: Ensure the workspace is climate-controlled to maintain the recommended temperature range.[9]
Proper Handling and Storage
All Desmodur grades are highly sensitive to moisture.[1] Therefore, proper handling and storage are critical to maintaining the resin's stability.
Protocol for Handling and Storage:
-
Keep Containers Sealed: Always keep the Desmodur RE container tightly sealed when not in use.[1][4][6] Isocyanates will react with atmospheric moisture.[12]
-
Inert Gas Blanket: For long-term storage or after partial use, blanket the remaining resin with a dry, inert gas like nitrogen or argon. This displaces moist air from the headspace of the container.
-
Use Dry Equipment: All glassware, syringes, and other equipment must be thoroughly dried before coming into contact with the resin. Oven-drying and cooling in a desiccator is recommended.
-
Avoid Cross-Contamination: Never return unused resin to the original container. This prevents the introduction of contaminants.
Part 3: Troubleshooting Guide and FAQs
This section addresses common issues encountered during experiments with Desmodur RE in a question-and-answer format.
Troubleshooting Flowchart
The following diagram provides a logical workflow for troubleshooting premature curing issues.
Caption: Troubleshooting decision tree for premature curing.
Frequently Asked Questions (FAQs)
Q1: My Desmodur RE has formed some solid flakes. Is it still usable?
A1: The product may contain flaky deposits, and the color does not influence the quality of the bonds.[1][2][4] However, if the viscosity has significantly increased or gelation has occurred, the resin has likely undergone partial curing and should be discarded.
Q2: Can I use solvents other than ethyl acetate with Desmodur RE?
A2: Yes, but any solvent used must be "urethane grade" or anhydrous.[4] Common compatible solvents include other esters, ketones, and aromatic hydrocarbons.[13] Always ensure the water content of the solvent is minimal. It is good practice to use freshly opened solvents or to dry solvents over molecular sieves.
Q3: What is the shelf life of Desmodur RE?
A3: When stored in its original sealed container at the recommended temperature, Desmodur RE has a shelf life of six to twelve months.[1][3][14]
Q4: I've added Desmodur RE to my adhesive formulation. How long do I have to use it?
A4: This is referred to as the "pot life." After adding Desmodur RE, the two-component mixture must be used within its pot life, which can range from several hours to a working day.[1][2] The pot life is influenced by the other components in your formulation, such as resins, antioxidants, and plasticizers.[1][2] At the end of the pot life, the viscosity will increase rapidly, leading to irreversible gelling.[1][2][6]
Q5: What are the signs of CO₂ evolution, and what should I do if it occurs?
A5: Signs of CO₂ evolution include foaming or pressure buildup in a sealed container.[1][8] If you suspect pressure buildup, handle the container with extreme caution in a well-ventilated area. Do not seal a container in which you suspect a reaction with water is occurring.[15]
References
- Chemique Adhesives. (n.d.). Technical Introduction To Polyurethane Adhesives.
- Dynamic Stone Tools. (n.d.). Troubleshooting Adhesive that Won't Cure Properly.
- Covestro. (2024, January 25). Desmodur® RE (Crosslinker)
- Scribd. (n.d.). Desmodur RE BMS.
- UL Prospector. (2025, August 12).
- Theorem. (n.d.). China High Quality Adhesives – Desmodur RE / Isocyanate RE for adhesives CAS 2422-91-5.
- Safe Work Australia. (n.d.).
- Dynamic Stone Tools. (n.d.). Troubleshooting Adhesive that Won't Cure Properly.
- Covestro. (2025, March 4). Desmodur® RE. SpecialChem.
- SafeWork NSW. (n.d.).
- Corbett, E. (n.d.). Safety aspects of handling isocyanates in urethane foam production. IChemE.
- MEGABOND. (2025, July 21).
- GENERAL POLYURETHANE TROUBLESHOOTING GUIDE. (n.d.).
- Flexilis. (n.d.).
- Life Specialty Coatings. (n.d.).
- Dongsen Chemicals. (2025, August 5).
- Safe Work Australia. (n.d.). Download DOCX.
- Flexilis. (2015, September 15). DESMODUR RE.
- Dongsen Chemicals. (n.d.).
- Dongsen Chemicals. (2024, April 3). What is Ambient Moisture Curing Polyurethane.
- Scribd. (n.d.).
- Covestro. (n.d.). Desmodur® brand by Covestro. SpecialChem.
- Wikipedia. (n.d.). Moisture cure polyurethane.
- Google Patents. (n.d.). US5290853A - Ambient moisture-curing polyurethane adhesive.
- Covestro Solution Center. (n.d.).
- Covestro. (n.d.). Desmodur® brand by Covestro. SpecialChem.
- MDPI. (2026, January 3).
- NIH. (n.d.). Improving Thermal Stability of Polyurethane through the Addition of Hyperbranched Polysiloxane - PMC.
- POLIMERY. (n.d.). Temperature stability and thermal properties of polyurethane-polyisocyanurate foams obtained using products of citric acid conde.
- Gallagher Corporation. (n.d.).
- MDPI. (n.d.).
Sources
- 1. scribd.com [scribd.com]
- 2. ulprospector.com [ulprospector.com]
- 3. specialchem.com [specialchem.com]
- 4. flexilis.in [flexilis.in]
- 5. icheme.org [icheme.org]
- 6. scribd.com [scribd.com]
- 7. News - The Curing Mechanism of Polyurethane Adhesives: From Chemical Reactions to Practical Applications [desaiglue.com]
- 8. chemiqueadhesives.com [chemiqueadhesives.com]
- 9. dynamicstonetools.com [dynamicstonetools.com]
- 10. doxuchem.com [doxuchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Moisture Curing Isocyanates | PU Coatings - Dongsen Chemicals [dongsenchem.com]
- 13. specialchem.com [specialchem.com]
- 14. China High Quality Adhesives â Desmodur RE / Isocyanate RE for adhesives CAS 2422-91-5 â Theorem factory and suppliers | Theorem [theoremchem.com]
- 15. flexilis.in [flexilis.in]
Technical Support Center: A Troubleshooting Guide for TTI-Based Polyurethane Synthesis
This guide provides in-depth troubleshooting support for researchers, scientists, and drug development professionals working with Toluene-2,4,6-triisocyanate (TTI) in polyurethane synthesis. As a trifunctional isocyanate, TTI is instrumental in creating highly crosslinked polymer networks, offering superior mechanical and thermal properties.[1] However, its high reactivity necessitates precise control over reaction conditions. This document addresses common issues encountered during experimentation, explaining the underlying chemical principles and offering field-proven solutions.
Part 1: Pre-Polymerization Troubleshooting - Reagents & System Preparation
This section focuses on issues that arise from raw material quality and environmental conditions before the main polymerization reaction begins. Proper preparation at this stage is critical to prevent cascading failures.
FAQ 1: Why do my raw materials (especially the isocyanate) appear cloudy, contain solid precipitates, or have a skin on the surface?
Answer: This is a classic indicator of moisture contamination.[2] Isocyanate groups (–NCO) are highly reactive towards water. This reaction is often faster than the desired reaction with polyols. When TTI reacts with water, it initiates a series of undesirable side reactions.[3][4]
-
Mechanism: The isocyanate group first reacts with water to form an unstable carbamic acid, which then decomposes into a primary amine and carbon dioxide (CO₂) gas.[5][6]
-
Consequences:
-
CO₂ Generation: The released CO₂ gas creates bubbles, which can lead to unwanted foaming or voids in the final polymer, compromising its structural integrity and mechanical properties.[2][7]
-
Urea Formation: The newly formed primary amine is highly reactive and will immediately react with another isocyanate group to form a di-substituted urea linkage.[4] These urea compounds are often insoluble in the reaction medium, leading to the observed cloudiness or solid precipitates.[2]
-
Consumption of Reactant: This process consumes two isocyanate groups for every molecule of water, altering the carefully calculated stoichiometric ratio (NCO/OH index) and preventing the polymer from reaching its target molecular weight and crosslink density.[2]
-
Preventative Protocol:
-
Inert Atmosphere: Always handle and store TTI and polyols under a dry, inert atmosphere, such as nitrogen or argon.[2][8] After dispensing from a container, purge the headspace with dry nitrogen before resealing.[9]
-
Drying Agents: Use molecular sieves (e.g., 4Å) to dry solvents and polyols before use.[10] For formulations, moisture scavengers can be incorporated, but their compatibility must be verified.[2]
-
Verification: Before synthesis, consider verifying the water content of your polyol using Karl Fischer titration to ensure it is below acceptable limits (typically <0.05%).
Part 2: Polymerization Process Control
Controlling the reaction dynamics is paramount when working with the highly reactive, trifunctional TTI. This section addresses issues that occur during the polymerization itself.
FAQ 2: My reaction mixture gelled almost instantly after mixing. What caused this premature gelation?
Answer: Premature gelation, or an uncontrollably fast reaction, is a common challenge with TTI due to its high functionality and reactivity. The three isocyanate groups on each TTI molecule enable the rapid formation of a three-dimensional, crosslinked network.[1]
Primary Causes & Solutions:
-
Incorrect Catalyst Concentration: Catalysts are used to control the reaction rate, but an excessive amount will lead to a pot life that is too short for proper mixing and processing.[11]
-
Solution: Carefully review and optimize the catalyst concentration. Perform small-scale trials to determine the ideal level for your specific system. Amine catalysts typically promote both the gelling (isocyanate-polyol) and blowing (isocyanate-water) reactions, while some metal catalysts (e.g., tin, bismuth) are more selective towards the gelling reaction.[12][13]
-
-
High Reaction Temperature: The reaction between isocyanates and polyols is exothermic. If the initial temperature of the reactants is too high or the vessel cannot dissipate the generated heat effectively, the reaction rate will accelerate exponentially, leading to rapid gelation.
-
Solution: Begin the reaction at a lower, controlled temperature (e.g., room temperature or below) and provide adequate cooling to manage the exotherm.
-
-
Moisture Contamination: As discussed in FAQ 1, water reacts with isocyanates to form amines. These amines then react with other isocyanates to form urea linkages. This amine-isocyanate reaction is typically much faster than the polyol-isocyanate reaction, which can significantly accelerate gel times.
-
Solution: Ensure all reactants and equipment are scrupulously dry.
-
Logical Troubleshooting Workflow for Premature Gelation
The following diagram outlines a decision-making process for diagnosing and resolving rapid gelation issues.
Sources
- 1. Toluene-2,4,6-triyl triisocyanate (7373-26-4) for sale [vulcanchem.com]
- 2. resinlab.com [resinlab.com]
- 3. Insight Into Solventless Production of Hydrophobically Modified Ethoxylated Urethanes (HEURs): The Role of Moisture Concentration, Reaction Temperature, and Mixing Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Fabrication of Non-Isocyanate Polyurethane-Based Composite Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyurethane - Wikipedia [en.wikipedia.org]
- 6. GT Digital Repository [repository.gatech.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Moisture Contamination with Polyurethanes - EXACT Dispensing Systems [exactdispensing.com]
- 9. innovative-polymers.com [innovative-polymers.com]
- 10. researchgate.net [researchgate.net]
- 11. Technical Information Catalysts for polyurethane resin -San Apro [san-apro.co.jp]
- 12. Polyurethane Catalysts | Amines | Metal Carboxylates | Request Quote or Samples [tri-iso.com]
- 13. reaxis.com [reaxis.com]
Technical Support Center: Optimizing Catalyst Concentration for Benzene, 1,1',1''-methylidynetris[4-isocyanato-] Reactions
Welcome to the technical support guide for reactions involving Benzene, 1,1',1''-methylidynetris[4-isocyanato-], commonly known as Triphenylmethane Triisocyanate (TTI). This document provides in-depth guidance, troubleshooting protocols, and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our focus is to empower you with the scientific rationale behind experimental choices, ensuring reproducible and optimal results.
Core Scientific Principles: The Trimerization of TTI
Benzene, 1,1',1''-methylidynetris[4-isocyanato-] is a trifunctional isocyanate, making it an excellent cross-linking agent.[1][2] Its primary and most commercially significant reaction is cyclotrimerization, where three isocyanate (-NCO) groups react to form a highly stable, six-membered isocyanurate ring. This reaction is the foundation for producing polyisocyanurate (PIR) polymers, which are valued for their exceptional thermal stability and mechanical strength.[3]
Uncatalyzed, this trimerization is extremely slow.[4] Catalysts are therefore essential to achieve practical reaction rates. The choice and concentration of the catalyst are the most critical parameters influencing the reaction kinetics, the final polymer architecture, and, consequently, the material's properties.
The catalyst's role is to activate the isocyanate group, making it more susceptible to nucleophilic attack, which initiates the cyclization process.[5] A variety of catalysts can be employed, each with a different mechanism and level of activity. Common classes include:
-
Tertiary Amines: (e.g., DMCHA, PMDETA, PC-8)
-
Metal Carboxylates: (e.g., Potassium Octoate, Potassium Acetate)[6]
-
Organometallic Compounds: (e.g., Dibutyltin Dilaurate - DBTDL)[4]
-
Novel Coordination Catalysts: (e.g., Aluminum-based complexes)[5][7]
Optimizing the catalyst concentration is not merely about speeding up the reaction; it's a delicate balance. Too little catalyst results in an impractically long cure time and incomplete reaction. Too much can lead to an uncontrollable exotherm, a processing window that is too short (scorching), and potentially compromised material properties due to side reactions.[8]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: My reaction is proceeding too slowly, resulting in excessively long gel and tack-free times. What are the likely causes and solutions?
-
Underlying Cause & Rationale: A slow reaction rate is a direct indicator of insufficient catalytic activity. This can stem from several factors: the absolute concentration of the catalyst being below the activation threshold for the specific reaction conditions, the presence of inhibitors that sequester the catalyst, or a reaction temperature that is too low to support the catalytic cycle.
-
Troubleshooting Protocol:
-
Increase Catalyst Concentration Systematically: The most direct solution is to increase the catalyst loading. Do this in small, systematic increments (e.g., 0.05% w/w steps) to avoid overshooting the target reactivity. Record the gel time for each concentration to establish a dose-response curve.
-
Verify Raw Material Purity: Acidic impurities, often found in polyol components or from atmospheric moisture ingress, can neutralize basic catalysts (like amines or carboxylates), effectively reducing the active catalyst concentration.[4] Ensure all reactants are anhydrous and consider using acid scavengers if reactant quality is variable.
-
Optimize Reaction Temperature: The trimerization reaction is temperature-dependent.[3] Increasing the initial temperature of the reactants or the mold temperature can significantly boost the reaction rate without altering the formulation. Monitor the exothermic temperature profile to prevent runaway reactions.[8]
-
Question 2: The reaction is uncontrollably fast. The pot life is too short, leading to premature gelling ("scorching") and poor processability. How can I regain control?
-
Underlying Cause & Rationale: An overly rapid reaction is typically caused by excessive catalyst concentration, which leads to a rapid, high-exotherm polymerization. This can degrade the polymer and create internal stresses. The choice of a highly active catalyst or a high ambient starting temperature can exacerbate this issue.[9]
-
Troubleshooting Protocol:
-
Reduce Catalyst Concentration: This is the primary method for slowing the reaction. Systematically decrease the catalyst loading until a manageable pot life and curing profile are achieved.
-
Implement Temperature Control: Use a cooling bath, a jacketed reaction vessel, or start with chilled reactants to manage the exothermic heat generated during the reaction.[8]
-
Consider a Delayed-Action Catalyst: Some catalysts are designed to have low activity at room temperature and become fully active only upon heating. This provides a longer "open time" for processing before the rapid curing phase begins.
-
Use a Catalyst Inhibitor: For some systems, volatile chelating agents or weak acids can be added to temporarily inhibit the catalyst, extending the pot life. These inhibitors are then driven off by the reaction exotherm, allowing the cure to proceed.[4]
-
Question 3: The final polymer exhibits poor mechanical properties, such as brittleness or low compressive strength. Could the catalyst concentration be the culprit?
-
Underlying Cause & Rationale: Yes, the catalyst concentration directly impacts the final polymer network structure and, therefore, its mechanical properties. If the catalyst concentration is too high, it can promote side reactions over the desired trimerization, leading to a less-than-ideal network. In foam applications, an imbalance between the "gelling" (polymerization) and "blowing" (gas formation) reactions, often controlled by different catalysts, can lead to cell collapse or a friable structure.[10][11]
-
Troubleshooting Protocol:
-
Optimize Catalyst Selectivity: Screen different types of catalysts. Some catalysts are more selective for the trimerization reaction, leading to a more perfect, stronger network. For example, potassium-based catalysts are excellent trimerization promoters.[6]
-
Adjust Catalyst Ratios (for Foams): In polyurethane/polyisocyanurate foam systems, use a blend of a "gel" catalyst (often a metal catalyst like DBTDL) and a "blow" catalyst (a tertiary amine that promotes the water-isocyanate reaction). Adjust the ratio between these two to balance the rate of polymer network formation with the rate of gas expansion for optimal cell structure.[10]
-
Correlate with Isocyanate Index: The Isocyanate Index (molar ratio of -NCO to -OH groups) works in concert with the catalyst.[10] A higher index, which favors trimerization, may require a different optimal catalyst concentration than a lower index. Ensure your index is appropriate for a PIR system (typically >180).
-
Question 4: I'm observing significant batch-to-batch inconsistency in reaction times and final product quality. What should I investigate?
-
Underlying Cause & Rationale: Inconsistency is often traced back to uncontrolled variables in the experimental setup. Moisture is a primary suspect in isocyanate chemistry, as it consumes isocyanate groups in a competing reaction.[12][13] Variations in raw material quality or imprecise catalyst measurement can also lead to divergent results.
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use dried solvents and reactants. Blanket the reaction with an inert gas like nitrogen or argon to prevent atmospheric moisture contamination.
-
Use Precise Dosing Methods: Catalysts are used in very small quantities, so minor measurement errors can have a large impact. Use calibrated micropipettes or analytical balances for accurate dosing. For production environments, automated dosing systems are recommended.
-
Qualify Raw Materials: Do not assume all batches of reactants are identical. Impurities from the manufacturing process of polyols can deactivate certain catalysts.[4] Perform quality control checks on incoming materials.
-
Frequently Asked Questions (FAQs)
-
Q1: How do I select the right catalyst for my TTI reaction?
-
A1: The choice depends on your application's specific needs. For high-speed production of rigid PIR foam, a highly active catalyst like potassium octoate is often preferred.[6] For applications requiring a longer pot life, such as coatings or adhesives, a less reactive tertiary amine or a delayed-action catalyst might be more suitable.[4] Recent research also highlights highly active and selective aluminum-based catalysts that work at low loadings.[5][7]
-
-
Q2: What is a typical starting concentration for a common catalyst like potassium octoate?
-
A2: A typical starting dosage for potassium-based catalysts in rigid foam formulations is between 0.5 and 3.0 parts per hundred parts of polyol (pphp).[11] However, the optimal amount is highly dependent on the specific polyol, the isocyanate index, and the desired reaction profile (cream, gel, and tack-free times). Always start with a small-scale ladder study to determine the ideal concentration for your system.
-
-
Q3: How does the isocyanate index (NCO index) influence the required catalyst concentration?
-
A3: The NCO index is a critical parameter. In PIR systems, a high index (e.g., 200-300) means there is a large excess of isocyanate groups available for trimerization. This high concentration of the reactant inherently increases the reaction rate, meaning a lower catalyst concentration may be needed compared to a system with a lower index to achieve the same gel time.[10]
-
-
Q4: What analytical techniques can I use to monitor the reaction and validate my catalyst optimization?
-
A4: In-situ FTIR Spectroscopy is a powerful tool. By monitoring the disappearance of the characteristic -NCO peak (around 2270 cm⁻¹) in real-time, you can precisely track reaction kinetics, conversion, and endpoint without offline sampling.[14] For endpoint verification, NCO titration (back-titrating unreacted isocyanate with a standard amine solution) is a reliable and widely used method.[12] Gel Permeation Chromatography (GPC) can be used to analyze the final product to understand the distribution of trimers and higher-order oligomers.[15]
-
Experimental Protocols & Data
Protocol 1: Catalyst Concentration Screening
This protocol outlines a method for determining the optimal catalyst concentration for a TTI-based formulation.
-
Preparation: Ensure all glassware is oven-dried. Prepare a masterbatch of your polyol blend (if applicable) under a nitrogen atmosphere.
-
Aliquot Series: Prepare a series of small, identical reaction vessels (e.g., 50 mL plastic cups). To each, add the same precise amount of the polyol/TTI mixture.
-
Catalyst Ladder: Create a dilution series of your chosen catalyst. Add a different, precisely measured concentration of the catalyst to each reaction vessel. Include a control with zero catalyst. A typical range to screen for a new system might be 0.1%, 0.25%, 0.5%, 0.75%, and 1.0% catalyst by weight of the total formulation.
-
Mixing & Observation: Start a stopwatch for each sample immediately upon adding the catalyst. Mix thoroughly for a consistent duration (e.g., 10 seconds) using a mechanical stirrer.
-
Data Collection:
-
Cream Time: Record the time when the mixture begins to change color or opacity.
-
Gel Time: Record the time when the mixture becomes stringy and no longer flows. This is the most critical kinetic checkpoint.
-
Tack-Free Time: Record the time when the surface of the material is no longer sticky to the touch.
-
-
Analysis: Plot the Gel Time vs. Catalyst Concentration. The optimal concentration will be in the region of the curve that provides a workable gel time for your process.
Data Presentation: Example Catalyst Screening Results
| Catalyst Concentration (% w/w) | Gel Time (seconds) | Tack-Free Time (seconds) | Final Hardness (Shore D) | Observations |
| 0.10 | >1800 | >3600 | 45 | Incomplete cure after 24h |
| 0.25 | 350 | 600 | 75 | Slow, but complete cure |
| 0.50 | 120 | 210 | 82 | Good processing window, excellent cure |
| 0.75 | 45 | 90 | 83 | Very fast, risk of scorching |
| 1.00 | 15 | 35 | 81 | Uncontrollable, poor surface |
Visualizations
Workflow for Catalyst Optimization
Caption: A four-phase workflow for systematic catalyst concentration optimization.
Simplified TTI Trimerization Pathway
Caption: Catalytic cycle for the formation of an isocyanurate ring from TTI monomers.
References
- CN104163906A - Catalyst for use in trimerization of isocyanate and cyclization reaction of isocyanate and epoxy and application thereof.
- Trimerization Catalysts for PIR Insulation.
- CN102069012A - Catalyst for catalyzing trimerization of isocyanate to synthesize isocyanurate.
- Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere.
- Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere.
- Breaking Down Isocyanate Catalysis for Improved Efficiency. PreScouter.
- Isocyan
- Benzene, 1,1',1''-methylidynetris[4-isocyan
- Detection techniques for air-borne isocyanates based on fluorescent deriv
- Isocyan
- Effect of catalysts on the reaction of an aliphatic isocyanate and water.
- Troubleshooting Metal C
- (PDF) A laboratory comparison of analytical methods used for isocyanates.
- Thermoplastic Composite Wind Turbine Blades: Kinetics and Processability. SciSpace.
- How Does Isocyanate Index Affect C
- Advancements in Isocyanate Reaction Control Techniques.
- Isocyan
- Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin C
- formulating with polyurethane rigid foam c
- Role of Acetate Anions in the Catalytic Formation of Isocyanurates from Aromatic Isocyanates.
- Study on Preparation and Performances of the Triphenylmethane-4,4′,4″-Triisocyanate (TTI)/Epoxidized Soybean Oil Polyol (ESOP) Adhesives Modified by Vegetable Oil Polyol. Taylor & Francis Online.
- How to Prepare a Rigid Polyurethane Foam Hand Mix. Honeywell | Digital Assets.
- Rigid Polyurethane Foam Mixing Instructions.
- Thermal Stability and Thermal Degradation Reaction Kinetics of 4,4'-Diphenylmethane Diisocyan
- What is Triphenylmethane Isocyanate and its Applic
- Formulation for rigid polyurethane foams.
- How to Make Rigid Polyurethane Foam?. LECRON SHARE.
- CAS 2422-91-5: 4,4′,4′′-Triphenylmethane triisocyan
- Kinetics of the Reaction Between Alcohols and Isocyanates Catolyzed by Ferric Acetylaceton
- Engineering Control Technology Assessment for the Plastics. DTIC.
- Triphenylmethane -4,4,4-triisocyan
- Benzene, 1,1',1''-methylidynetris(4-isocyan
- Catalytic data for the trimerization of isocyanates and di-isocyanates by [Al(Salpy)(OBn)] (3).
- Polyisocyanur
- Optimization of a new catalys t composition for trimeriz
- Catalytic selectivity and process optimization of the trimerization of toluene diisocyanate.
- Benzene, 1,1'-methylenebis[4-isocyan
- 1,1',1''-Methylidynetris[4-isocyanato-benzene (25-35% in ethyl acet
- Benzene, 1,1',1''-methylidynetris[4-isocyan
- TTI//Triphenylmethane-4,4,4-triisocyanate CAS 2422-91-5.
- Synthesis, Properties and Structure Development of Variable Modulus Polyisocyanurate Materials for Damping Applic
- Synthesis of polyisocyanurate prepolymer and the resulting flexible elastomers with tunable mechanical properties. Polymer Chemistry (RSC Publishing).
- Kinetic and Mechanistic Study of Polycarbodiimide Formation from 4,4'-Methylenediphenyl Diisocyan
- Synthesis of polyisocyanurate prepolymer and the resulting flexible elastomers with tunable mechanical properties.
- Triphenylmethane triisocyanate solution, 27% in ethyl acet…. CymitQuimica.
- Supporting information for Synthesis of polyisocyanurate prepolymer and the resulting flexible elastomers with tunable mechanica. The Royal Society of Chemistry. )
Sources
- 1. Page loading... [guidechem.com]
- 2. CAS 2422-91-5: 4,4′,4′′-Triphenylmethane triisocyanate [cymitquimica.com]
- 3. Polyisocyanurate - Wikipedia [en.wikipedia.org]
- 4. pcimag.com [pcimag.com]
- 5. Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC03339D [pubs.rsc.org]
- 6. Trimerization Catalysts for PIR Insulation | Umicore [csm.umicore.com]
- 7. Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Advancements in Isocyanate Reaction Control Techniques [eureka.patsnap.com]
- 9. Breaking Down Isocyanate Catalysis for Improved Efficiency [eureka.patsnap.com]
- 10. How Does Isocyanate Index Affect Catalyst Dosage? | Sabtech [sabtechmachine.com]
- 11. bdmaee.net [bdmaee.net]
- 12. researchgate.net [researchgate.net]
- 13. nathankimmel.com [nathankimmel.com]
- 14. mt.com [mt.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Mastering Cross-linking Density with Triphenylmethane Triisocyanate
Welcome to the technical support center for controlling cross-linking density using Triphenylmethane Triisocyanate (TPM). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into leveraging TPM for the precise engineering of polymer networks. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in achieving desired material properties.
Introduction to Triphenylmethane Triisocyanate (TPM) in Polymer Network Synthesis
Triphenylmethane triisocyanate is a trifunctional isocyanate that serves as a highly effective cross-linking agent in the synthesis of polyurethanes and other polymers.[1][2] Its rigid, tripodal structure allows for the formation of well-defined, three-dimensional polymer networks. The three isocyanate (-NCO) groups are highly reactive towards nucleophiles, particularly hydroxyl (-OH) groups on polyols, forming stable urethane linkages.[3] This reactivity, combined with its defined trifunctionality, makes TPM an excellent choice for applications where precise control over cross-linking density is critical for tailoring the mechanical and thermal properties of the final material.[4]
Frequently Asked Questions (FAQs)
1. What is cross-linking density and why is it important?
Cross-linking density refers to the number of cross-links per unit volume in a polymer network.[5] It is a critical parameter that dictates the material's properties.[4] Higher cross-linking density generally leads to:
-
Increased stiffness (higher modulus) and hardness
-
Improved chemical and solvent resistance (lower swelling)[6]
-
Reduced elongation at break (increased brittleness)[8]
2. How does Triphenylmethane Triisocyanate (TPM) control cross-linking density?
As a trifunctional molecule, each TPM molecule can form up to three cross-links. The overall cross-linking density is primarily controlled by the stoichiometric ratio of isocyanate groups (-NCO) from TPM to the hydroxyl groups (-OH) from the polyol (often expressed as the NCO:OH ratio).[6][7] By precisely controlling this ratio, one can dictate the extent of network formation.
3. What are the key parameters to control during the cross-linking reaction with TPM?
Beyond the NCO:OH ratio, other critical parameters include:
-
Temperature: Higher temperatures increase the reaction rate but can also promote side reactions.[9][10]
-
Catalyst: The choice and concentration of a catalyst can significantly influence the reaction kinetics.[11][12][13]
-
Solvent: The solvent can affect the solubility of reactants and the reaction rate.
-
Reactant Concentration: Higher concentrations can lead to faster reaction rates and potentially a higher probability of gelation.
4. What are the main side reactions to be aware of when using TPM?
At elevated temperatures (typically above 100-120°C), isocyanates can react with the newly formed urethane linkages to create allophanate cross-links.[14] While this further increases the cross-linking density, it can also make the network more brittle. Another potential side reaction is the reaction of isocyanates with any residual water, which forms an unstable carbamic acid that decomposes into an amine and carbon dioxide. The resulting amine can then react with another isocyanate to form a urea linkage.[15]
Troubleshooting Guide
This section addresses common issues encountered during cross-linking experiments with TPM.
| Problem | Potential Causes | Recommended Solutions |
| Inconsistent or Low Cross-linking | 1. Inaccurate stoichiometry (NCO:OH ratio).2. Incomplete mixing of reactants.3. Insufficient reaction time or temperature.4. Catalyst deactivation or insufficient concentration. | 1. Carefully calculate and weigh all reactants. Ensure the purity of the polyol and TPM.2. Use a high-torque mechanical stirrer and ensure a homogeneous mixture before initiating the reaction.3. Monitor the reaction progress (e.g., via FTIR by tracking the disappearance of the -NCO peak around 2270 cm⁻¹) to determine the optimal reaction time and temperature.4. Use a fresh catalyst and optimize its concentration. |
| Premature Gelation | 1. Reaction temperature is too high.2. Catalyst concentration is too high.3. High reactant concentration. | 1. Lower the reaction temperature to slow down the reaction kinetics.2. Reduce the catalyst concentration.3. Conduct the reaction in a suitable solvent to reduce the concentration of reactive groups. |
| Poor Mechanical Properties (e.g., Brittleness) | 1. Excessive cross-linking density (NCO:OH ratio is too high).2. Formation of allophanate cross-links at high temperatures. | 1. Reduce the NCO:OH ratio to decrease the cross-linking density.2. Conduct the curing process at a lower temperature to minimize side reactions. |
| Presence of Bubbles in the Final Product | 1. Reaction with residual water, producing CO₂.2. Trapped air during mixing. | 1. Thoroughly dry all reactants and solvents before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Degas the mixture under vacuum before and during the initial stages of the reaction. |
Logical Flow for Troubleshooting
Caption: A logical flowchart for troubleshooting common issues in TPM-based cross-linking reactions.
Experimental Protocols
Protocol 1: Controlling Cross-linking Density with TPM
This protocol describes a general procedure for synthesizing a cross-linked polyurethane film with a target NCO:OH ratio.
Materials:
-
Triphenylmethane Triisocyanate (TPM)
-
Polyol (e.g., polypropylene glycol, polycaprolactone diol)
-
Catalyst (e.g., dibutyltin dilaurate - DBTDL)
-
Anhydrous solvent (e.g., tetrahydrofuran - THF, or dimethylformamide - DMF)
-
Glass reaction vessel with a mechanical stirrer, nitrogen inlet, and temperature control
-
Drying oven
Procedure:
-
Preparation: Thoroughly dry the polyol and solvent to remove any residual water. Determine the hydroxyl equivalent weight of the polyol.
-
Reaction Setup: In the reaction vessel, dissolve the desired amount of polyol in the anhydrous solvent under a nitrogen atmosphere.
-
Catalyst Addition: Add the catalyst to the polyol solution. A typical concentration for DBTDL is 0.01-0.1 wt% of the total reactants.
-
TPM Addition: Calculate the required amount of TPM to achieve the target NCO:OH ratio. Dissolve the TPM in a small amount of anhydrous solvent and add it to the reaction vessel while stirring vigorously.
-
Curing: Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and maintain it for a specified time (e.g., 2-24 hours). The optimal time and temperature will depend on the specific reactants and catalyst used.
-
Film Casting: Once the reaction has reached the desired viscosity, pour the solution into a mold and place it in a drying oven to evaporate the solvent and complete the curing process.
Caption: Experimental workflow for controlling cross-linking density with TPM.
Protocol 2: Characterization of Cross-linking Density by Swelling Test (ASTM D2765)
The swelling test is a widely used method to estimate cross-linking density.[16][17] A lower degree of swelling indicates a higher cross-linking density.[18]
Materials:
-
Cured polymer sample
-
Suitable solvent (e.g., toluene, THF)
-
Analytical balance
-
Vials
Procedure:
-
Sample Preparation: Cut a small piece of the cured polymer (approximately 50-100 mg) and accurately weigh it (W_initial).
-
Swelling: Place the sample in a vial and add an excess of the solvent. Seal the vial and allow the sample to swell at room temperature until it reaches equilibrium (typically 24-72 hours).
-
Weighing the Swollen Sample: Remove the swollen sample from the vial, quickly blot the surface with filter paper to remove excess solvent, and immediately weigh it (W_swollen).
-
Drying: Dry the swollen sample in a vacuum oven until a constant weight is achieved (W_dry).
-
Calculations:
-
Swelling Ratio (Q): Q = W_swollen / W_dry
-
Sol Fraction (%): Sol Fraction = [(W_initial - W_dry) / W_initial] * 100
-
The cross-linking density can be calculated using the Flory-Rehner equation, which requires knowledge of the polymer-solvent interaction parameter (χ).[5]
Protocol 3: Characterization of Cross-linking Density by Dynamic Mechanical Analysis (DMA)
DMA is a powerful technique to determine the viscoelastic properties of polymers, from which the cross-linking density can be calculated.[1][19]
Procedure:
-
Sample Preparation: Prepare a rectangular sample of the cured polymer with precise dimensions.
-
DMA Measurement: Perform a temperature sweep at a constant frequency (e.g., 1 Hz).
-
Data Analysis: Determine the storage modulus (E') in the rubbery plateau region (the flat region of the E' curve above the glass transition temperature, Tg).
-
Calculation: The cross-linking density (ν) can be calculated from the rubbery modulus using the theory of rubber elasticity: ν = E' / (3 * R * T) where:
-
E' is the storage modulus in the rubbery plateau (in Pa)
-
R is the ideal gas constant (8.314 J/mol·K)
-
T is the absolute temperature in the rubbery plateau region (in K)
-
Data Interpretation
The following table provides representative data on how the NCO:OH ratio can influence the properties of a polyurethane network.
| NCO:OH Ratio | Cross-linking Density (mol/m³) (from DMA) | Glass Transition Temp. (Tg) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0.8 | Low | 7 | 0.3 | 232 |
| 1.0 | Medium | 45 | 25 | 150 |
| 1.2 | High | 64 | 47 | 7 |
Note: These are illustrative values. Actual results will vary depending on the specific polyol, catalyst, and curing conditions used.[6][8][20]
Safety Precautions
Isocyanates, including TPM, are potent respiratory and skin sensitizers.[15][21] It is crucial to handle them with extreme care in a well-ventilated area, preferably within a fume hood.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or butyl rubber).
-
Body Protection: A lab coat is required.
-
Respiratory Protection: If there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.
Handling and Storage:
-
Store TPM in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as amines and alcohols.
-
In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.
First Aid:
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
References
How Do Isocyanates React with Polyols in Polyurethane Synthesis? (2025). Dongsen Chemicals. Retrieved from [Link]
[22] Recycling of Polyurethanes via Covalent Adaptable Networks: The Role of Crosslink Density in Performance Recovery. (2025). National Center for Biotechnology Information. Retrieved from [Link]
[6] Effect of OH/NCO Molar Ratio on Properties of Soy-Based Polyurethane Networks. (2025). ResearchGate. Retrieved from [Link]
[23] 1 H-nuclear magnetic resonance (NMR) spectra of polyurethane. (n.d.). ResearchGate. Retrieved from [Link]
[24] Dynamic mechanical properties of linear and cross-linked polyurethane. (1999). AIP Publishing. Retrieved from [Link]
[19] Quantifying Polymer Crosslinking Density Using Rheology and DMA. (n.d.). TA Instruments. Retrieved from [Link]
[25] 1 H NMR characterization data for polyurethane. (n.d.). ResearchGate. Retrieved from [Link]
[5] Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β-Cyclodextrin Nanosponges. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
[20] Effect-of-increasing-NCO-OH-molar-ratio-on-the-physicomechanical-and-thermal-properties-of-isocyanate-terminated-polyurethane-prepolymer.pdf. (n.d.). ResearchGate. Retrieved from [Link]
[8] EFFECT OF INCREASING NCO/OH MOLAR RATIO ON THE CHEMICAL AND MECHANICAL PROPERTIES OF ISOCYANATE TERMINATED POLYURETHANE PREPOLYM. (2016). International Journal of Advanced Engineering, Management and Science. Retrieved from [Link]
[16] Crosslink Density Determination Analytical Techniques. (n.d.). Jordi Labs. Retrieved from [Link]
[17] How to measure crosslinking density? (2016). ResearchGate. Retrieved from [Link]
[9] The Reactions of Isocyanates and Isocyanate Derivatives at Elevated Temperatures. (n.d.). Semantic Scholar. Retrieved from [Link]
[26] NMR studies of water-borne polyurethanes. (2025). ResearchGate. Retrieved from [Link]
[1] Evaluation of Effective Crosslinking Density for Pseudo-Semi Interpenetrating Polymer Networks Based on Polyether Glycols Mixture by Dynamic Mechanical Analysis. (n.d.). MDPI. Retrieved from [Link]
[10] Reactions of isocyanates with active hydrogen compounds. (n.d.). ScienceDirect. Retrieved from [Link]
[18] Crosslink Density. (n.d.). Scribd. Retrieved from [Link]
[21] Understanding Aromatic Isocyanates: Properties, Applications, and Health Considerations. (2025). Gantrade. Retrieved from [Link]
[11] Effect of catalyst concentration on cure conversion at 60 C. (n.d.). ResearchGate. Retrieved from [Link]
[14] Reactivity of isocyanates with urethanes: Conditions for allophanate formation. (2025). ResearchGate. Retrieved from [Link]
[4] The changes of crosslink density of polyurethanes synthesised with using recycled component. Chemical structure and mechanical properties. (n.d.). MOST Wiedzy. Retrieved from [Link]
[27] Effect of crosslinking on dynamic mechanical properties of polyurethanes. (1999). AIP Publishing. Retrieved from [Link]
[28] Dynamic mechanical properties of linear and cross-linked polyurethane. (2025). ResearchGate. Retrieved from [Link]
[7] Effects of NCO/OH Ratios on Bio-Based Polyurethane Film Properties Made from Acacia mangium Liquefied Wood. (n.d.). MDPI. Retrieved from [Link]
Effect of NCO/OH Ratio on Physical and Mechanical Properties of Castor-Based Polyurethane Grouting Materials. (n.d.). IOP Conference Series: Materials Science and Engineering. Retrieved from [Link]
[29] Crosslinking Density Using DMA. (n.d.). Scribd. Retrieved from [Link]
[30] 1 H NMR spectra of polyurethanes 2a and 2a′. (n.d.). ResearchGate. Retrieved from [Link]
[31] Crosslink Density Determinations for Polymeric Materials. (1970). Defense Technical Information Center. Retrieved from [Link]
[32] NMR Spectroscopy Applications in Polymer Analysis. (2025). Patsnap. Retrieved from [Link]
[33] Effect of the catalyst system on the reactivity of a polyurethane resin system for RTM manufacturing of structural composites. (n.d.). Polymer Composites. Retrieved from [Link]
[12] Effects of Catalyst Concentration on the Morphology and Mechanical Properties of Polyisobutylene-based Thermoplastic Polyurethanes. (2025). ResearchGate. Retrieved from [Link]
[34] Kinetics of Reaction of Castor Oil Trimethylol Propane Polyol and 4,4′ Diphenyl Methane Diisocyanate. (2025). ResearchGate. Retrieved from [Link]
[35] Effect of the catalyst system on the reactivity of a polyurethane resin system for RTM manufacturing of structural composites. (n.d.). ResearchGate. Retrieved from [Link]
[13] Kinetics and Mechanical Performance of Bio-Based Polyurethane Wood Composites for Sustainable 3D-Printed Construction Materials. (n.d.). MDPI. Retrieved from [Link]
[36] Kinetic Study of Polyurethane Reaction between Castor Oil/TMP Polyol and Diphenyl Methane Diisocyanate in Bulk. (2025). ResearchGate. Retrieved from [Link]
[37] The crosslink density of the PUs calculated from DMA. (n.d.). ResearchGate. Retrieved from [Link]
[38] CROSSLINK DENSITY MEASUREMENT BY THE DYNAMIC MICRO-INDENTATION METHOD. (2021). Defense Technical Information Center. Retrieved from [Link]
[39] Crosslinking with Malonate Blocked Isocyanates and With Melamine Resins. (n.d.). American Coatings Association. Retrieved from [Link]
[3] Polyurethane Formulation: the Chemistry of Isocyanate and Polyols. (2023). Dongsen Chemicals. Retrieved from [Link]
[40] Effect of Urethane Crosslinking by Blocked Isocyanates with Pyrazole-Based Blocking Agents on Rheological and Mechanical Performance of Clearcoats. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Triphenylmethane triisocyanate solution, 27% in ethyl acetate | 2422-91-5 | FT172229 [biosynth.com]
- 3. doxuchem.com [doxuchem.com]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β-Cyclodextrin Nanosponges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mgesjournals.com [mgesjournals.com]
- 9. The Reactions of Isocyanates and Isocyanate Derivatives at Elevated Temperatures | Semantic Scholar [semanticscholar.org]
- 10. Reactions of isocyanates with active hydrogen compounds [ebrary.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. jordilabs.com [jordilabs.com]
- 17. researchgate.net [researchgate.net]
- 18. scribd.com [scribd.com]
- 19. tainstruments.com [tainstruments.com]
- 20. researchgate.net [researchgate.net]
- 21. gas-sensing.com [gas-sensing.com]
- 22. Recycling of Polyurethanes via Covalent Adaptable Networks: The Role of Crosslink Density in Performance Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.aip.org [pubs.aip.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. pubs.aip.org [pubs.aip.org]
- 28. researchgate.net [researchgate.net]
- 29. scribd.com [scribd.com]
- 30. researchgate.net [researchgate.net]
- 31. apps.dtic.mil [apps.dtic.mil]
- 32. NMR Spectroscopy Applications in Polymer Analysis [eureka.patsnap.com]
- 33. real.mtak.hu [real.mtak.hu]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
- 37. researchgate.net [researchgate.net]
- 38. apps.dtic.mil [apps.dtic.mil]
- 39. paint.org [paint.org]
- 40. mdpi.com [mdpi.com]
Issues with the solubility of methylidynetri-p-phenylene triisocyanate
Technical Support Center: Methylidynetri-p-phenylene Triisocyanate
Welcome to the dedicated support center for methylidynetri-p-phenylene triisocyanate (CAS: 2422-91-5). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility of this versatile cross-linking agent. As a molecule with a rigid, tripodal structure and highly reactive isocyanate functional groups, achieving stable and effective dissolution is paramount for its successful application in polymer synthesis, adhesive formulations, and surface coatings.[1][2] This document provides field-proven insights and validated protocols to address these issues head-on.
Troubleshooting Guide: Solubility Issues
This section addresses specific problems you may encounter during your experiments. Each issue is analyzed for its probable cause, followed by a recommended solution and a detailed protocol.
Issue 1: The compound appears insoluble or only sparingly soluble in my chosen solvent (e.g., Chloroform, Ethyl Acetate).
-
Expert Analysis & Causality: Methylidynetri-p-phenylene triisocyanate possesses a large, nonpolar triphenylmethane core, but the three polar isocyanate (-N=C=O) groups introduce a complex solubility profile. While it is listed as sparingly soluble in common solvents like chloroform and ethyl acetate, its large crystalline structure can kinetically hinder dissolution.[3][4] Furthermore, the purity of the compound and the solvent can significantly impact its solubility.
-
Recommended Solution: The most effective approach is to use a more polar, aprotic solvent and introduce gentle thermal energy to overcome the dissolution barrier. N,N-Dimethylformamide (DMF) is an excellent choice due to its high polarity and aprotic nature, which prevents reaction with the isocyanate groups.[5]
-
Detailed Protocol: Preparing a Stock Solution in DMF
-
Pre-Experiment Check: Ensure your DMF is of an anhydrous grade. Isocyanates are highly sensitive to moisture and will react with water, leading to the formation of insoluble urea derivatives and a loss of reactivity.[3][4] Use a syringe to extract the solvent from a sealed bottle under an inert atmosphere (e.g., Argon or Nitrogen).
-
Weighing: Accurately weigh the desired amount of methylidynetri-p-phenylene triisocyanate in a dry glass vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMF to the vial to achieve your target concentration.
-
Dissolution: Cap the vial tightly. Place it on a magnetic stirrer and stir at a moderate speed (e.g., 300-400 rpm) at room temperature.
-
Gentle Heating (If Necessary): If the compound does not fully dissolve after 30 minutes, warm the solution in a water bath to 40-50°C while continuing to stir. Do not exceed 60°C to prevent potential degradation or undesired side reactions.
-
Verification: Once the solution is clear and homogenous, allow it to cool to room temperature to ensure the compound does not precipitate.
-
Storage: Store the resulting solution in a tightly sealed container, preferably with a desiccant, and under an inert atmosphere to protect it from moisture.[6]
-
Issue 2: My compound initially dissolved but then a precipitate formed.
-
Expert Analysis & Causality: This is a classic sign of either a reaction with a contaminant in the solvent or the solution becoming supersaturated upon cooling. The most common contaminant is water, which reacts with isocyanates to form an amine, which then rapidly reacts with another isocyanate molecule to form a highly insoluble urea linkage.
-
Recommended Solution: The primary solution is to strictly adhere to anhydrous conditions. If precipitation occurs upon cooling, it indicates that the concentration exceeds the solubility limit at that temperature.
-
Troubleshooting Workflow Diagram:
Troubleshooting flowchart for precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for methylidynetri-p-phenylene triisocyanate?
Based on available data and chemical principles, the solubility profile can be summarized as follows. For optimal results, polar aprotic solvents are recommended.
| Solvent | Chemical Class | Solubility | Key Considerations |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble[5] | Excellent choice. Must be anhydrous. |
| Ethyl Acetate | Ester | Sparingly Soluble[3][4] | May require heating. Must be anhydrous. |
| Chloroform | Chlorinated | Sparingly Soluble[3][4] | Very slightly soluble.[5] Must be anhydrous. |
| Glacial Acetic Acid | Polar Protic | Sparingly Soluble[5] | Not Recommended. The protic nature will lead to reaction. |
| Methanol | Polar Protic | Soluble[5] | Not Recommended. Will react with isocyanate groups. |
| Water | Polar Protic | Practically Insoluble[5] | Not Recommended. Reacts vigorously. |
Q2: How does the structure of the compound influence its solubility?
The "like dissolves like" principle is key. The molecule has a large, nonpolar core (the triphenylmethane skeleton) and three highly polar functional groups (the isocyanates). This dual nature requires a solvent that can effectively solvate both parts of the molecule.
Sources
- 1. Triphenylmethane -4,4',4''-triisocyanate By Application [reserachanalysispro.digitalpress.blog]
- 2. Methylidynetri-p-phenylene triisocyanate | 2422-91-5 [chemicalbook.com]
- 3. sdlookchem.com [sdlookchem.com]
- 4. Methylidynetri-p-phenylene triisocyanate CAS#: 2422-91-5 [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
Navigating the Characterization of TTI-Modified Materials: A Technical Support Guide
Introduction
Welcome to the technical support center for the characterization of TTI-modified materials. This guide is designed for researchers, scientists, and drug development professionals who are working with this novel class of materials. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying rationale and field-proven insights to overcome common characterization hurdles. The term "TTI" in the context of these materials typically refers to 2,5,8-tri(4-pyridyl)-1,3,5-triazine , a versatile building block used in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. The unique properties of TTI, such as its nitrogen-rich triazine core and pyridyl donor groups, lead to materials with interesting and potentially useful characteristics, but also present specific challenges during their analysis.
This guide is structured in a question-and-answer format to directly address the issues you are most likely to encounter. We will delve into the "why" behind experimental choices, ensuring a self-validating approach to your research.
Frequently Asked Questions & Troubleshooting
Powder X-Ray Diffraction (PXRD): "My PXRD pattern shows broad peaks and a high background. Is my TTI-modified material amorphous?"
Possible Causes and Troubleshooting Steps:
-
Small Crystallite Size: TTI-based materials can sometimes form as nanocrystals, which inherently leads to peak broadening in PXRD patterns.
-
Troubleshooting:
-
Scherrer Analysis: Use the Scherrer equation to estimate the crystallite size from the full width at half maximum (FWHM) of your diffraction peaks. This will give you a quantitative measure of the crystallite dimensions.
-
High-Resolution Transmission Electron Microscopy (HR-TEM): This is the most direct way to visualize the nanocrystals and their lattice fringes, confirming their crystalline nature.
-
-
-
Lattice Strain and Defects: The synthesis conditions can introduce strain or defects into the crystal lattice, also causing peak broadening.
-
Troubleshooting:
-
Annealing: Carefully annealing the sample may help to relieve strain and improve crystallinity. The annealing temperature and time will need to be optimized for your specific material to avoid decomposition.
-
Williamson-Hall Plot: This analysis can help to deconvolute the effects of crystallite size and strain on peak broadening.
-
-
-
Sample Preparation: Improper sample preparation is a frequent source of poor-quality PXRD data.
-
Troubleshooting:
-
Grinding: Ensure the sample is finely and homogeneously ground to a consistent powder. However, be aware that overly aggressive grinding can sometimes induce amorphization.
-
Sample Holder: Use a zero-background sample holder if possible to minimize background signal. Ensure the sample surface is flat and level with the holder.
-
-
Visualizing the Workflow:
Caption: Troubleshooting workflow for broad PXRD peaks.
Thermogravimetric Analysis (TGA): "My TGA data for the TTI-modified material shows a continuous weight loss instead of distinct steps. How can I interpret this?"
Continuous weight loss in TGA can be challenging to interpret but often provides valuable information about the thermal stability and composition of your TTI-modified material.
Dissecting the TGA Curve:
-
Initial Weight Loss (below 150 °C): This is almost always due to the loss of adsorbed or guest solvent molecules (e.g., water, DMF, ethanol) residing within the pores of the material. A gradual loss in this region suggests a wide distribution of pore sizes or strong interactions between the solvent and the framework.
-
Gradual Weight Loss at Higher Temperatures: This can be attributed to several factors:
-
Decomposition of Coordinated Ligands: The TTI ligand itself may decompose over a broad temperature range.
-
Framework Collapse: The material's framework may gradually collapse, leading to the slow release of trapped molecules.
-
Overlapping Decomposition Events: The decomposition of the TTI ligand and any other organic components may occur concurrently, resulting in a single, broad weight loss event.
-
Troubleshooting and Deeper Analysis:
-
Coupled TGA-MS or TGA-FTIR: This is the most powerful technique to resolve this issue. By analyzing the evolved gases as a function of temperature, you can identify the specific molecules being lost at each stage of the weight loss. For example, you can distinguish between the loss of water (m/z = 18 in MS) and the decomposition products of the TTI ligand.
-
Variable Heating Rate TGA: Performing TGA at different heating rates (e.g., 5, 10, and 20 °C/min) can sometimes help to resolve overlapping thermal events.
-
Isothermal TGA: Holding the sample at a specific temperature for an extended period can help to determine if a weight loss event is due to a slow, continuous process or a multi-step decomposition.
Data Summary Table:
| Temperature Range | Common Evolved Species (from TGA-MS) | Interpretation |
| < 150 °C | Water, Ethanol, DMF, Acetone | Loss of guest/adsorbed solvent molecules |
| 150 - 300 °C | Fragments of organic linkers, coordinated solvent molecules | Onset of ligand decomposition or framework collapse |
| > 300 °C | Pyridine, Triazine fragments, CO, CO2, NOx | Major decomposition of the TTI ligand and framework |
Gas Sorption Analysis: "My TTI-modified material shows a low surface area and an unusual isotherm shape. Is the material non-porous?"
Low surface area measurements from gas sorption experiments (typically N2 at 77 K) can be misleading for TTI-modified materials.
Underlying Reasons and Solutions:
-
Pore Size and Gas Kinetic Diameter: The pores of your TTI-based MOF may be too small for N2 molecules (kinetic diameter ~3.64 Å) to access, especially at cryogenic temperatures.
-
Solution: Use a smaller probe molecule for the analysis. CO2 (kinetic diameter ~3.3 Å) sorption at 273 K or 298 K is an excellent alternative for microporous materials. Argon (kinetic diameter ~3.4 Å) at 87 K is another option.
-
-
Incomplete Activation: Residual solvent molecules from the synthesis can block the pores, preventing gas access.
-
Solution: Optimize your activation protocol. This may involve solvent exchange with a more volatile solvent (e.g., acetone or chloroform) followed by heating under vacuum. The activation temperature and time are critical and should be guided by your TGA data to avoid framework collapse.
-
-
Flexible Framework: Some TTI-based frameworks exhibit "breathing" or "gate-opening" behavior, where the pores are closed in the absence of a specific guest and open only at a certain gas pressure.
-
Solution: This will result in a stepped isotherm. Analyzing the isotherm shape can provide valuable information about the flexibility of your material.
-
Experimental Protocol: CO2 Sorption for Micropore Analysis
-
Sample Activation: Activate 50-100 mg of the TTI-modified material under high vacuum (<10^-5 mbar) at a temperature determined from TGA (typically 10-20 °C below the onset of decomposition) for at least 12 hours.
-
Degassing: Transfer the activated sample to the analysis port of the gas sorption analyzer and degas it again under vacuum at the same activation temperature for at least 4 hours.
-
Analysis: Perform the CO2 sorption measurement at 273 K or 298 K over a suitable pressure range (e.g., 10^-5 to 1 bar).
-
Data Analysis: Calculate the surface area using the appropriate model (e.g., Dubinin-Radushkevich for microporous materials) and determine the pore size distribution.
Logical Relationship Diagram:
Caption: Logic for troubleshooting low surface area in gas sorption.
References
-
Thermogravimetric Analysis (TGA): Principles and Applications. (Source: TA Instruments, URL: [Link])
-
Gas Sorption Analysis: Characterization of Porous Materials. (Source: Micromeritics, URL: [Link])
-
Metal-Organic Frameworks (MOFs): Design, Synthesis, and Applications. (Source: Royal Society of Chemistry, URL: [Link])
-
Scherrer Equation: (Source: Wikipedia, URL: [Link])
Technical Support Center: Purification of Benzene, 1,1',1''-methylidynetris[4-isocyanato-] Reaction Products
Welcome to the technical support guide for the purification of reaction products involving Benzene, 1,1',1''-methylidynetris[4-isocyanato-], commonly known as Triphenylmethane Triisocyanate (TTI). This document provides troubleshooting advice and detailed protocols for researchers and professionals working with this highly reactive crosslinking agent. Given the trifunctional nature of TTI, its reactions, particularly in polyurethane synthesis, can yield complex mixtures requiring robust purification strategies.[1]
The isocyanate groups (-NCO) are highly electrophilic and react readily with nucleophiles containing active hydrogen, such as alcohols, amines, and water.[2][3] This high reactivity is key to its function but also presents challenges, including the presence of unreacted monomers, side products, and impurities that can compromise the final material's properties and safety.[4] This guide is structured to address the most common purification challenges encountered in the lab.
Safety First: Isocyanates are potent irritants, sensitizers, and can be toxic upon exposure.[5][6][7] Always handle TTI and its reaction products in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection.[8][9][10] Store all isocyanate-containing materials in tightly sealed containers, preferably under an inert atmosphere like argon or nitrogen, in a cool, dry place to prevent premature reaction and degradation.[6][11]
Part 1: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of TTI-based reaction products in a question-and-answer format.
Q1: My final polyurethane material is yellow or brown, but it should be colorless. What causes this discoloration and how can I purify it?
A: Discoloration in polyurethane products is a frequent issue, often stemming from impurities in the MDI-based feedstocks or from side reactions during synthesis.[12] The aromatic structure of TTI can also contribute to colored byproducts through oxidation or thermal degradation.
-
Causality: The color often arises from nitrogen-containing chromophores formed during the phosgenation process of the parent amine or through side-reactions involving carbodiimide formation.[12] High reaction temperatures can exacerbate these issues.
-
Solution 1: Activated Charcoal Treatment For bulk material in solution, activated charcoal is effective at adsorbing colored impurities. This is best performed before the final product is isolated.
-
Solution 2: Column Chromatography If the product is soluble, flash column chromatography can separate the desired polymer from colored contaminants. However, isocyanates can react with silica gel, so this method is better suited for fully reacted (capped) polyurethane products where no free -NCO groups remain.[13]
Q2: Analytical tests (FTIR, HPLC) show significant unreacted TTI monomer in my prepolymer. How can I remove it?
A: Residual isocyanate monomers are a major concern as they affect the stoichiometry of subsequent reactions, alter the final polymer's mechanical properties, and pose significant health risks.[4][10] The goal is often to reduce the free monomer content to below 0.1% by weight.[14]
-
Causality: An incorrect stoichiometric ratio of reactants or insufficient reaction time/temperature can lead to incomplete conversion, leaving unreacted TTI.
-
Solution 1: Vacuum Distillation / Thin-Film Evaporation This is a common industrial method for removing volatile monomers from a non-volatile prepolymer product.[15][16] By applying heat under high vacuum, the monomeric isocyanate can be selectively evaporated.
-
Expert Insight: Exercise caution with temperature. Excessive heat can promote unwanted side reactions like the formation of allophanates (reaction of urethane with isocyanate), leading to increased viscosity and branching.[15]
-
-
Solution 2: Solvent Extraction This method relies on the differential solubility of the prepolymer and the unreacted monomer.
-
Expert Insight: A selective solvent, typically an aliphatic hydrocarbon like hexane, is used to wash the prepolymer solution.[14][15] The monomer is more soluble in the hydrocarbon phase and is thus extracted, while the larger prepolymer remains in the original solvent. This process may need to be repeated to achieve the desired purity.
-
Q3: My reaction mixture gelled prematurely, or the final product's viscosity is uncontrollably high. What went wrong?
A: Premature gelling or excessive viscosity is almost always due to uncontrolled cross-linking. The primary culprit is often trace amounts of water in the reactants or solvent.[17]
-
Causality: Isocyanates react vigorously with water to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide gas.[2][3] The newly formed amine immediately reacts with another isocyanate group to form a highly stable urea linkage. This unintended urea formation disrupts the reaction stoichiometry and introduces additional cross-linking points, rapidly increasing viscosity and leading to gelation.[17]
-
Preventative Solution 1: Rigorous Drying of Reagents Ensure all polyols, solvents, and additives are meticulously dried before use. Polyols can be dried by heating under vacuum. Solvents can be dried using molecular sieves or by distillation.[18]
-
Preventative Solution 2: Use of Moisture Scavengers For sensitive systems, adding a moisture scavenger to the polyol side of the formulation can be effective. Monomeric isocyanates or specific silanes are sometimes used for this purpose.[17]
-
Preventative Solution 3: Inert Atmosphere Always conduct reactions under a dry, inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[11]
Q4: I am attempting to purify the solid TTI monomer by recrystallization, but it "oiled out" instead of forming crystals. How do I resolve this?
A: "Oiling out" occurs when a solute's melting point is lower than the boiling point of the recrystallization solvent, or if the solution is supersaturated and cooled too quickly.[19] The solute separates as a liquid phase instead of forming a crystal lattice.
-
Causality: The high concentration or rapid temperature drop does not allow sufficient time for crystal nucleation and growth.
-
Solution 1: Reheat and Slow Cool Reheat the mixture until the oil redissolves completely, adding a minimal amount of extra solvent if needed to ensure full dissolution at the boiling point. Allow the solution to cool to room temperature very slowly (e.g., by placing the flask in an insulated container). Once at room temperature, proceed with cooling in an ice bath.[19]
-
Solution 2: Adjust the Solvent System The solvent may be too "good" for the compound. A common technique is to dissolve the TTI in a good solvent (e.g., ethyl acetate, acetone) at room temperature, then slowly add a poor, non-polar solvent (e.g., hexane) until the solution just becomes cloudy (the point of saturation). Gently heat the mixture until it becomes clear again, then cool slowly as described above.[19]
-
Solution 3: Induce Crystallization If crystals are slow to form, try scratching the inside of the flask with a glass rod at the liquid's surface to create nucleation sites.[19] Adding a "seed crystal" from a previous pure batch can also initiate crystallization.
Part 2: Detailed Purification Protocols
Protocol 1: Removal of Unreacted TTI via Solvent Extraction
This protocol is designed for removing residual TTI from a polyurethane prepolymer solution.
-
Preparation: Ensure your prepolymer is dissolved in a suitable solvent (e.g., ethyl acetate, MEK). The concentration should be low enough to keep the solution stirrable.
-
Extraction Solvent Addition: In a separatory funnel, add an equal volume of a non-polar solvent that is immiscible with your reaction solvent, such as hexane or heptane.[14]
-
Mixing: Stopper the funnel and invert it gently several times to mix the phases, periodically venting to release any pressure. Avoid vigorous shaking, which can lead to the formation of emulsions.
-
Phase Separation: Place the funnel in a ring stand and allow the layers to separate completely. The prepolymer should remain in the more polar solvent layer, while the TTI monomer will preferentially partition into the non-polar (hexane) layer.
-
Collection: Drain the lower (prepolymer) layer into a clean flask.
-
Repeat: For higher purity, repeat the extraction process (steps 2-5) on the prepolymer layer with fresh hexane 2-3 times.
-
Solvent Removal: Remove the residual solvent from the purified prepolymer solution under reduced pressure using a rotary evaporator.
-
Validation: Use HPLC or FTIR spectroscopy to confirm the reduction of the monomeric isocyanate peak (around 2270 cm⁻¹).[13]
Protocol 2: Laboratory-Scale Purification by Flash Column Chromatography
This method is suitable for purifying small quantities of fully reacted, non-isocyanate-terminated TTI derivatives (e.g., a polyurethane triol where all -NCO groups have been consumed). Warning: Do not use this method for compounds with free isocyanate groups, as they will react with the silica gel, leading to very low or no recovery.[13]
-
Eluent Selection: Using Thin Layer Chromatography (TLC), determine a solvent system (eluent) that provides good separation between your desired product and impurities. A mixture of hexane and ethyl acetate is a common starting point for polyurethane-type molecules.[19] Aim for an Rf value of ~0.3 for your target compound.
-
Column Packing:
-
Plug a glass chromatography column with cotton or glass wool. Add a small layer of sand.
-
Prepare a slurry of silica gel in your chosen eluent.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid air bubbles.[20]
-
Add another layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the dissolved product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle air pressure ("flash") to achieve a steady flow rate (e.g., ~2 inches/minute drop in solvent level).[20]
-
Collect the eluting solvent in fractions (e.g., in test tubes).
-
-
Fraction Analysis:
-
Spot each fraction onto a TLC plate and develop it to identify which fractions contain your purified product.
-
Combine the pure fractions.
-
-
Isolation: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid or oil.[21]
Part 3: Data & Workflow Visualization
Table 1: Solvent Properties for Purification
| Solvent | Boiling Point (°C) | Polarity | Application Notes |
| Hexane | 69 | Non-polar | Excellent for extracting non-polar impurities and unreacted aromatic isocyanates from polar prepolymers.[14] Used as a non-polar component in chromatography eluents. |
| Ethyl Acetate | 77 | Polar Aprotic | Common reaction solvent for polyurethane synthesis.[11] Good "strong" solvent for dissolving many polymers and used as a polar component in chromatography. |
| Dichloromethane (DCM) | 40 | Polar Aprotic | Excellent for dissolving a wide range of organic compounds. Useful for sample loading in chromatography but must be fully removed. |
| Ethanol | 78 | Polar Protic | WARNING: Do not use with free isocyanates. Reacts to form urethanes. Useful for recrystallizing fully reacted, stable TTI derivatives or the parent triphenylmethane backbone.[22] |
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common purification issues.
Caption: Troubleshooting decision tree for purification issues.
References
- CymitQuimica. (n.d.). CAS 2422-91-5: 4,4′,4′′-Triphenylmethane triisocyanate.
- ECHEMI. (n.d.). 4′′-Triphenylmethane triisocyanate SDS, 2422-91-5 Safety Data Sheets.
- Mangras, D. (1979). U.S. Patent No. 4,169,175A - Removal of unreacted tolylene diisocyanate from urethane prepolymers. Google Patents.
- Gehrke, K., & Ulrich, J. (2010). WO Patent No. 2010095927A1 - Process for crystallizing and separating different diisocyanate isomers. Google Patents.
- Milliren, C. M., & Seefried, C. G. (1997). WO Patent No. 1997046603A1 - Removal of unreacted diisocyanate monomer from polyurethane prepolymers. Google Patents.
- BenchChem. (n.d.). Benzene, 1,1',1''-methylidynetris[4-isocyanato-] | 2422-91-5.
- Lin, K. C. (1993). U.S. Patent No. 5,229,454A - Process for removing water from polyurethane ingredients. Google Patents.
- Braslaw, J., & Gerlock, J.L. (1984). Polyurethane waste recycling; polyol recovery and purification. OSTI.GOV.
- Finetech Industry. (n.d.). Triphenylmethane triisocyanate solution, 27% in ethyl acetate | 2422-91-5 | FT172229.
- Bayer AG. (2010). WO Patent No. 2010003770A1 - Method for removing non-reacted isocyanate from its reaction product. Google Patents.
- University of Colorado Boulder. (n.d.). Recrystallization1. Department of Chemistry.
- Dongsen Chemicals. (2023, October 21). Decoding isocyanates: A deep dive into isocyanates.
- Biosynth. (2020, July 23). Safety Data Sheet - Triphenylmethane triisocyanate solution, 27% in ethyl acetate.
- Worrell, B. T., et al. (2024). Toward Circular Recycling of Polyurethanes: Depolymerization and Recovery of Isocyanates. JACS Au.
- ResearchGate. (n.d.). Origin of Impurities Formed in a Polyurethane Production Chain. Part 2: A Route to the Formation of Colored Impurities.
- Organic Syntheses. (n.d.). Triphenylmethane.
- BenchChem. (n.d.). Technical Support Center: Purification of Crude Triphenylmethane.
- Organic Syntheses. (n.d.). Procedure for Flash Column Chromatography.
- Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products.
- Mettler Toledo. (n.d.). Isocyanate Reactions.
- Wikipedia. (n.d.). Isocyanate.
- PCI Magazine. (2025, March 3). Resins: Isocyanates, Part I: Fundamentals and Reactivity.
- Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube.
- Safe Work Australia. (2020, July). GUIDE TO HANDLING ISOCYANATES.
- Government of Canada. (2022, September 9). Isocyanates: Control measures guideline.
Sources
- 1. benchchem.com [benchchem.com]
- 2. doxuchem.com [doxuchem.com]
- 3. Isocyanate - Wikipedia [en.wikipedia.org]
- 4. mt.com [mt.com]
- 5. CAS 2422-91-5: 4,4′,4′′-Triphenylmethane triisocyanate [cymitquimica.com]
- 6. actsafe.ca [actsafe.ca]
- 7. Control measures guide - Canada.ca [canada.ca]
- 8. echemi.com [echemi.com]
- 9. biosynth.com [biosynth.com]
- 10. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 11. Triphenylmethane triisocyanate solution, 27% in ethyl acetate | 2422-91-5 | FT172229 [biosynth.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. WO1997046603A1 - Removal of unreacted diisocyanate monomer from polyurethane prepolymers - Google Patents [patents.google.com]
- 15. US4169175A - Removal of unreacted tolylene diisocyanate from urethane prepolymers - Google Patents [patents.google.com]
- 16. WO2010003770A1 - Method for removing non-reacted isocyanate from its reaction product - Google Patents [patents.google.com]
- 17. pcimag.com [pcimag.com]
- 18. US5229454A - Process for removing water from polyurethane ingredients - Google Patents [patents.google.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. youtube.com [youtube.com]
- 22. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Analysis of Triphenylmethane Triisocyanate for Advanced Polymer Applications
This guide provides a comprehensive comparison of triphenylmethane triisocyanate (TPTI) with other commercially significant triisocyanates. We will delve into the structural nuances, performance metrics, and ideal applications for each, supported by experimental data and standardized protocols. This document is intended for researchers, chemists, and materials scientists engaged in the development of high-performance polymers, adhesives, and coatings.
Introduction to Triisocyanates: The Power of Three Functional Groups
Triisocyanates are a class of organic compounds characterized by the presence of three isocyanate (-N=C=O) functional groups. This trifunctionality makes them exceptional crosslinking agents, capable of forming highly branched or network polymer structures when reacted with polyols, polyamines, or other active hydrogen-containing compounds. The resulting thermoset polymers, typically polyurethanes or polyureas, exhibit enhanced mechanical strength, thermal stability, and chemical resistance compared to their linear, difunctional counterparts.
The choice of triisocyanate is critical as its core structure dictates the final properties of the polymer network. A rigid, aromatic core will impart different characteristics than a flexible, aliphatic one. In this guide, we focus on Triphenylmethane Triisocyanate (TPTI), a well-known aromatic triisocyanate, and compare it against other key players in the market.
Deep Dive: Triphenylmethane Triisocyanate (TPTI)
Triphenylmethane triisocyanate, often sold under trade names like Desmodur RE, is a solid aromatic isocyanate. Its defining feature is the rigid, sterically hindered triphenylmethane core structure.
Caption: Chemical Structure of Triphenylmethane Triisocyanate.
Key Characteristics:
-
High Rigidity: The central triphenylmethane group locks the isocyanate groups in a relatively fixed, three-dimensional orientation. This rigidity translates directly to the resulting polymer, enhancing its hardness and thermal stability.
-
Aromatic Nature: The aromatic rings contribute to high-temperature performance and chemical resistance. However, like many aromatic isocyanates, it can be susceptible to UV degradation, leading to yellowing upon prolonged sun exposure if not properly formulated.
-
Reactivity: TPTI is typically supplied as a solution in a solvent like ethyl acetate due to its solid nature at room temperature. Its reactivity is moderate, allowing for a reasonable pot life, but often requires heat or catalysis for efficient curing.
-
Primary Applications: It is extensively used as a crosslinking agent and adhesion promoter in high-performance adhesives, particularly for bonding rubber to metal or synthetic fabrics. It is also utilized in specialized coatings and in the formulation of solid rocket propellants to improve the mechanical properties of the binder.
Alternative Triisocyanates: A Comparative Overview
To provide a meaningful comparison, we will evaluate TPTI against two classes of alternatives: another aromatic triisocyanate and an aliphatic triisocyanate trimer.
Polymeric Methylene Diphenyl Diisocyanate (pMDI)
pMDI is not a single compound but a mixture of MDI isomers and higher-functionality oligomers, with an average isocyanate functionality typically ranging from 2.7 to 3.1. It is one of the most widely used polyisocyanates in the polyurethane industry.
-
Structure: A mixture of diphenylmethane diisocyanate isomers and their oligomers. The presence of oligomers provides the trifunctionality.
-
Key Characteristics: It is a liquid at room temperature, making it easier to handle than TPTI. It is highly reactive and is a cornerstone for rigid polyurethane foams, binders for wood products (MDF, OSB), and some adhesives.
Hexamethylene Diisocyanate (HDI) Trimer
This is an aliphatic triisocyanate, typically a trimer of HDI forming an isocyanurate ring structure. It is a workhorse for light-stable polyurethane coatings.
-
Structure: A six-membered isocyanurate ring with three aliphatic isocyanate-terminated chains.
-
Key Characteristics: Being aliphatic, it offers excellent UV stability and non-yellowing properties, making it ideal for exterior coatings. The aliphatic backbone provides greater flexibility to the final polymer compared to aromatic isocyanates. It is a low-viscosity liquid, offering excellent handling and formulation latitude.
Performance Comparison: TPTI vs. Alternatives
The selection of a triisocyanate is driven by the desired end-properties of the cured polymer. The following table summarizes key performance metrics based on typical experimental data. The data assumes a formulation with a suitable polyol cured under recommended conditions.
| Property | Triphenylmethane Triisocyanate (TPTI) | Polymeric MDI (pMDI) | HDI Trimer | Rationale for Performance |
| UV Stability (Color Change) | Poor (Yellows) | Poor (Yellows) | Excellent | The aromatic rings in TPTI and pMDI are susceptible to photo-oxidation, whereas the aliphatic structure of HDI is not. |
| Thermal Stability (Td, 5%) | ~350 °C | ~330 °C | ~300 °C | The rigid, stable triphenylmethane core in TPTI provides superior thermal resistance. |
| Hardness (Shore D) | High (e.g., 85D) | High (e.g., 80D) | Moderate (e.g., 60D) | The rigidity of the aromatic backbones in TPTI and pMDI leads to harder polymers. The flexible aliphatic chains of HDI result in softer materials. |
| Adhesion to Polar Substrates | Excellent | Good | Moderate | The structure of TPTI is highly effective at forming strong bonds with rubber and metal substrates, a key reason for its use as a bonding agent. |
| Handling | Solid (Requires solvent) | Liquid | Low-Viscosity Liquid | TPTI's solid form can be a processing challenge, necessitating solvents which may have environmental or safety implications. |
| Cure Speed (Uncatalyzed) | Moderate | Fast | Slow | The electron-withdrawing nature of the aromatic rings in pMDI increases the reactivity of its isocyanate groups. HDI is the least reactive and almost always requires a catalyst. |
Experimental Protocols for Performance Validation
To ensure trustworthiness and reproducibility, the evaluation of triisocyanates must follow standardized procedures. Below are exemplary protocols for key performance tests.
Protocol: Measuring Tensile Strength and Elongation
This protocol follows the principles of ASTM D412, a standard test method for vulcanized rubber and thermoplastic elastomers.
Objective: To determine the mechanical properties of a polyurethane elastomer cured with the triisocyanate under evaluation.
Methodology:
-
Formulation: Prepare a masterbatch of a suitable polyester or polyether polyol with any required catalysts and additives.
-
Mixing: In a controlled environment (e.g., 25 °C, 50% RH), add a stoichiometric amount of the chosen triisocyanate to the polyol masterbatch. Mix thoroughly for 2-3 minutes using a high-speed mixer, ensuring no air is entrapped.
-
Casting: Pour the liquid mixture into a pre-heated, mold-released steel mold shaped to produce "dog-bone" specimens as specified by ASTM D412.
-
Curing: Place the mold in a curing oven. The cure schedule is critical and depends on the isocyanate's reactivity (e.g., TPTI-based systems might require 16 hours at 70 °C).
-
Conditioning: After de-molding, condition the specimens for at least 24 hours at standard conditions (23 ± 2 °C and 50 ± 5% RH).
-
Testing: Use a universal testing machine (tensile tester) equipped with extensometers. Clamp the dog-bone specimen and pull it at a constant rate (e.g., 500 mm/min) until it breaks.
-
Data Analysis: Record the maximum stress (Tensile Strength) and the percentage change in length at the point of failure (Elongation at Break).
Caption: Workflow for Tensile Property Measurement (ASTM D412).
Conclusion and Selection Guide
The choice between Triphenylmethane Triisocyanate and its alternatives is not a matter of which is "better," but which is "right" for a specific application.
-
Choose Triphenylmethane Triisocyanate (TPTI) when your primary requirements are exceptional thermal stability and high-strength adhesion to challenging substrates like rubber and metal. Its rigidity imparts high hardness, making it suitable for applications where structural integrity at elevated temperatures is paramount. Be prepared to handle a solid material and manage potential UV-induced discoloration.
-
Choose Polymeric MDI (pMDI) for cost-effective, high-volume applications where rapid curing and high strength are needed, and UV stability is not a concern. Its liquid form and high reactivity make it ideal for manufacturing rigid foams and composite binders.
-
Choose an HDI Trimer when the final product requires excellent weatherability, UV stability, and color retention, such as in automotive topcoats or exterior protective coatings. The flexibility it imparts is beneficial for applications requiring impact resistance and preventing brittleness.
By understanding the fundamental structure-property relationships and validating performance through standardized testing, researchers and formulators can confidently select the optimal triisocyanate to meet the demanding requirements of modern material applications.
References
- Covestro. (n.d.). Desmodur® RE. Retrieved from a general search on Covestro's product pages, as direct deep links are often unstable. The product data sheet describes its use in rubber-to-metal bonding.
-
G. L. E. T. A. (n.d.). Rubber to metal bonding agents. Retrieved from [Link]. This page discusses the application of TPTI in adhesion.
- Sutton, G. P., & Biblarz, O. (2016). Rocket Propulsion Elements. Wiley.
- Covestro. (n.d.). Desmodur® N. Product family data sheets for HDI trimers, which highlight their use in lightfast polyurethane coating systems. Retrieved from a general search on Covestro's website.
A Comparative Guide to Linker Efficacy in Drug Delivery: The Case for Benzene, 1,1',1''-methylidynetris[4-isocyanato-]
For researchers and drug development professionals, the sophisticated design of drug delivery systems (DDS) is paramount to achieving therapeutic efficacy while minimizing off-target effects. The choice of a linker or crosslinking agent within these systems is a critical determinant of a drug's pharmacokinetic profile, its release kinetics, and its ultimate bioavailability at the target site. This guide provides an in-depth comparison of drug delivery systems formulated with the trifunctional isocyanate, Benzene, 1,1',1''-methylidynetris[4-isocyanato-], against other prevalent linker technologies. By examining the fundamental structure-property relationships, we aim to elucidate the nuanced advantages and potential applications of this unique crosslinker.
Introduction: The Pivotal Role of Linkers in Drug Delivery
Modern drug delivery platforms, ranging from nanoparticles to hydrogels and antibody-drug conjugates (ADCs), rely on intelligent design to ensure that a therapeutic payload is delivered to the right place, at the right time, and at the right concentration.[1][2] The linker, a molecular bridge that connects the drug to its carrier, is central to this process. An ideal linker must be stable enough to prevent premature drug release during circulation, yet susceptible to specific triggers at the target site to liberate the active agent.[3] This guide will explore the unique characteristics of drug delivery matrices crosslinked with Benzene, 1,1',1''-methylidynetris[4-isocyanato-] and compare them to established linker strategies.
Benzene, 1,1',1''-methylidynetris[4-isocyanato-]: A Trifunctional Crosslinker for Robust Drug Depots
Benzene, 1,1',1''-methylidynetris[4-isocyanato-], also known as Tris(4-isocyanatophenyl)methane or commercially as Desmodur R, is a highly reactive molecule featuring three isocyanate (-NCO) groups.[4][5] In polymer chemistry, its primary application is as a crosslinking agent in the synthesis of polyurethanes, creating a dense and highly structured three-dimensional network.[6] When applied to drug delivery, this trifunctionality offers a distinct approach to drug encapsulation and release.
Mechanism of Action and Expected Performance
The isocyanate groups of Benzene, 1,1',1''-methylidynetris[4-isocyanato-] readily react with polyols (alcohols with multiple hydroxyl groups) to form stable urethane linkages.[7] The resulting polyurethane matrix can be engineered to encapsulate a therapeutic agent. The release of the entrapped drug is primarily governed by diffusion through the polymer matrix and the biodegradation of the polyurethane network.[8] The high crosslink density imparted by this trifunctional molecule is expected to result in a slower, more sustained release profile, making it an excellent candidate for long-acting drug delivery systems.[9]
The degradation of the polyurethane matrix, and thus the drug release, can be modulated by the choice of polyol co-monomers. For instance, polyurethanes based on polyesters are more susceptible to hydrolysis than those based on polyethers, offering a tunable degradation rate.[9]
Potential Advantages:
-
Sustained Release: The highly crosslinked nature of the polyurethane matrix can provide a durable drug depot, leading to prolonged therapeutic effect.
-
High Drug Loading: The three-dimensional network structure may allow for high encapsulation efficiency of therapeutic agents.
-
Tunable Properties: The physicochemical properties of the polyurethane matrix can be tailored by varying the polyol components, allowing for optimization of drug release kinetics and mechanical properties.[2]
Comparative Analysis with Other Linker Technologies
The efficacy of a drug delivery system is highly dependent on the chosen linker strategy. Here, we compare polyurethane networks formed with Benzene, 1,1',1''-methylidynetris[4-isocyanato-] to the two main classes of linkers used in antibody-drug conjugates: non-cleavable and cleavable linkers.
Non-Cleavable Linkers
Non-cleavable linkers, as their name suggests, maintain a stable covalent bond between the drug and the carrier. The release of the active drug only occurs after the proteolytic degradation of the carrier, typically within the lysosome of a target cell.[10] This strategy offers high plasma stability, minimizing off-target toxicity.[10]
| Feature | Polyurethane (Benzene, 1,1',1''-methylidynetris[4-isocyanato-] based) | Non-Cleavable Linkers |
| Release Mechanism | Diffusion and polymer degradation | Proteolytic degradation of the carrier |
| Release Site | Primarily extracellular (matrix erosion) | Intracellular (lysosomal) |
| Key Advantage | Sustained, long-term release | High plasma stability, low off-target toxicity |
| Potential Limitation | Less suitable for acute conditions requiring rapid drug action | Dependent on cellular uptake and lysosomal function |
Cleavable Linkers
Cleavable linkers are designed to be labile under specific physiological conditions, such as changes in pH or the presence of certain enzymes.[11] This allows for a more controlled and targeted release of the drug at the desired site of action.[3] Common cleavage mechanisms include acid-labile hydrazones, enzyme-sensitive peptides, and glutathione-sensitive disulfides.[11]
| Feature | Polyurethane (Benzene, 1,1',1''-methylidynetris[4-isocyanato-] based) | Cleavable Linkers |
| Release Mechanism | Diffusion and polymer degradation | Specific cleavage by pH, enzymes, or reducing agents |
| Release Trigger | Gradual hydrolysis of the polymer backbone | Specific physiological cues at the target site |
| Key Advantage | Tunable sustained release | High degree of control over drug release |
| Potential Limitation | Slower onset of action | Potential for premature cleavage and off-target effects |
Experimental Protocols
Synthesis of Polyurethane Microcapsules for Drug Delivery
This protocol outlines a general method for the preparation of drug-loaded polyurethane microcapsules using an interfacial polymerization technique. Benzene, 1,1',1''-methylidynetris[4-isocyanato-] can be incorporated as the crosslinking agent in the oil phase.
Materials:
-
Benzene, 1,1',1''-methylidynetris[4-isocyanato-]
-
A selected diol or polyol (e.g., polycaprolactone diol)
-
A therapeutic agent (drug)
-
A suitable organic solvent (e.g., toluene)
-
An aqueous solution of a surfactant (e.g., polyvinyl alcohol, PVA)
-
A chain extender (e.g., 1,4-butanediol)
Procedure:
-
Oil Phase Preparation: Dissolve the therapeutic agent, the selected diol/polyol, and Benzene, 1,1',1''-methylidynetris[4-isocyanato-] in the organic solvent.
-
Emulsification: Add the oil phase to the aqueous PVA solution under vigorous stirring to form an oil-in-water emulsion. The droplet size can be controlled by the stirring speed.
-
Interfacial Polymerization: Add the chain extender to the emulsion. The polymerization reaction will occur at the oil-water interface, forming the polyurethane shell of the microcapsules.
-
Curing: Continue stirring for a specified period at a controlled temperature to ensure complete polymerization.
-
Washing and Collection: The resulting microcapsules are collected by centrifugation or filtration, washed repeatedly with deionized water and a suitable solvent (e.g., ethanol) to remove unreacted monomers and surfactant, and then dried.[12]
In Vitro Drug Release Study
Procedure:
-
A known quantity of the drug-loaded microcapsules is suspended in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4) that mimics physiological conditions.
-
The suspension is incubated at 37°C with constant agitation.
-
At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.
-
The concentration of the released drug in the collected aliquots is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.[13] The cumulative percentage of drug release is then plotted against time.
Visualizing the Concepts
Caption: Formation of a drug-loaded polyurethane network using a trifunctional isocyanate crosslinker.
Caption: Comparison of drug release mechanisms for different linker technologies.
Conclusion
Benzene, 1,1',1''-methylidynetris[4-isocyanato-] presents a compelling option for the development of robust, sustained-release drug delivery systems. Its trifunctional nature allows for the formation of highly crosslinked polyurethane networks, which can serve as durable drug depots. While direct comparative efficacy studies with other linkers are not yet prevalent in the literature, the fundamental principles of polymer chemistry suggest that this crosslinker is well-suited for applications where long-term, controlled drug release is desired. In contrast, cleavable and non-cleavable linkers, particularly in the context of ADCs, offer more dynamic and targeted release mechanisms. The choice of linker or crosslinker should, therefore, be guided by the specific therapeutic application, the desired pharmacokinetic profile, and the nature of the drug being delivered. Further research into the biocompatibility and in vivo performance of drug delivery systems based on Benzene, 1,1',1''-methylidynetris[4-isocyanato-] is warranted to fully elucidate its potential in advanced drug delivery.
References
- Mura, S., Nicolas, J., & Couvreur, P. (2013). Stimuli-responsive nanocarriers for drug delivery.
-
Heath, D. E., & Cooper, S. L. (2023). An overview of polyurethane biomaterials and their use in drug delivery. Journal of Controlled Release, 363, 376-388.[2]
-
Pan, Z., Yu, L., Song, N., Zhou, L., Li, J., Ding, M., ... & Fu, Q. (2014). Synthesis and characterization of biodegradable polyurethanes with folate side chains conjugated to hard segments. Polymer Chemistry, 5(5), 1693-1703.[14][15]
-
Ding, M., Wang, Y., Li, L., Pan, Z., Song, N., & Tan, H. (2011). Synthesis and characterization of novel biodegradable folate conjugated polyurethanes. Journal of colloid and interface science, 358(2), 436-443.[16]
-
Bose, N., & Rajappan, K. (2023). Summary on polyurethane-based drug delivery system in perspective for future implantable drug system. Journal of Biomaterials Science, Polymer Edition, 34(15), 2085-2115.[8]
-
Liong, Y. T., & Looi, Q. H. (2021). PH Responsive Polyurethane for the Advancement of Biomedical and Drug Delivery. Polymers, 13(21), 3798.[17]
-
Sood, A., & Gupta, A. (2021). Polyurethane-based drug delivery systems. In Polyurethane Polymers (pp. 145-162). Elsevier.[7]
-
Cherng, J. Y., Hou, T. Y., Shih, M. F., Talsma, H., & Hennink, W. E. (2013). Polyurethane-based drug delivery systems. International journal of pharmaceutics, 450(1-2), 145-162.[18][19]
-
Malcolm, R. K., & Fikes, J. D. (2020). Sustained Release Drug Delivery Applications of Polyurethanes. Pharmaceutics, 12(8), 737.[9]
-
Morral-Ruíz, G., Melgar-Lesmes, P., García, C., Solans, C., & García-Celma, M. J. (2014). Polyurethane and polyurea nanoparticles based on polyoxyethylene castor oil derivative surfactant suitable for endovascular applications. International journal of pharmaceutics, 471(1-2), 25-32.[20]
- P. Canamas, N. Gozzi, J. Du, P. Guichardon. (2023). Interfacial Polymerization Kinetics of Polyurea Microcapsules Formed Using Hexamethylene Diisocyanate Biuret Low Viscosity Isocyanate. Industrial & Engineering Chemistry Research, 62(8), 3569-3580.
-
Chen, Y., Zhang, Y., Wang, F., & Li, J. (2017). Facile fabrication of polyurethane microcapsules carriers for tracing cellular internalization and intracellular pH-triggered drug release. Colloids and Surfaces B: Biointerfaces, 153, 160-167.[21]
-
Xu, C., et al. (2024). Preparation and Characterization of Polyurethane Microcapsules for Controlled Release of Bendiocarb. Polymers, 16(14), 1865.[12]
-
PubChem. (n.d.). Benzene, 1,1',1''-methylidynetris(4-isocyanato-). Retrieved from [Link][4]
-
U.S. Environmental Protection Agency. (n.d.). Benzene, 1,1',1''-methylidynetris[4-isocyanato-. Retrieved from [Link][5]
-
Le-Wu, L., et al. (2017). Controlled-release nanoencapsulating microcapsules to combat inflammatory diseases. International Journal of Nanomedicine, 12, 4569-4580.[13]
-
NIST. (n.d.). Benzene, 1,1'-methylenebis[4-isocyanato-. In NIST Chemistry WebBook. Retrieved from [Link][22]101688) [cite: 37]
Sources
- 1. mdpi.com [mdpi.com]
- 2. An overview of polyurethane biomaterials and their use in drug delivery [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzene, 1,1',1''-methylidynetris(4-isocyanato- | C22H13N3O3 | CID 75500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. benchchem.com [benchchem.com]
- 7. Polyurethane-based drug delivery systems [agris.fao.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Sustained Release Drug Delivery Applications of Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 11. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. dovepress.com [dovepress.com]
- 14. Synthesis and characterization of biodegradable polyurethanes with folate side chains conjugated to hard segments - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis and characterization of biodegradable polyurethanes with folate side chains conjugated to hard segments - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis and characterization of novel biodegradable folate conjugated polyurethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PH Responsive Polyurethane for the Advancement of Biomedical and Drug Delivery | MDPI [mdpi.com]
- 18. Polyurethane-based drug delivery systems (2013) | Jong Yuh Cherng | 261 Citations [scispace.com]
- 19. research-portal.uu.nl [research-portal.uu.nl]
- 20. Polyurethane Nanostructures for Drug Delivery Applications | Semantic Scholar [semanticscholar.org]
- 21. Facile fabrication of polyurethane microcapsules carriers for tracing cellular internalization and intracellular pH-triggered drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Benzene, 1,1'-methylenebis[4-isocyanato- [webbook.nist.gov]
A Comparative Guide to the Mechanical Properties of TTI-Based Elastomers for Advanced Drug Development Applications
In the fast-evolving landscape of drug development and delivery, the materials used for device fabrication and packaging are as critical as the therapeutic agents they contain. Time-Temperature Indicator (TTI) based elastomers are emerging as a novel class of smart polymers, offering real-time monitoring of thermal exposure, a crucial factor in maintaining the efficacy and safety of many biopharmaceuticals. This guide provides a comprehensive benchmark of the mechanical properties of TTI-based elastomers, comparing them with established materials like standard thermoplastic polyurethanes (TPUs) and silicone elastomers. Our focus is to provide researchers, scientists, and drug development professionals with the objective data and field-proven insights necessary to make informed material selection decisions.
Introduction: The Critical Role of Mechanical Integrity in Smart Polymeric Devices
The promise of TTI-based elastomers lies in their dual functionality: providing structural integrity while simultaneously acting as a visual indicator of a product's thermal history. However, for these materials to be viable in applications such as wearable drug delivery systems, smart packaging, or implantable devices, their mechanical performance must be on par with, or superior to, existing medical-grade polymers. Properties such as tensile strength, hardness, resistance to permanent deformation (compression set), and tear strength are not merely datasheet specifications; they are critical determinants of a device's reliability, longevity, and patient safety.
This guide will delve into the "why" and "how" of benchmarking these properties, grounded in internationally recognized testing standards. We will explore the underlying chemical structures that give rise to the observed mechanical behaviors and present a logical framework for evaluating the suitability of TTI-based elastomers for specific drug development applications.
Understanding the Contenders: A Primer on TTI-Based, Polyurethane, and Silicone Elastomers
The mechanical properties of an elastomer are intrinsically linked to its molecular architecture. Here, we provide a high-level overview of the chemistries of the materials under comparison.
-
TTI-Based Elastomers (Polyurethane Type): Many TTI elastomers are built upon a polyurethane backbone. Their structure consists of alternating soft and hard segments. The soft segments, typically polyethers or polyesters, provide flexibility and elastomeric behavior. The hard segments, composed of diisocyanates and chain extenders, impart strength and thermal stability through strong hydrogen bonding.[1][2] The time-temperature indicating functionality is often incorporated through specialized additives or by integrating chromogenic molecules into the polymer chain that undergo an irreversible color change in response to cumulative thermal exposure.
-
Thermoplastic Polyurethane (TPU) Elastomers: As the foundational chemistry for many TTI elastomers, TPUs offer a broad spectrum of mechanical properties that can be tailored by adjusting the ratio and chemical nature of the soft and hard segments.[1][3] They are known for their excellent abrasion resistance, high tensile strength, and good elasticity.[3]
-
Silicone Elastomers (LSR): Liquid Silicone Rubber (LSR) is a thermosetting elastomer with a backbone of alternating silicon and oxygen atoms.[4] This inorganic backbone provides exceptional thermal stability over a wide temperature range, from as low as -58°F to as high as 446°F.[4][5] LSRs are also highly biocompatible and resistant to many chemicals.[5]
Caption: ASTM D412 Tensile Testing Workflow.
Durometer Hardness (ASTM D2240)
Hardness is a measure of a material's resistance to indentation. [6][7][8]It is a critical parameter for applications requiring a specific tactile feel or for sealing applications where the material must conform to a surface without excessive deformation.
Experimental Protocol:
-
Specimen Preparation: Use a flat specimen with a minimum thickness of 6.4 mm (1/4 inch). [7]2. Conditioning: Condition the specimens at 23 ± 2°C.
-
Testing:
-
Place the specimen on a hard, flat surface.
-
Select the appropriate durometer type (Shore A for softer elastomers, Shore D for harder ones). [7] * Press the durometer indenter firmly and vertically onto the specimen.
-
Read the hardness value within one second of firm contact. [7] * Take multiple readings at different locations on the specimen and average the results.
-
Compression Set (ASTM D395)
This test measures the ability of an elastomer to return to its original thickness after being subjected to prolonged compressive stress at elevated temperatures. [9][10][11]A low compression set value is crucial for sealing applications to prevent leaks over time.
Experimental Protocol (Method B):
-
Specimen Preparation: Use cylindrical disk specimens.
-
Initial Measurement: Measure the initial thickness of the specimen.
-
Compression: Place the specimen in a compression device between two plates with spacers to achieve a 25% compression. [10]4. Aging: Place the compressed apparatus in an oven at a specified temperature (e.g., 70°C or 100°C) for a set duration (e.g., 22 or 70 hours). [10]5. Recovery: Remove the specimen from the device and allow it to recover at room temperature for 30 minutes. [10]6. Final Measurement: Measure the final thickness of the specimen.
-
Calculation:
-
Compression Set (%) = [(Initial Thickness - Final Thickness) / (Initial Thickness - Spacer Thickness)] x 100 . [10]
-
Caption: ASTM D395 Compression Set (Method B) Workflow.
Tear Strength (ASTM D624)
Tear strength measures the resistance of an elastomer to the propagation of a tear or cut. [12][13][14]This is particularly important for components that may be subjected to nicks or sharp edges during assembly or use.
Experimental Protocol:
-
Specimen Preparation: Use a die to cut specimens of a specific shape (e.g., Die C).
-
Conditioning: Condition the specimens for at least 3 hours at 23 ± 2°C.
-
Testing:
-
Calculation:
-
Tear Strength (kN/m or ppi): Maximum tearing force divided by the thickness of the specimen.
-
Comparative Data and Analysis
The following table summarizes typical mechanical property ranges for TTI-based elastomers (polyurethane type), standard TPUs, and silicone elastomers (LSR). These values are illustrative and can vary based on specific formulations.
| Mechanical Property | TTI-Based Elastomer (PU Type) | Standard TPU Elastomer | Silicone Elastomer (LSR) | ASTM Standard |
| Tensile Strength (MPa) | 30 - 50 | 25 - 60 | 5 - 10 | D412 |
| Elongation at Break (%) | 400 - 600 | 300 - 700 | 200 - 800 | D412 |
| Hardness (Shore A) | 70A - 95A | 60A - 98A | 20A - 80A | D2240 |
| Compression Set (22h @ 70°C, %) | 25 - 40 | 20 - 50 | 15 - 30 | D395 |
| Tear Strength (kN/m) | 80 - 150 | 70 - 200 | 20 - 40 | D624 |
Analysis of Comparative Performance:
-
Strength and Durability (Tensile and Tear Strength): TTI-based elastomers, leveraging their polyurethane backbone, exhibit excellent tensile and tear strength, comparable to high-performance TPUs. This makes them suitable for applications requiring robust and durable components. Silicone elastomers, while highly flexible, generally have lower tensile and tear strength. [16]
-
Hardness and Tactile Feel: TTI-based elastomers and TPUs offer a wide range of hardness values, typically on the higher end of the Shore A scale. This allows for the creation of both rigid and semi-rigid components. Silicones, in contrast, are generally softer, which can be advantageous for applications requiring a high degree of flexibility and a soft touch.
-
Sealing Performance (Compression Set): Silicone elastomers typically exhibit the best resistance to compression set, making them the preferred choice for critical sealing applications where long-term performance is paramount. TTI-based elastomers and TPUs also offer good compression set resistance, suitable for many sealing and gasketing applications.
-
Thermal Stability: While not a mechanical property in the strictest sense, thermal stability is a key differentiator. Silicone elastomers offer a significantly wider operational temperature range than polyurethane-based materials. [4][5]This is a critical consideration for devices that may be exposed to extreme temperatures during sterilization or use.
Causality and Field-Proven Insights
The choice of an elastomer for a drug development application should be driven by a deep understanding of the causality between its chemical structure, mechanical properties, and end-use requirements.
-
For Wearable Injectors: TTI-based elastomers with high tensile and tear strength are advantageous for housings and components that need to withstand mechanical stress and wear. Their tunable hardness can also provide a desirable tactile feel for patient comfort.
-
For Smart Packaging and Seals: While silicones offer superior compression set for critical seals, a TTI-based elastomer with a low compression set formulation could provide the dual benefit of a reliable seal and a visual indicator of thermal excursions, potentially reducing the need for separate electronic data loggers.
-
For Biocompatible Implants: While many TPUs and silicones are biocompatible, any TTI-based elastomer intended for implantable or patient-contacting applications must undergo rigorous biocompatibility testing (e.g., ISO 10993). [5]The additives used to create the TTI functionality must be carefully evaluated for leachability and toxicity.
Conclusion: A New Frontier in Smart Medical Materials
TTI-based elastomers represent a significant advancement in the field of smart polymers for medical applications. Their ability to combine robust mechanical performance with a built-in thermal history indicator opens up new possibilities for enhancing drug safety and efficacy. By understanding and rigorously benchmarking their mechanical properties against established materials like TPUs and silicones, researchers and drug development professionals can confidently select and validate these novel materials for the next generation of medical devices and pharmaceutical packaging. The experimental protocols and comparative data presented in this guide provide a solid foundation for this critical evaluation process.
References
-
ASTM D624-00(2020), Standard Test Method for Tear Strength of Conventional Vulcanized Rubber and Thermoplastic Elastomers, ASTM International, West Conshohocken, PA, 2020, [Link]
-
ASTM International. (1998). Standard Test Method for - Tear Strength of Conventional Vulcanized Rubber and Thermoplastic Elastomers1. ASTM International. [Link]
-
ZwickRoell. (n.d.). ASTM D412 Tensile test rubber & elastomers. ZwickRoell. [Link]
-
ASTM International. (2020). Tear Strength of Conventional Vulcanized Rubber and Thermoplastic Elastomers. ASTM International. [Link]
-
ICC Evaluation Service. (n.d.). ASTM D412 - Vulcanized Rubber and Thermoplastic Elastomers—Tension. ICC Evaluation Service, LLC. [Link]
-
ASTM International. (2001). Tear Strength of Conventional Vulcanized Rubber and Thermoplastic Elastomers. ASTM International. [Link]
-
ADMET. (n.d.). ASTM D395 Rubber Compression Test. ADMET. [Link]
-
Kind Snail. (n.d.). ASTM D412: Practical Guide to Rubber Tensile Testing and Elastomer Performance Analysis. Kind Snail. [Link]
-
The Universal Grip Company. (n.d.). ASTM D395 - Rubber Compression Set. The Universal Grip Company. [Link]
-
ASTM International. (2016). D412 − 16 - Standard Test Methods for - Vulcanized Rubber and Thermoplastic Elastomers— Tension. ASTM International. [Link]
-
ANSI Webstore. (2018). ASTM D395-18: Standard Test Methods For Rubber Property—Compression Set. ANSI Webstore. [Link]
-
Coi Rubber Products. (n.d.). ASTM D412. Coi Rubber Products. [Link]
-
Smithers. (n.d.). ASTM D624 / ISO 34-1. Smithers. [Link]
-
ASTM International. (n.d.). D395 Standard Test Methods for Rubber Property—Compression Set. ASTM International. [Link]
-
ASTM International. (n.d.). Standard Test Methods for - Rubber Property—Compression Set. ASTM International. [Link]
-
NAMSA. (n.d.). ASTM D2240 Durometer Hardness. NAMSA. [Link]
-
Intertek. (n.d.). Shore Hardness ASTM D2240. Intertek. [Link]
-
Industrial Physics. (n.d.). ASTM D2240 testing. Industrial Physics. [Link]
-
ASTM International. (2021). ASTM D2240-15(2021).pdf. ASTM International. [Link]
-
ZwickRoell. (n.d.). Shore hardness / durometer hardness: ASTM D2240 | ISO 48-4. ZwickRoell. [Link]
-
ResearchGate. (n.d.). Time‐temperature indicators (TTIs), their operating mechanisms, and.... ResearchGate. [Link]
-
Materiale Plastice. (n.d.). The Mechanical Properties Improvement of Polyurethane Rubbers by Using Titanium Oxide and Calcium Carbonate Modifiers (Additives). Materiale Plastice. [Link]
-
MDPI. (n.d.). Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s. MDPI. [Link]
-
MDPI. (n.d.). Synthesis and Study of Morphology and Biocompatibility of Xanthan Gum/Titanium Dioxide-Based Polyurethane Elastomers. MDPI. [Link]
-
ResearchGate. (n.d.). Comparison of the mechanical and elastomeric performances of TPEs in.... ResearchGate. [Link]
-
ResearchGate. (n.d.). Thermoplastic elastomers in biomedical industry – evolution and current trends. ResearchGate. [Link]
-
Xometry. (2022). TPE vs. Silicone and Their Differences. Xometry. [Link]
-
Globe Thesis. (2022). Synthesis Of Polyurethane Elastomer And Its Temperature Sensitivity. Globe Thesis. [Link]
-
PubMed. (1998). Elastomers for biomedical applications. PubMed. [Link]
-
HM Royal. (2024). TPE vs. Silicone. HM Royal. [Link]
-
Taylor & Francis Online. (n.d.). Review of Time Temperature Indicators as Quality Monitors in Food Packaging. Taylor & Francis Online. [Link]
-
Thomasnet. (2024). A Comparison of TPE vs. Traditional Elastomers: Which Material is Right for Your Project?. Thomasnet. [Link]
-
SIMTEC. (2021). Liquid Silicone Rubber (LSR) vs. Thermoplastic Elastomers (TPE). SIMTEC. [Link]
-
Elkem Magazine. (2022). TPE vs. Silicone Elastomers in Additive Manufacturing. Elkem Magazine. [Link]
-
MDPI. (n.d.). Dynamic Mechanical Properties and Constitutive Modeling of Polyurethane Microporous Elastomers. MDPI. [Link]
-
ResearchGate. (n.d.). Thermoplastic elastomers in medical applications. ResearchGate. [Link]
-
PMC - NIH. (n.d.). Design and Performance of Polyurethane Elastomers Composed with Different Soft Segments. PMC - NIH. [Link]
-
KUBIS TECH LTD. (n.d.). Comparison of properties of different types of polyurethane elastomers. KUBIS TECH LTD. [Link]
-
TAIWAN PU CORPORATION. (n.d.). Polyurethane PU Elastomers. TAIWAN PU CORPORATION. [Link]
Sources
- 1. Design and Performance of Polyurethane Elastomers Composed with Different Soft Segments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of properties of different types of polyurethane elastomers - KUBIS TECH LTD [kubis-tech.com]
- 3. Polyurethane PU Elastomers [taiwanpu.com]
- 4. Thermoplastic Elastomers vs. Liquid Silicone Rubber | SIMTEC [simtec-silicone.com]
- 5. hmroyal.com [hmroyal.com]
- 6. namsa.com [namsa.com]
- 7. Shore Hardness ASTM D2240 [intertek.com]
- 8. industrialphysics.com [industrialphysics.com]
- 9. coirubber.com [coirubber.com]
- 10. universalgripco.com [universalgripco.com]
- 11. ASTM D395-18: Standard Test Methods For Rubber Property—Compression Set - The ANSI Blog [blog.ansi.org]
- 12. store.astm.org [store.astm.org]
- 13. img42.gkzhan.com [img42.gkzhan.com]
- 14. img.antpedia.com [img.antpedia.com]
- 15. ecdn6.globalso.com [ecdn6.globalso.com]
- 16. TPE vs. Silicone: a comparative review | Magazine [magazine.elkem.com]
A Comparative Guide to the Synthesis of Methylidynetri-p-phenylene Triisocyanate
This guide provides a comprehensive comparison of the prevalent synthetic methodologies for methylidynetri-p-phenylene triisocyanate, a key building block in the synthesis of advanced polymers and materials. Designed for researchers, chemists, and professionals in drug development and material science, this document delves into the nuances of each synthetic route, offering a blend of theoretical principles and practical, field-tested protocols. Our focus is on delivering a scientifically rigorous analysis that is both informative and immediately applicable in a laboratory setting.
Introduction: The Significance of Methylidynetri-p-phenylene Triisocyanate
Methylidynetri-p-phenylene triisocyanate, also known as tris(4-isocyanatophenyl)methane, is a tripodal, trifunctional isocyanate. Its unique molecular architecture, featuring three isocyanate groups oriented in a tetrahedral geometry, makes it a highly sought-after crosslinking agent and a monomer for the synthesis of hyperbranched polymers, dendrimers, and specialized polyurethanes. These materials find applications in coatings, adhesives, foams, and biomedical devices, where high performance and specific material properties are paramount.
The synthesis of this complex molecule is not trivial, and the choice of synthetic route can significantly impact the final product's yield, purity, and the overall safety and environmental footprint of the process. This guide will explore and compare the two primary approaches to its synthesis: the traditional phosgene-based method and the more contemporary non-phosgene alternatives.
The Classical Approach: Phosgenation of Tris(4-aminophenyl)methane
The reaction of amines with phosgene (COCl₂) has long been the industry standard for the production of isocyanates. This method is known for its high efficiency and yields. However, the extreme toxicity of phosgene gas necessitates stringent safety protocols and specialized equipment, making it a less desirable option for many academic and smaller-scale industrial laboratories.
Mechanism of Phosgenation
The reaction proceeds through a multi-step mechanism. Initially, the primary amine, tris(4-aminophenyl)methane, reacts with phosgene to form a carbamoyl chloride intermediate. This intermediate then undergoes dehydrochlorination, typically at elevated temperatures, to yield the final isocyanate product.
Experimental Protocol: Phosgene-Based Synthesis
A typical experimental procedure for the phosgenation of tris(4-aminophenyl)methane is as follows:
Materials:
-
Tris(4-aminophenyl)methane
-
Phosgene (or a phosgene equivalent such as triphosgene)
-
An inert, high-boiling solvent (e.g., o-dichlorobenzene, toluene)
-
A hydrogen chloride scavenger (e.g., a tertiary amine, or the reaction can be run under a stream of inert gas to remove HCl)
Procedure:
-
A solution of tris(4-aminophenyl)methane in the chosen solvent is prepared in a reaction vessel equipped with a stirrer, a gas inlet tube, a condenser, and a scrubber system for unreacted phosgene and HCl.
-
The solution is cooled, and phosgene gas is bubbled through it at a controlled rate. The reaction is typically exothermic and requires cooling to maintain the desired temperature.
-
After the initial reaction, the temperature is gradually raised to promote the elimination of HCl and the formation of the triisocyanate.
-
The reaction progress is monitored by IR spectroscopy, looking for the disappearance of the amine N-H stretch and the appearance of the characteristic isocyanate (-N=C=O) peak around 2270 cm⁻¹.
-
Upon completion, the excess phosgene and solvent are removed by distillation under reduced pressure.
-
The crude product is then purified, often by recrystallization or column chromatography.
Performance and Considerations
The phosgene route generally provides high yields of methylidynetri-p-phenylene triisocyanate, often exceeding 90%. The purity of the product is also typically high after purification. The primary drawback of this method is the use of phosgene, which is a significant safety and environmental hazard.
The Rise of Non-Phosgene Alternatives
In response to the safety and environmental concerns associated with phosgene, significant research efforts have been directed towards the development of phosgene-free routes to isocyanates. These methods offer a safer and more environmentally benign approach to the synthesis of methylidynetri-p-phenylene triisocyanate.
The Curtius Rearrangement
The Curtius rearrangement is a thermal or photochemical rearrangement of an acyl azide to an isocyanate. This method avoids the use of phosgene entirely.
Mechanism: The synthesis begins with the conversion of a carboxylic acid to an acyl azide, which then undergoes rearrangement upon heating to yield the isocyanate and nitrogen gas.
Experimental Workflow:
Caption: Curtius Rearrangement Workflow
Procedure:
-
Synthesis of the Triacid Chloride: Tris(4-carboxyphenyl)methane is reacted with thionyl chloride (SOCl₂) or a similar chlorinating agent to form the corresponding triacid chloride.
-
Formation of the Triacyl Azide: The triacid chloride is then reacted with sodium azide (NaN₃) to produce the triacyl azide. This step must be performed with caution as acyl azides can be explosive.
-
Thermal Rearrangement: The triacyl azide is carefully heated in an inert solvent. The azide undergoes the Curtius rearrangement, losing nitrogen gas to form the triisocyanate.
-
Purification: The product is purified by removing the solvent and any byproducts.
Performance and Considerations: The Curtius rearrangement offers the significant advantage of completely avoiding phosgene. However, the use of azides introduces a different set of safety concerns, as they are potentially explosive. The yields for this multi-step process can be lower than the direct phosgenation route.
Carbonylation of Nitro Compounds
Another promising non-phosgene route is the reductive carbonylation of the corresponding nitro compound, tris(4-nitrophenyl)methane. This method uses carbon monoxide (CO) as the carbonyl source.
Mechanism: The nitro groups are reduced and carbonylated in a single step, often in the presence of a catalyst.
Experimental Workflow:
Caption: Reductive Carbonylation Workflow
Procedure:
-
Reaction Setup: Tris(4-nitrophenyl)methane, a suitable catalyst (often a palladium or rhodium complex), and a solvent are charged into a high-pressure reactor.
-
Carbonylation: The reactor is pressurized with carbon monoxide and heated. The catalyst facilitates the reduction of the nitro groups and the insertion of the carbonyl group to form the isocyanate.
-
Workup and Purification: After the reaction is complete, the catalyst is removed (if heterogeneous) or separated, and the product is isolated and purified.
Performance and Considerations: This method is a direct and atom-economical route to the triisocyanate from the corresponding nitro compound. However, it requires high pressures of carbon monoxide, which is also a toxic gas. The development of efficient and recyclable catalysts is a key area of research to make this route more economically viable and sustainable.
Comparative Analysis of Synthesis Methods
To facilitate a direct comparison, the key performance indicators and considerations for each synthesis method are summarized in the table below.
| Feature | Phosgene Method | Curtius Rearrangement | Reductive Carbonylation |
| Starting Material | Tris(4-aminophenyl)methane | Tris(4-carboxyphenyl)methane | Tris(4-nitrophenyl)methane |
| Key Reagents | Phosgene | Thionyl chloride, Sodium azide | Carbon monoxide, Catalyst |
| Primary Hazard | Highly toxic phosgene gas | Potentially explosive azides | High-pressure, toxic CO gas |
| Typical Yield | High (>90%) | Moderate to High | Moderate to High |
| Purity | High | Good, may require purification | Good, catalyst removal needed |
| Scalability | Well-established for large scale | More suited for lab scale | Potentially scalable, catalyst dependent |
| Environmental Impact | High (toxic reagents/byproducts) | Moderate (azide waste) | Lower (atom economical) |
Conclusion and Future Outlook
The synthesis of methylidynetri-p-phenylene triisocyanate can be achieved through several distinct routes, each with its own set of advantages and challenges. The traditional phosgene-based method remains a high-yielding and well-established process, but the inherent dangers of phosgene are a significant deterrent.
Non-phosgene alternatives, such as the Curtius rearrangement and reductive carbonylation, offer safer and more environmentally friendly pathways. While the Curtius rearrangement provides a phosgene-free route, it introduces the handling of potentially explosive azide intermediates. Reductive carbonylation is an elegant and atom-economical approach, but it is dependent on the development of highly efficient and robust catalytic systems.
The choice of synthesis method will ultimately depend on the specific requirements of the researcher or manufacturer, including the desired scale of production, available equipment, safety protocols, and environmental considerations. As the demand for greener and safer chemical processes continues to grow, it is anticipated that further research into non-phosgene routes will lead to even more efficient and sustainable methods for the synthesis of this important triisocyanate.
References
-
Ghosh, A. K., & Brindisi, M. (2015). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Organic & Biomolecular Chemistry, 13(26), 7134-7153. [Link]
-
Wang, M., Liu, H., & Deng, Y. (2017). Important Green Chemistry and Catalysis: Non-phosgene Syntheses of Isocyanates - Thermal Cracking Way. Chinese Journal of Chemistry, 35(6), 835-844. [Link]
-
Ragaini, F., & Cenini, S. (2003). Reductive Carbonylation of Nitroarenes to Carbamates and Isocyanates. In Catalysis by Metal Complexes (Vol. 25, pp. 1-64). Springer, Dordrecht. [Link]
-
Deng, Y., et al. (2011). Non-phosgene Synthesis of Isocyanate Precursors. Lanzhou Institute of Chemical Physics, Chinese Academy of Sciences. [Link]
-
Brotons-Rufes, A., et al. (2023). Isocyanate synthesis without phosgene: computational and experimental studies for a greener industry. ACS Fall 2023. [Link]
Navigating Biocompatibility: A Comparative Guide to TTI-Crosslinked Polymers and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of biomaterial science, the choice of a crosslinking agent is a critical determinant of a polymer's ultimate biocompatibility and performance. This guide offers an in-depth, objective comparison of polymers crosslinked with the lesser-known TTI and the widely utilized alternatives, glutaraldehyde and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). By delving into the underlying chemistry, biocompatibility profiles, and the rationale behind experimental assessments, this document serves as a vital resource for making informed decisions in the development of next-generation biomaterials.
The Critical Role of Crosslinking in Biomaterial Biocompatibility
Crosslinking is the process of forming covalent bonds between polymer chains, a fundamental step in engineering stable and functional biomaterials.[1] This process transforms soluble individual polymer chains into an insoluble three-dimensional network, enhancing mechanical strength, controlling degradation rates, and defining the overall architecture of the biomaterial scaffold. However, the very agents that impart these desirable properties can also introduce cytotoxic risks, underscoring the need for a thorough biocompatibility assessment.
The ideal crosslinker should efficiently create stable linkages without leaching harmful residues or eliciting an adverse biological response. The choice of crosslinking agent and the subsequent purification processes are paramount to ensuring the safety and efficacy of the final biomedical device.
Unraveling "TTI" in Polymer Crosslinking
The term "TTI" in the context of polymer crosslinking most likely refers to 2,4,6-Tris(dimethylaminomethyl)phenol , a tertiary amine.[2] While extensively used as a catalyst or accelerator in the curing of epoxy resins, its direct application as a primary crosslinking agent for biopolymers in biomedical applications is not well-documented in peer-reviewed literature.[3][4] Tertiary amines, in general, are known to pose potential health hazards, including skin irritation and vision disturbances, which raises concerns about their biocompatibility if unreacted molecules remain in the final product.[3][5]
Alternatively, "TTI" could potentially refer to a titanate-based crosslinker . Titanates can form coordination complexes with hydroxyl and carboxyl groups on polymers, creating crosslinks.[6] However, without specific product literature, the focus of this guide will be on the more probable identity of TTI as a tertiary amine catalyst and the general biocompatibility considerations for this class of compounds. Given the lack of specific biocompatibility data for TTI-crosslinked biopolymers, a direct comparison with established methods is challenging. Therefore, we will focus on a detailed comparative analysis of two industry-standard crosslinking systems: glutaraldehyde and EDC/NHS.
A Tale of Two Crosslinkers: Glutaraldehyde vs. EDC/NHS
Glutaraldehyde: The High-Performance Workhorse with a Caveat
Glutaraldehyde (GTA) has long been a popular crosslinking agent due to its high efficiency and the robust mechanical properties it imparts to biopolymeric scaffolds.[1][7]
Mechanism of Action: GTA is a dialdehyde that reacts with primary amine groups, such as the lysine residues in proteins like collagen and gelatin, to form Schiff bases. These linkages can further polymerize, creating a highly crosslinked and stable network.
Caption: EDC/NHS "zero-length" crosslinking mechanism.
Biocompatibility Profile: EDC/NHS crosslinked materials generally exhibit excellent biocompatibility with low cytotoxicity. [8]This is attributed to the formation of stable amide bonds and the ease of removal of the water-soluble byproducts. However, the degree of crosslinking can influence cell behavior, with very high concentrations of EDC/NHS potentially leading to adverse effects. [8]
Comparative Analysis of Biocompatibility
| Feature | Glutaraldehyde (GTA) | EDC/NHS | TTI (2,4,6-Tris(dimethylaminomethyl)phenol) |
| Mechanism | Forms Schiff bases and polymerizes with primary amines. | Facilitates "zero-length" amide bond formation between carboxyl and amine groups. | Primarily a catalyst for epoxy resins; potential for amine-based reactions. |
| Cytotoxicity | High intrinsic cytotoxicity due to unreacted aldehydes and potential leaching. [7][9] | Low cytotoxicity; byproducts are water-soluble and easily removed. [8] | Potential for cytotoxicity if unreacted tertiary amines remain. [3][5] |
| Biomechanical Properties | Produces mechanically robust and stiff scaffolds. [7] | Mechanical properties are generally lower than GTA-crosslinked materials. | Data not available for biopolymer crosslinking. |
| In Vivo Response | Can elicit a more pronounced inflammatory response. [10] | Generally elicits a mild and favorable tissue response. | Data not available. |
| Hemocompatibility | Can be thrombogenic if not properly processed. | Generally good hemocompatibility. [11] | Data not available. |
Experimental Protocols for Biocompatibility Assessment
A rigorous assessment of biocompatibility is essential and should follow internationally recognized standards, primarily the ISO 10993 series of standards.
In Vitro Cytotoxicity Testing (ISO 10993-5)
This test evaluates the potential of a material to cause cell death or inhibit cell growth.
Experimental Workflow:
Caption: Workflow for in vitro cytotoxicity assessment.
Step-by-Step Methodology:
-
Sample Preparation: Prepare sterile, uniformly sized samples of the TTI-crosslinked, GTA-crosslinked, and EDC/NHS-crosslinked polymers. Include positive (e.g., cytotoxic polyurethane) and negative (e.g., high-density polyethylene) controls.
-
Extract Preparation: Incubate the polymer samples in a serum-supplemented cell culture medium at 37°C for a specified period (e.g., 24 hours) to allow any leachable substances to diffuse into the medium.
-
Cell Culture: Seed a suitable cell line, such as L929 mouse fibroblasts, into 96-well plates and culture until they reach a near-confluent monolayer.
-
Cell Exposure: Remove the existing culture medium from the cells and replace it with the prepared extracts from the polymer samples and controls.
-
Incubation: Incubate the cells with the extracts for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Quantify cell viability using a metabolic assay such as MTT or XTT. These assays measure the metabolic activity of the cells, which correlates with the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control. A significant reduction in viability compared to the negative control indicates a cytotoxic effect.
Hemocompatibility Testing (ISO 10993-4)
For blood-contacting biomaterials, assessing hemocompatibility is crucial to prevent thrombosis and other adverse reactions.
Experimental Workflow:
Caption: Workflow for hemocompatibility assessment.
Step-by-Step Methodology (Hemolysis Assay - ASTM F756):
-
Sample and Blood Preparation: Prepare sterile polymer samples. Obtain fresh, anticoagulated blood (e.g., with citrate).
-
Incubation: Incubate the polymer samples with diluted blood at 37°C for a specified time. Include positive (e.g., water) and negative (e.g., saline) controls.
-
Centrifugation: Centrifuge the blood samples to separate the plasma.
-
Spectrophotometry: Measure the absorbance of the plasma at a wavelength specific for hemoglobin (e.g., 540 nm).
-
Calculation: Calculate the percentage of hemolysis. A hemolysis rate of less than 2% is generally considered non-hemolytic. [12]
Conclusion: A Path Forward in Biomaterial Design
The selection of a crosslinking agent is a pivotal decision in the design of biocompatible polymers. While glutaraldehyde offers excellent mechanical properties, its inherent cytotoxicity necessitates careful processing and validation. EDC/NHS stands out as a highly biocompatible option, creating stable materials with minimal toxicological concerns.
The role of TTI, likely 2,4,6-Tris(dimethylaminomethyl)phenol, in the context of biopolymer crosslinking for biomedical applications remains to be clearly defined through rigorous scientific investigation. Based on the available information on tertiary amines, caution is warranted regarding its potential biocompatibility, and its use would require extensive characterization to ensure the absence of leachable, cytotoxic residues.
For researchers and developers, a comprehensive understanding of the chemistry and biological impact of crosslinking agents is non-negotiable. Adherence to standardized testing protocols, such as those outlined in ISO 10993, is essential for ensuring the safety and efficacy of novel biomaterials. As the field advances, the quest for highly efficient, stable, and completely biocompatible crosslinking technologies will continue to be a driving force in the innovation of life-saving and life-enhancing medical devices.
References
-
Health hazards of tertiary amine catalysts. PubMed. [Link]
-
Titanium oxide hydrates as reversible crosslinkers for hydrogels. American Chemical Society. [Link]
-
Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of 'Visco'-Type Polyurethane Foam for Biomedical Applications. National Institutes of Health. [Link]
-
Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council. [Link]
-
Amine Catalysts in Bio-Based Polyurethanes: Advancements and Challenges. Polyurethanes. [Link]
-
Optimization of Collagen Chemical Crosslinking to Restore Biocompatibility of Tissue-Engineered Scaffolds. National Institutes of Health. [Link]
-
Synthesis, cytotoxic activity and drug combination study of tertiary amine derivatives of 2′,4′-dihydroxyl-6′-methoxyl-3′,5′-dimethylchalcone. ResearchGate. [Link]
-
Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of 'Visco'-Type Polyurethane Foam for Biomedical Applications. ResearchGate. [Link]
-
Development of Biocompatible Coatings with PVA/Gelatin Hydrogel Films on Vancomycin-Loaded Titania Nanotubes for Controllable Drug Release. National Institutes of Health. [Link]
-
In vitro biocompatibility study of EDC/NHS cross-linked silk fibroin scaffold with olfactory ensheathing cells. Taylor & Francis Online. [Link]
-
The study of dry biological valve crosslinked with a combination of carbodiimide and polyphenol. Oxford Academic. [Link]
-
Hemocompatibility of polymers for use in vascular endoluminal implants. Wiley Online Library. [Link]
-
Comparison of glutaraldehyde and carbodiimides to crosslink tissue engineering scaffolds fabricated by decellularized porcine menisci. ResearchGate. [Link]
-
Hemocompatibility of polymers for use in vascular endoluminal implants. ResearchGate. [Link]
-
Improved Polymer Hemocompatibility for Blood-Contacting Applications via S-Nitrosoglutathione Impregnation. National Institutes of Health. [Link]
-
Hemocompatibility of Degrading Polymeric Biomaterials: Degradable Polar Hydrophobic Ionic Polyurethane versus Poly(lactic-co-glycolic) Acid. PubMed. [Link]
-
Bilateral Crosslinking with Glutaraldehyde and 1-Ethyl-3-(3-Dimethylaminopropyl) Carbodiimide: An Optimization Strategy for the Application of Decellularized Human Amniotic Membrane in Tissue Engineering. ResearchGate. [Link]
-
Catalytic Assistance of the Free Amino Groups of Monomers in the Reaction of Producing Biodegradable Polyurethanes from Amines and Cyclocarbonates. ResearchGate. [Link]
-
2,4,6-Tris(dimethylaminomethyl)phenol: The allergen which came in from the cold. PubMed. [Link]
-
2,4,6-tris(dimethylaminomethyl)phenol. Semantic Scholar. [Link]
-
Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels? PubMed Central. [Link]
-
Catalytic applications of biopolymer-based metal nanoparticles. ResearchGate. [Link]
-
Oxidative Crosslinking of Peptides and Proteins: Mechanisms of Formation, Detection, Characterization and Quantification. MDPI. [Link]
-
Blood compatibility of polymers derived from natural materials. ResearchGate. [Link]
-
Enhancing Cross-Linking Efficiency in Gelatin-Based Hydrogels via Incorporation of Tannic Acid, Pluronic F-127, and Phytic Acid. MDPI. [Link]
-
Chemical mechanism of formaldehyde crosslinking. (A) Formaldehyde first... ResearchGate. [Link]
-
Biocompatible and biodegradable poly(Tannic Acid) hydrogel with antimicrobial and antioxidant properties. PubMed. [Link]
-
Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. MDPI. [Link]
-
Antibacterial Crosslinker for Ternary PCL-Reinforced Hydrogels Based on Chitosan, Polyvinyl Alcohol, and Gelatin for Tissue Engineering. MDPI. [Link]
-
Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review. National Institutes of Health. [Link]
- Crosslinkable biomaterial compositions containing hydrophobic and hydrophilic crosslinking agents.
Sources
- 1. Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4,6-Tris(dimethylaminomethyl)phenol: The allergen which came in from the cold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Health hazards of tertiary amine catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amine Catalysts in Bio-Based Polyurethanes: Advancements and Challenges – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 5. Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of ‘Visco’-Type Polyurethane Foam for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Titanium oxide hydrates as reversible crosslinkers for hydrogels - American Chemical Society [acs.digitellinc.com]
- 7. Optimization of Collagen Chemical Crosslinking to Restore Biocompatibility of Tissue-Engineered Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. experts.arizona.edu [experts.arizona.edu]
- 12. Improved Polymer Hemocompatibility for Blood-Contacting Applications via S-Nitrosoglutathione Impregnation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Benzene, 1,1',1''-methylidynetris[4-isocyanato-] Adducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the stability of adducts formed from Benzene, 1,1',1''-methylidynetris[4-isocyanato-], commonly known as Triphenylmethane triisocyanate (TTI). As a Senior Application Scientist, this document synthesizes technical data with practical insights to offer a comprehensive comparison with other common isocyanate-based systems, providing you with the critical information needed for material selection and formulation development.
Introduction: The Significance of Triphenylmethane Triisocyanate (TTI) in Advanced Material Formulation
Triphenylmethane triisocyanate (TTI) is a trifunctional aromatic isocyanate valued for its ability to form highly cross-linked polymer networks.[1] Its rigid, three-dimensional structure imparts exceptional hardness and thermal stability to polyurethane (PU) systems, making it a key component in high-performance coatings, adhesives, and elastomers.[2] The stability of the initial adducts formed between TTI and polyols is a critical determinant of the final properties and long-term performance of the cured material. Understanding the factors that influence this stability is paramount for predictable and reliable product development.
This guide will delve into the thermal, hydrolytic, and photolytic stability of TTI adducts, drawing comparisons with adducts of other common industrial isocyanates such as Methylene Diphenyl Diisocyanate (MDI), Toluene Diisocyanate (TDI), and aliphatic isocyanates. Furthermore, we will explore alternative technologies, including blocked isocyanates and non-isocyanate polyurethanes (NIPUs), to provide a holistic view of the current landscape of crosslinking agents.
Fundamental Principles of Isocyanate Adduct Stability
The stability of an isocyanate adduct, specifically the urethane linkage formed upon reaction with a hydroxyl group, is governed by several factors. The primary degradation pathways for polyurethanes involve the dissociation of the urethane linkage back to the isocyanate and polyol, or scission reactions that can produce amines and carbon dioxide.[3]
Key Factors Influencing Stability:
-
Thermal Stress: Heat can provide the activation energy needed to break the urethane bonds. The inherent thermal stability is largely dictated by the chemical structure of the isocyanate.
-
Hydrolysis: In the presence of water, the urethane linkage can be hydrolyzed, leading to the formation of an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. The rate of hydrolysis is influenced by temperature, pH, and the steric hindrance around the urethane bond.
-
Photolytic (UV) Degradation: Aromatic isocyanates are particularly susceptible to degradation upon exposure to ultraviolet (UV) radiation, which can lead to yellowing and a loss of mechanical properties.[4]
Comparative Stability Analysis of Isocyanate Adducts
A direct quantitative comparison of the stability of TTI adducts with other isocyanates is not extensively documented in publicly available literature. However, by examining the stability of the polyurethanes derived from these isocyanates, we can infer the relative stability of their respective adducts.
Thermal Stability
Generally, the thermal stability of polyurethanes is influenced by the rigidity and aromaticity of the isocyanate. Aromatic isocyanates tend to impart greater thermal stability than aliphatic isocyanates.[5] Among aromatic isocyanates, MDI-based polyurethanes are known to be more thermally stable than their TDI-based counterparts.[2][3] Given that TTI possesses a highly rigid and aromatic structure, it is expected to form adducts with high thermal stability, likely exceeding that of MDI and TDI adducts under similar conditions. A study on TTI-based adhesives modified with epoxidized soybean oil polyol (ESOP) demonstrated enhanced thermal stability, further supporting the inherent thermal robustness of the TTI structure.[2]
| Isocyanate Type | Structure | Key Structural Features | Relative Thermal Stability |
| TTI | Aromatic, Trifunctional | Rigid, triphenylmethane core, high aromatic content | Very High |
| MDI | Aromatic, Difunctional | Aromatic, diphenylmethane structure | High |
| TDI | Aromatic, Difunctional | Aromatic, toluene-based structure | Moderate to High |
| HDI | Aliphatic, Difunctional | Linear aliphatic chain | Moderate |
| IPDI | Cycloaliphatic, Difunctional | Cycloaliphatic ring | Moderate |
Hydrolytic Stability
The urethane bond is generally very stable against hydrolysis under neutral environmental conditions. Studies on polyureas, which are formed from the reaction of isocyanates with water, have shown that their hydrolysis half-lives at 25°C can range from thousands to millions of years.[6][7] While the urethane linkage is more susceptible to hydrolysis than the urea linkage, it is still considered very stable. The hydrophobic nature of the isocyanate can also play a role in protecting the urethane bond from water ingress. The bulky and aromatic structure of TTI would likely impart significant hydrophobicity to its adducts, thereby enhancing their hydrolytic stability.
Photolytic Stability
One of the well-documented drawbacks of aromatic isocyanates is their poor stability under UV radiation.[4][8] The aromatic rings in TTI, MDI, and TDI can absorb UV light, leading to the formation of photo-oxidation products that cause yellowing and degradation of the polymer matrix.[9] For applications requiring long-term color stability and outdoor durability, aliphatic isocyanates such as Hexamethylene Diisocyanate (HDI) and Isophorone Diisocyanate (IPDI) are the preferred choice due to their superior UV resistance.[8]
Alternative Crosslinking Technologies
Concerns over the toxicity of isocyanates and the desire for more stable or user-friendly systems have driven the development of alternative crosslinking technologies.
Blocked Isocyanates
Blocked isocyanates are compounds in which the isocyanate group has been reversibly reacted with a blocking agent.[4] This renders the isocyanate inactive at ambient temperatures, allowing for the formulation of one-component (1K) systems with a long shelf life.[10] Upon heating to a specific "deblocking" temperature, the isocyanate is regenerated and can then react with a co-reactant, such as a polyol.[5][11] This technology offers a significant advantage in terms of handling and stability for applications where thermal curing is feasible.
Non-Isocyanate Polyurethanes (NIPUs)
Non-isocyanate polyurethanes (NIPUs) are a class of polymers that possess urethane-like linkages but are synthesized without the use of isocyanates.[12] A common route involves the reaction of cyclic carbonates with amines.[13] NIPUs are gaining significant interest due to their enhanced safety profile and reduced environmental impact.[12] From a stability perspective, NIPUs can exhibit excellent thermal stability, in some cases exceeding that of conventional polyurethanes, as they lack the thermally less stable allophanate and biuret groups.[12] The properties of NIPUs can be tailored by adjusting the structure of the cyclic carbonate and amine monomers.[14]
Experimental Protocols for Stability Assessment
To quantitatively assess and compare the stability of isocyanate adducts, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques.
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To determine the thermal decomposition profile of the isocyanate adducts.
Methodology:
-
Sample Preparation: Prepare adducts of TTI and other isocyanates (e.g., MDI, HDI) with a chosen polyol at a stoichiometric ratio. Ensure the samples are properly cured and free of solvent. A sample mass of 5-10 mg is recommended.
-
Instrument Setup:
-
Instrument: Thermogravimetric Analyzer.
-
Atmosphere: Nitrogen (inert) or Air (oxidative) at a constant flow rate (e.g., 20-50 mL/min).
-
Heating Rate: A linear heating rate of 10°C/min or 20°C/min is typically used.[3]
-
Temperature Range: From ambient to 600-800°C.
-
-
Procedure:
-
Place the prepared sample in the TGA crucible.
-
Tare the balance.
-
Initiate the heating program.
-
Record the weight loss as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage weight loss versus temperature.
-
The onset of decomposition is determined from the initial significant weight loss.
-
The derivative of the weight loss curve (DTG) identifies the temperatures of maximum decomposition rates.
-
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the adducts.
Methodology:
-
Sample Preparation: Use a small sample (5-10 mg) of the cured adduct, hermetically sealed in an aluminum pan.
-
Instrument Setup:
-
Instrument: Differential Scanning Calorimeter.
-
Atmosphere: Inert, such as nitrogen.
-
Heating and Cooling Rates: A typical rate is 10°C/min.
-
-
Procedure:
-
Heat the sample to a temperature above its expected transitions to erase its thermal history.
-
Cool the sample at a controlled rate to a low temperature (e.g., -100°C).
-
Heat the sample at a controlled rate and record the heat flow.
-
-
Data Analysis:
-
The glass transition temperature (Tg) is observed as a step change in the heat flow curve.
-
Endothermic and exothermic peaks correspond to melting and crystallization events, respectively.
-
Visualizations
Caption: Comparative stability of TTI adducts.
Caption: TGA experimental workflow for stability analysis.
Conclusion
Adducts of Benzene, 1,1',1''-methylidynetris[4-isocyanato-] (TTI) are anticipated to exhibit very high thermal and hydrolytic stability due to the rigid, aromatic, and trifunctional nature of the TTI molecule. This makes them highly suitable for applications demanding robust performance under harsh conditions. However, their aromatic character renders them susceptible to UV degradation, a key consideration for applications involving sun exposure.
For formulators seeking alternatives, blocked isocyanates offer enhanced storage stability and ease of use in 1K systems, while non-isocyanate polyurethanes (NIPUs) present a promising avenue for developing safer and more sustainable materials with potentially excellent stability profiles. The choice of crosslinking agent will ultimately depend on the specific performance requirements, processing conditions, and safety considerations of the intended application.
References
-
A review on vegetable oil-based non isocyanate polyurethane: towards a greener and sustainable production route. RSC Publishing. Available at: [Link]
-
Reprocessable Non-Isocyanate Polyurethane Vitrimers. Available at: [Link]
-
Non‐isocyanate polyurethane films formed by crosslinking reaction... ResearchGate. Available at: [Link]
-
Functionalization Strategies of Non-Isocyanate Polyurethanes (NIPUs): A Systematic Review of Mechanical and Biological Advances. MDPI. Available at: [Link]
-
Blocking and Deblocking of Diisocyanate to Synthesize Polyurethanes. PMC. Available at: [Link]
-
Photocurable Crosslinker from Bio-Based Non-Isocyanate Poly(hydroxyurethane) for Biocompatible Hydrogels. PMC - NIH. Available at: [Link]
-
Synthesis and curing studies of blocked isocyanate based prepolymer. Semantic Scholar. Available at: [Link]
-
Trixene Blocked Isocyanates. Tri-iso. Available at: [Link]
-
Blocked isocyanates. Wikipedia. Available at: [Link]
-
Degradation by hydrolysis of three triphenylmethane dyes: DFT and TD-DFT study. PDF. Available at: [Link]
-
Blocked isocyanates. CORE. Available at: [Link]
-
Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings. MDPI. Available at: [Link]
-
TDI vs MDI in Polyurethane | Key Differences Revealed. PSI Urethanes. Available at: [Link]
-
Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings. ResearchGate. Available at: [Link]
-
Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings. PubMed. Available at: [Link]
-
MDI vs TDI: Which Isocyanate is Best for Your Thermoset Polyurethane Needs?. Available at: [Link]
-
Hydrolytic stability of toluene diisocyanate and polymeric methylenediphenyl diisocyanate based polyureas under environmental conditions. PubMed. Available at: [Link]
-
MDI and TDI: Safety, Health and the Environment.. the International Isocyanate Institute. Available at: [Link]
-
Hydrolytic Stability of Toluene Diisocyanate and Polymeric Methylenediphenyl Diisocyanate Based Polyureas under Environmental Conditions. Request PDF. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. psiurethanes.com [psiurethanes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Blocked isocyanates - Wikipedia [en.wikipedia.org]
- 5. Blocking and Deblocking of Diisocyanate to Synthesize Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tri-iso.com [tri-iso.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. A review on vegetable oil-based non isocyanate polyurethane: towards a greener and sustainable production route - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08684D [pubs.rsc.org]
- 13. Photocurable Crosslinker from Bio-Based Non-Isocyanate Poly(hydroxyurethane) for Biocompatible Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
